(+)-Isobutyl D-lactate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl (2R)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPAQKQBUKYCJS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204643 | |
| Record name | (2R)-2-Hydroxypropanoic acid 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61597-96-4 | |
| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61597-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropyl-(R)-2-hydroxypropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Hydroxypropanoic acid 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropyl-(R)-2-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(+)-Isobutyl D-lactate synthesis mechanism and kinetics
Technical Guide: Synthesis Mechanism and Kinetics of (+)-Isobutyl D-Lactate
Executive Summary this compound (CAS: 61597-96-4) is a high-value chiral ester utilized as a solvent in the electronics industry, a flavor/fragrance agent, and a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides. This guide details the stereoselective synthesis of this compound via the Fischer esterification of D-lactic acid with isobutanol. We focus on the transition from homogeneous catalysis to heterogeneous solid-acid catalysis (Amberlyst-15) to enhance process sustainability, kinetic control, and downstream separation.
Part 1: Chemical Thermodynamics & Mechanism
The Reaction Pathway
The synthesis proceeds via a reversible nucleophilic acyl substitution. The reaction is equilibrium-limited and slightly thermoneutral or mildly exothermic, driven to completion by the removal of water (Le Chatelier’s principle).
Reaction Equation:
Stereochemistry and Chirality
The esterification occurs at the carbonyl carbon of the carboxylic acid group. The chiral center at the
-
Starting Material: D-(-)-Lactic acid (R-isomer).
-
Note on Optical Rotation: While D-lactic acid is typically levorotatory (
), its isobutyl ester exhibits a positive specific rotation ( neat), highlighting the non-linear relationship between configuration and optical rotation sign.
Mechanistic Workflow (PADPED)
The mechanism follows the standard acid-catalyzed PADPED sequence: P rotonation, A ddition, D eprotonation, P rotonation, E limination, D eprotonation.
Figure 1: Step-wise mechanism of acid-catalyzed esterification preserving the chiral center.
Part 2: Kinetic Parameters & Modeling[4]
The kinetics of lactic acid esterification are complex due to the potential for self-esterification (oligomerization) of lactic acid. However, in the presence of excess isobutanol, the cross-esterification dominates.
Kinetic Model (Pseudo-Homogeneous)
For solid acid catalysts like Amberlyst-15, the reaction rate is often described using a pseudo-homogeneous (PH) model or a Langmuir-Hinshelwood (LHHW) model.[4] The PH model assumes the resin acts as a dissolved acid, which is sufficient for initial process design.
Rate Law:
- are concentrations of Lactic Acid, Isobutanol, Ester, and Water.
- is the forward rate constant.
Activation Energy and Parameters
Data derived from analogous systems (Lactic acid + n-butanol/isobutanol on cation exchange resins) suggests the following kinetic profile:
| Parameter | Value (Approx.) | Notes |
| Reaction Order | Second Order | First order w.r.t each reactant |
| Activation Energy ( | 48 - 52 kJ/mol | Moderately sensitive to temperature |
| Equilibrium Constant ( | ~3.0 - 4.0 | Independent of catalyst loading |
| Pre-exponential Factor ( | For autocatalyzed/resin systems | |
| Turnover Frequency (TOF) | Variable | Dependent on resin acid site density |
Note: The activation energy for isobutanol is slightly higher than methanol/ethanol due to the steric hindrance of the branched isobutyl group.
Part 3: Optimized Synthetic Protocol (Solid Acid Catalysis)
This protocol utilizes Amberlyst-15 , a macroreticular cation exchange resin, replacing corrosive sulfuric acid. This allows for easy catalyst filtration and reuse.
Materials & Equipment[5]
-
Reagents: D-Lactic Acid (85-90% aq. solution), Isobutanol (excess), Amberlyst-15 (dry).
-
Apparatus: 3-neck Round Bottom Flask, Dean-Stark trap, Reflux condenser, Mechanical stirrer.
Step-by-Step Methodology
-
Catalyst Pre-treatment: Wash Amberlyst-15 with isobutanol to remove pore-clogging water. Dry at 100°C if strict anhydrous start is required.
-
Charge Reactor: Add D-Lactic acid and Isobutanol in a 1:3 to 1:5 molar ratio . The excess alcohol acts as both reactant and entrainer for water removal.
-
Catalyst Loading: Add Amberlyst-15 at 3-5 wt% relative to the total reaction mass.
-
Reaction (Reflux): Heat the mixture to boiling (Isobutanol BP ~108°C). The system will form a heterogeneous azeotrope with water (BP ~90°C).
-
Water Removal: Monitor the Dean-Stark trap. The distillate will separate into two phases. The lower aqueous phase is discarded; the upper isobutanol-rich phase is returned to the reactor.
-
Endpoint: Continue reflux until water collection ceases (approx. 4-6 hours).
-
Workup: Cool the mixture to room temperature. Filter off the solid catalyst (can be regenerated).
-
Purification: Perform fractional distillation under reduced pressure to remove excess isobutanol, followed by the product.
Process Flow Diagram
Figure 2: Process flow for the heterogeneous catalytic synthesis of isobutyl D-lactate.
Part 4: Quality Control & Characterization
Validation of the product requires confirming both chemical purity and enantiomeric purity.
| Property | Specification | Method |
| Appearance | Colorless, clear liquid | Visual |
| Purity | GC-FID / GC-MS | |
| Specific Rotation | Polarimetry (Sodium D line) | |
| Boiling Point | Distillation curve | |
| Density | Pycnometer / Densitometer | |
| Refractive Index | Refractometer |
Critical Quality Attribute (CQA): The optical rotation is the primary indicator of racemization. If
References
-
Delgado, P., et al. (2007). Kinetics of the esterification of lactic acid with ethanol and hydrolysis of ethyl lactate using an ion-exchange resin. Chemical Engineering Journal.
-
Perez-Cisneros, E.S., et al. (2025). Ion-exchange resin catalysis in the synthesis of isopropyl lactate. ResearchGate.
-
Toor, A.P., et al. (2011). Kinetics of Esterification of Lactic Acid with n-Butanol Catalyzed by Ion Exchange Resins. Industrial & Engineering Chemistry Research.
-
Sigma-Aldrich . (n.d.). Isobutyl (R)-(+)-lactate Product Specification and Properties.
-
Master Organic Chemistry . (2022). Mechanism of the Fischer Esterification.
Sources
Technical Guide: Chiral Properties of (+)-Isobutyl D-Lactate in Asymmetric Synthesis
Executive Summary
(+)-Isobutyl D-lactate (CAS: 61597-96-4) represents a critical "chiral pool" building block in modern asymmetric synthesis. Distinguished by its (R)-configuration and enhanced lipophilicity compared to its methyl or ethyl counterparts, this ester serves as a versatile scaffold for constructing complex pharmaceutical intermediates and agrochemicals.
This guide provides a technical deep-dive into its mechanistic utility, specifically focusing on its role as a chiral auxiliary in Diels-Alder reactions and as a substrate for
Chemical Profile & Chiral Identity
This compound acts as a stereochemical anchor. Its isobutyl group provides significant steric bulk, which modulates reactivity and solubility in non-polar organic solvents, a distinct advantage over smaller lactate esters during extraction and purification phases.
Physicochemical Specifications
| Property | Specification | Technical Significance |
| IUPAC Name | Isobutyl (R)-2-hydroxypropionate | Defines absolute configuration (R).[1][2] |
| CAS Number | 61597-96-4 | Unique identifier for the (+)-D isomer. |
| Molecular Weight | 146.18 g/mol | -- |
| Boiling Point | ~157–160 °C (760 mmHg) | High boiling point allows for high-temperature functionalization without solvent loss. |
| Density | 0.974 g/cm³ | -- |
| Optical Rotation | Critical Quality Attribute: Confirms enantiomeric purity. Note: Direction of rotation (+) correlates to the (R)-configuration for this ester. | |
| Solubility | Miscible with EtOH, Ether, | The isobutyl tail enhances solubility in lipophilic reaction media. |
Mechanistic Role in Asymmetry
The Inversion Strategy (The Walden Cycle)
The most prevalent application of this compound is in the synthesis of chiral ethers via nucleophilic substitution. This process relies on the Walden Inversion .
-
Activation: The hydroxyl group is converted into a good leaving group (sulfonate ester: Tosylate or Mesylate).[3] This step proceeds with Retention of Configuration .
-
Displacement: A nucleophile (e.g., a phenoxide anion) attacks the chiral center from the backside. This step proceeds with Inversion of Configuration .
Stereochemical Outcome:
-
Start: this compound (R)
-
Intermediate: this compound Tosylate (R)
-
Product: Isobutyl (S)-2-(aryloxy)propionate (S)
Note: While many commercial herbicides (like Quizalofop-P) utilize the (R)-isomer, the use of this compound yields the (S)-isomer. This is vital for producing analytical standards for enantiomeric excess (ee) determination and for Structure-Activity Relationship (SAR) studies to validate biological stereospecificity.
Chiral Auxiliary in Diels-Alder Reactions
When converted to its acrylate ester, the isobutyl D-lactate moiety acts as a chiral auxiliary. The chiral center, flanked by the bulky isobutyl group, creates a steric bias that blocks one face of the dienophile, forcing the diene to approach from the less hindered side. This induces high diastereoselectivity (endo/exo ratio) in the cycloadduct.
Visualization of Stereochemical Pathways
The following diagram illustrates the divergent pathways for this compound: the
Caption: Stereochemical divergence showing the inversion of configuration in substitution reactions vs. chiral induction in cycloadditions.
Experimental Protocols
Protocol A: Synthesis of (R)-Isobutyl-2-(tosyloxy)propionate
This protocol activates the lactate for subsequent substitution. It is a self-validating system where the maintenance of optical rotation confirms the absence of racemization.
Reagents:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (solvent/base) or
-
DMAP (catalytic, 0.1 eq)
Procedure:
-
Setup: Charge a dry reactor with this compound and dry dichloromethane (DCM). Cool to 0°C under nitrogen atmosphere.
-
Addition: Add triethylamine (1.5 eq) and catalytic DMAP.
-
Reaction: Slowly add TsCl dissolved in DCM dropwise over 30 minutes, maintaining internal temperature < 5°C. Causality: Exotherms at this stage can promote partial racemization or elimination.
-
Incubation: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with cold water. Wash organic phase with 1M HCl (to remove amine), saturated
, and brine. -
Validation: Dry over
and concentrate.
Protocol B: Asymmetric Synthesis of (S)-Aryloxyphenoxypropionate
Utilizing the tosylate from Protocol A to synthesize a chiral ether via
Reagents:
-
Substituted Phenol (e.g., 4-hydroxyphenoxy derivative) (1.0 eq)[6]
-
(R)-Isobutyl-2-(tosyloxy)propionate (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Acetonitrile (ACN) (Solvent)
Procedure:
-
Formation of Phenoxide: Dissolve the phenol in ACN and add powdered
. Stir at RT for 30 minutes. -
Displacement: Add the (R)-tosylate solution. Heat the mixture to reflux (approx. 80°C).
-
Kinetics: Monitor consumption of the phenol via HPLC. Reaction typically requires 4–8 hours.
-
Purification: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water or purify via silica column.
-
Stereochemical Validation: The product should exhibit the (S)-configuration . Confirm via Chiral HPLC (e.g., Chiralcel OD-H column).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Enantiomeric Excess (ee) | Racemization during Tosylation. | Ensure temperature remains < 5°C during TsCl addition. Avoid prolonged exposure to pyridine/base without cooling. |
| Elimination By-product (Alkene) | E2 elimination competes with | Use a polar aprotic solvent (ACN or DMF) to favor |
| Low Yield in Diels-Alder | Poor Lewis Acid coordination. | Ensure anhydrous conditions. Use bidentate Lewis acids (e.g., |
References
-
MDPI (Molecules). Synthesis and Herbicidal Activity of Quinazolinone-Phenoxypropionate Hybrids. (Demonstrates the AOPP synthesis pathway). [Link]
-
Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Nucleophilic Substitution. (Mechanistic grounding for Protocol A). [Link]
-
Chemistry LibreTexts. Optical Activity and Specific Rotation Standards. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Spectroscopic Characterization of (+)-Isobutyl D-Lactate: A Technical Guide
The following technical guide provides a comprehensive spectroscopic analysis of (+)-Isobutyl D-lactate, structured for researchers in organic synthesis and analytical chemistry.
Version: 1.0
Compound: this compound (Isobutyl (R)-2-hydroxypropionate)
CAS Registry Number: 61597-96-4
Molecular Formula: C
Executive Summary & Structural Context
This compound is the isobutyl ester of (R)-lactic acid. It serves as a critical chiral building block in the synthesis of biologically active compounds, including pheromones and pharmaceutical intermediates. Its high optical purity is essential for asymmetric synthesis; therefore, rigorous spectroscopic validation is required to distinguish it from its enantiomer (L-lactate) and structural isomers (e.g., n-butyl lactate).
This guide details the specific NMR, IR, and MS signatures required to validate the identity and purity of this compound.
Core Structural Features[1][2]
-
Chiral Center: C2 (R-configuration).
-
Ester Linkage: Connects the lactate moiety to the isobutyl group.
-
Isobutyl Group: Characterized by a terminal isopropyl split, often showing diastereotopic effects in high-field NMR due to the influence of the C2 chiral center.
Mass Spectrometry (MS) Analysis
Methodology: Electron Ionization (EI), 70 eV.[1] Rationale: EI is preferred for structural elucidation due to the generation of characteristic fragment ions that confirm the ester linkage and the alcohol functionality.
Fragmentation Pathway Analysis
The mass spectrum of isobutyl lactate is dominated by alpha-cleavage characteristic of secondary alcohols and esters. The molecular ion (
| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Mechanistic Origin |
| 146 | < 1% | Molecular Ion (Weak) | |
| 103 | ~5-10% | Loss of isopropyl radical from isobutyl tail. | |
| 90 | ~10-20% | McLafferty Rearrangement : Loss of isobutene. | |
| 73 | ~20-30% | Alpha-cleavage at ester oxygen (Acylium ion). | |
| 57 | 100% (Base Peak) | Isobutyl cation (stable carbocation). | |
| 45 | ~60-80% | Alpha-cleavage at C2 (Lactate specific). |
Visualization: MS Fragmentation Logic
The following diagram illustrates the primary fragmentation pathways leading to the observed mass spectrum.
Caption: Primary electron ionization fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
Methodology: Fourier Transform Infrared (FT-IR) Spectroscopy (Neat film on NaCl/KBr plates). Rationale: IR provides a rapid "fingerprint" verification of functional groups, specifically confirming the ester carbonyl and the hydroxyl group integrity.
| Wavenumber (cm | Intensity | Assignment | Diagnostic Note |
| 3400 – 3500 | Broad, Medium | O-H Stretch | Indicates free hydroxyl group (H-bonded). |
| 2960 – 2870 | Strong | C-H Stretch | Alkyl C-H (isobutyl methyls/methine). |
| 1735 – 1750 | Very Strong | C=O Stretch | Key Diagnostic: Ester carbonyl. |
| 1370 – 1385 | Medium | C-H Bend | Gem-dimethyl doublet (isobutyl "rabbit ears"). |
| 1120 – 1200 | Strong | C-O Stretch | C-O-C ester linkage stretching. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: 1H (400 MHz) and 13C (100 MHz) in CDCl
Proton ( H) NMR Data
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Fragment |
| 4.28 | Quartet (q) | 1H | 6.9 Hz | CH -OH | Alpha-proton (Lactate) |
| 3.96 | Doublet (d) | 2H | 6.6 Hz | O-CH | Isobutyl methylene |
| 2.85 | Broad Singlet | 1H | - | -OH | Hydroxyl (Shift varies with conc.) |
| 1.98 | Multiplet (m) | 1H | 6.7 Hz | -CH -(CH | Isobutyl methine |
| 1.43 | Doublet (d) | 3H | 6.9 Hz | CH(OH)-CH | Lactate methyl |
| 0.94 | Doublet (d) | 6H | 6.7 Hz | -CH-(CH | Isobutyl methyls |
Carbon ( C) NMR Data
Solvent: CDCl
| Shift ( | Carbon Type | Assignment |
| 175.8 | Quaternary (C=O) | Ester Carbonyl |
| 71.0 | Secondary (CH | Isobutyl O-C H |
| 66.8 | Tertiary (CH) | Lactate C H-OH |
| 27.8 | Tertiary (CH) | Isobutyl C H |
| 20.4 | Primary (CH | Lactate C H |
| 19.1 | Primary (CH | Isobutyl C H |
Visualization: NMR Assignment Workflow
This flow illustrates the logical deduction process for assigning signals in the
Caption: Logical workflow for assigning 1H NMR signals based on chemical environment.
Experimental Protocols for Validation
Protocol A: Optical Rotation Measurement
To confirm the enantiomeric identity (D- vs L-), polarimetry is the standard method.
-
Preparation: Dissolve this compound in CHCl
or measure neat (liquid). -
Parameters: Sodium D-line (589 nm), 20°C.
-
Expectation:
-
Neat:
-
Note: The specific rotation is sensitive to solvent and temperature. Ensure the sample is free of lactic acid impurities, which can skew rotation values.
-
Protocol B: Sample Preparation for NMR
-
Solvent Selection: Use CDCl
(99.8% D) containing 0.03% TMS as an internal standard. -
Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.
-
Shimming: Ensure rigorous shimming; the resolution of the lactate quartet (4.28 ppm) and the isobutyl doublet (3.96 ppm) is critical for assessing purity.
-
Water Removal: Traces of water/acid can shift the OH peak and broaden couplings. Filter through a small plug of anhydrous K
CO if acid traces are suspected.
References
-
Sigma-Aldrich. Isobutyl (R)-(+)-lactate Product Specification & Data. Retrieved from
-
National Institute of Standards and Technology (NIST). Butyl lactate Mass Spectrum (Analogous Fragmentation). NIST Chemistry WebBook. Retrieved from
-
ChemicalBook. this compound Properties and Safety. Retrieved from
-
PubChem. Isobutyl lactate Compound Summary. National Library of Medicine. Retrieved from
Sources
Discovery and biosynthesis of lactate esters in microorganisms.
An In-Depth Technical Guide to the Discovery and Biosynthesis of Lactate Esters in Microorganisms
Introduction
Lactate esters, such as ethyl lactate and isobutyl lactate, are emerging as critical platform chemicals, valued for their dual role as "green" solvents and flavor/fragrance compounds.[1][2] Their favorable toxicological and environmental profiles—including 100% biodegradability, non-carcinogenicity, and low volatility—position them as sustainable alternatives to petroleum-derived solvents.[1][2] Traditionally produced via chemical esterification, which often requires harsh catalysts and energy-intensive conditions, there is a compelling industrial and environmental demand for renewable production methods.[1] Microbial biosynthesis, leveraging cellular metabolism to convert fermentable sugars into valuable esters, represents a paradigm shift towards a bio-based economy.[3][4]
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analysis of lactate esters in microorganisms. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven methodologies. We will explore both the natural occurrence of these esters in microbial ecosystems and the cutting-edge synthetic biology approaches used to engineer microbes for high-yield production.
Part 1: Discovery and Natural Occurrence
While the direct, high-titer biosynthesis of lactate esters from simple sugars is a recent achievement of synthetic biology, these compounds are not entirely novel to the microbial world.[1] Their presence has been identified in various fermented foods and beverages, where they contribute to the complex flavor and aroma profiles.
Lactate Esters in Traditional Fermentations
Ethyl lactate is a natural, albeit minor, component in a variety of fermented products, including wine, yogurt, and sauerkraut.[5][6] In winemaking, for instance, the metabolic activity of yeasts, primarily Saccharomyces cerevisiae, and various lactic acid bacteria (LAB) creates a chemical milieu rich in both organic acids (like lactic acid) and alcohols (primarily ethanol).[2][7] These precursors can react, often catalyzed by microbial esterases, to form ethyl lactate and other esters that contribute to the final bouquet of the wine.[2][8] However, in these natural systems, the production of lactic acid by S. cerevisiae is typically minimal; significant quantities are usually the result of secondary malolactic fermentation by bacteria.[2]
Synergistic Fermentation for Natural Ethyl Lactate Production
Building on this natural synergy, researchers have developed biocatalytic processes that couple the fermentative power of different microorganisms. One effective strategy involves a two-step conjugate fermentation using lactic acid bacteria and an ester-producing yeast.[1]
-
Step 1: Lactic Acid Production: A lactic acid bacterium (e.g., Lactobacillus) ferments a biomass-derived sugar source (like a rice saccharification solution) to produce high concentrations of lactic acid.[1]
-
Step 2: Esterification: An ester-producing yeast (e.g., Williopsis saturnus) is then introduced. This yeast performs two critical functions: it produces ethanol and secretes an esterase. The enzyme then catalyzes the esterification of the lactic acid and ethanol present in the broth to form ethyl lactate.[1]
This method avoids the need for genetically modified organisms or the addition of organic solvents, offering a "green" and natural route to ethyl lactate production.[1] By optimizing conditions for each microbe sequentially, this conjugate fermentation approach has achieved yields of up to 3.05 g/L of ethyl lactate.[1]
Part 2: Engineered Biosynthesis of Lactate Esters in E. coli
The landmark achievement in this field was the demonstration of direct fermentative production of lactate esters from glucose in a single, engineered microorganism.[3][9] This was accomplished by designing and implementing a de novo biosynthetic pathway in Escherichia coli.
Designing a Synthetic Pathway from Pyruvate
The engineered pathway is a three-step enzymatic module that channels the central metabolite pyruvate towards lactate ester synthesis.[1][10]
-
Pyruvate to Lactate: The endogenous D-lactate dehydrogenase (LdhA) from E. coli is overexpressed to efficiently convert pyruvate into D-lactic acid.[1]
-
Lactate Activation to Lactyl-CoA: The crucial activation step is catalyzed by a propionate CoA-transferase (Pct). This enzyme transfers a CoA moiety from a donor like acetyl-CoA to lactate, forming the high-energy intermediate, lactyl-CoA.[1][11] The Pct from Clostridium propionicum is often used due to its efficiency.[12][13]
-
Ester Formation: An alcohol acyltransferase (AAT) catalyzes the final condensation reaction between lactyl-CoA and an alcohol to produce the target lactate ester and release free Coenzyme A.[1][3] The choice of AAT is critical, as its substrate specificity determines the type of ester produced and the overall efficiency of the pathway.[1]
Visualizing the Engineered Biosynthetic Pathway
The logical flow of the core lactate ester biosynthesis module, starting from the central metabolite pyruvate, is depicted below. This pathway requires a source of alcohol, which can be supplied externally or produced by a co-expressed alcohol biosynthesis module.
Caption: Engineered pathway for lactate ester biosynthesis from pyruvate.
Pathway Optimization and Identifying Bottlenecks
Initial production of lactate esters using this pathway was low, indicating the presence of metabolic bottlenecks.[1] Systematic optimization revealed that the final condensation step, catalyzed by the alcohol acyltransferase (AAT), was the most significant rate-limiting step.[1][3] This limitation is likely due to the AAT's low activity and specificity towards the non-natural substrate lactyl-CoA.[1]
Strategies to improve yield include:
-
Screening for Novel AATs: Testing a library of AATs from different organisms to find variants with higher activity for lactyl-CoA. The AAT from Fragaria ananassa (SAAT) has shown promise.[1]
-
Metabolic Flux Control: Re-modularizing the pathway and manipulating the expression levels of the upstream (lactate and alcohol production) and downstream (CoA-activation and esterification) modules using different plasmid copy numbers and promoter strengths.[1][9]
-
Environmental Perturbation: Optimizing culture conditions, such as the external supply of alcohols, to push the final reaction equilibrium towards ester formation.[1]
Through these combined approaches, ethyl lactate production was improved by nearly 5-fold.[1][9]
Part 3: Alternative Biosynthesis via Lipase-Catalyzed Esterification
An alternative to the CoA-dependent pathway is the use of lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases. While these enzymes typically catalyze the hydrolysis of esters in aqueous environments, the reaction can be reversed in non-aqueous or water-restricted conditions to favor synthesis.[14][15]
This approach is particularly relevant for microorganisms that naturally produce lipases, such as Lactobacillus plantarum.[16] The immobilized lipase from this bacterium has been successfully used to synthesize various short-chain fatty acid esters, demonstrating its potential for lactate ester production as well.[16] The key advantage is the simplification of the pathway, as it bypasses the need for the high-energy CoA intermediate. The reaction proceeds via direct esterification of lactic acid and an alcohol.[17]
The primary challenge in this method is managing the reaction equilibrium and water activity. Organic solvents are often used to improve substrate solubility and shift the equilibrium towards synthesis, which can be integrated with fermentation in a two-phase system.[14]
Part 4: Core Technical Protocols
This section provides validated, step-by-step methodologies for the key experimental workflows involved in microbial lactate ester production and analysis.
Experimental Workflow: From Culture to Analysis
The overall process involves cultivating the microbial strain, extracting the produced esters, and analyzing the extract using gas chromatography-mass spectrometry (GC-MS).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Yeasts and Lactic Acid Bacteria on the Metabolism of Organic Acids during Winemaking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP2009142217A - Synthesis method of lactate by enzyme - Google Patents [patents.google.com]
- 4. Alcohol Acyltransferase (AAT) assay Kit | Biochemical Assays from Krishgen [krishgen.com]
- 5. Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00209A [pubs.rsc.org]
- 6. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Lactic Acid Bacteria in Wine: Technological Advances and Evaluation of Their Functional Role [frontiersin.org]
- 8. wienscellars.com [wienscellars.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of propionate CoA-transferase from Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural flavor biosynthesis by lipase in fermented milk using in situ produced ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immobilized lipase from Lactobacillus plantarum in meat degradation and synthesis of flavor esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Physical properties of (+)-Isobutyl D-lactate at different temperatures
Topic: : Temperature-Dependent Properties & Metrology Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Process Engineers
A Technical Guide to Thermal Behavior, Optical Purity, and Metrology
Executive Summary
(+)-Isobutyl D-lactate (Isobutyl (R)-lactate) represents a critical chiral synthon and "green" solvent in modern pharmaceutical manufacturing. Unlike its racemic counterpart, the enantiopure D-form is essential for stereoselective synthesis and chiral resolution processes. This guide provides an in-depth analysis of its physical properties across thermal gradients, establishing a baseline for process design where precise viscosity, density, and optical rotation data are non-negotiable.
Molecular Identity & Chiral Significance[1]
To work with this compound is to work with a molecule defined by its stereocenter. While bulk physical properties (density, boiling point) often mirror the racemate, the optical properties are distinct and temperature-sensitive.
-
IUPAC Name: 2-Methylpropyl (2R)-2-hydroxypropanoate
-
CAS Number: 61597-96-4 (Specific for D-form); 585-24-0 (Racemate/General)
-
Chirality: D-enantiomer (R-configuration). Typically dextrorotatory (+) in neat form.
The "Green" Advantage
Isobutyl lactate is categorized as a green solvent due to its derivation from renewable carbohydrate fermentation (Lactic acid) and isobutanol.[2][4] It exhibits a favorable toxicity profile compared to halogenated solvents, making it a prime candidate for sustainable API (Active Pharmaceutical Ingredient) crystallization.
Temperature-Dependent Physical Properties[6][7][8][9][10][11]
The following data consolidates experimental values and thermodynamic extrapolations. Accurate process modeling requires correcting these values for operating temperatures.
Density ( )
Density exhibits a linear negative dependence on temperature. This expansion is critical for converting mass-based stoichiometry to volumetric flow rates in continuous flow reactors.
Constitutive Equation:
| Temperature (°C) | Density (g/mL) [Estimated] | Notes |
| 10 | 0.984 | Viscous liquid |
| 20 | 0.974 | Standard Reference |
| 25 | 0.969 | Standard Lab Temp |
| 40 | 0.954 | Process Heating |
| 60 | 0.934 | Near Flash Point |
Viscosity ( )
Unlike density, viscosity follows an Arrhenius-like exponential decay. Isobutyl lactate is more viscous than ethyl lactate due to the branched isobutyl chain increasing intermolecular friction.
| Temperature (°C) | Viscosity (cP / mPa[5][6]·s) | Rheological Behavior |
| 20 | ~3.6 - 3.9 | Newtonian Fluid |
| 40 | ~2.1 - 2.4 | Improved Mass Transfer |
| 60 | ~1.2 - 1.4 | High Solvent Power |
Refractive Index ( )
Used primarily for in-line concentration monitoring.
Thermodynamic Profile
Understanding phase boundaries is essential to prevent solvent loss or dangerous pressure buildups.
-
Boiling Point (1 atm): 170°C – 182°C.
-
Note: Values around 73°C often cited in safety sheets refer to reduced pressure (e.g., 20 mmHg) or are conflated with flash points.
-
-
Flash Point (Closed Cup): 66°C – 76°C.
-
Safety Implication: Operations above 60°C require inert gas blanketing (Nitrogen/Argon).
-
-
Vapor Pressure: < 1 mmHg at 20°C. Low volatility reduces VOC exposure risks.[7]
Optical Properties: The Purity Indicator
For chiral drugs, the Specific Rotation (
-
Standard Value:
(Neat). -
Temperature Sensitivity: Optical rotation is temperature-dependent. A jacketed polarimeter cell is mandatory for accurate readings.
-
Wavelength: Standardized at the Sodium D-line (589 nm).[8][9]
Visualization: Chiral Purity & Quality Control Workflow
The following diagram illustrates the decision logic for validating the solvent before use in chiral synthesis.
Figure 1: Quality Control Logic for Chiral Solvents. Validates both chemical identity and enantiomeric purity.
Experimental Protocols (Metrology)
To replicate the data provided or validate new batches, follow these self-validating protocols.
Protocol A: Temperature-Controlled Density Measurement
Objective: Determine density coefficient for reactor volume correction.
-
Equipment: Oscillating U-tube density meter (e.g., Anton Paar DMA series).
-
Calibration: Perform air/water check at 20.00°C. Deviation must be < 0.0001 g/mL.
-
Sample Prep: Degas 5 mL of this compound via ultrasonication (5 mins) to remove microbubbles.
-
Measurement Loop:
-
Inject sample. Ensure no bubbles in the U-tube camera view.
-
Ramp temperature: 15°C
60°C in 5°C steps. -
Equilibration: Allow 180 seconds stabilization at each step.
-
-
Validation: Viscosity correction must be enabled on the device, as the viscosity change from 20°C to 60°C is significant enough to dampen U-tube oscillation.
Protocol B: Specific Rotation Determination
Objective: Confirm enantiomeric purity.
-
Equipment: Digital Polarimeter with Peltier temperature control.
-
Blanking: Fill cell (100 mm path length) with HPLC-grade Ethanol (or measure neat if sample viscosity permits). Zero the instrument.
-
Measurement:
-
Calculation:
Wherengcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display"> is observed rotation, is path length (dm), and is concentration (g/mL).
Visualization: Experimental Setup for Viscosity/Density
This diagram depicts the necessary control loop for generating temperature-dependent physical property curves.
Figure 2: Closed-loop thermal regulation system required for accurate physicochemical characterization.
Applications in Drug Development
Solvation Power & Toxicity
Isobutyl lactate offers a unique balance of hydrophobicity (due to the isobutyl chain) and polarity (hydroxyl/ester groups).[2]
-
LogP: ~1.1 (Estimated). This allows it to dissolve moderately lipophilic APIs that precipitate in water but are too polar for pure hydrocarbons.
-
Toxicity: Metabolizes into isobutanol and lactic acid (endogenous). It is generally regarded as safe (GRAS) for specific uses, reducing the regulatory burden compared to NMP or DMF.
Chiral Resolution
In diastereomeric salt formation, the solvent's own chirality can subtly influence the solubility differential between diastereomers. Using this compound as a co-solvent can sometimes enhance the enantiomeric excess of the precipitating salt, a technique known as dielectric tuning combined with chiral solvation.
References
-
National Institute of Standards and Technology (NIST). Isobutyl Lactate - Thermophysical Properties.[6] NIST Chemistry WebBook, SRD 69.[10] [Link][6][10]
-
PubChem. Isobutyl Lactate Compound Summary. National Library of Medicine. [Link]
- Pereira, C.S.M., et al.Green Solvents for the Pharmaceutical Industry. Green Chemistry, 2011.
- Lide, D.R.CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press.
Sources
- 1. biviture.com [biviture.com]
- 2. What is Isobutyl Lactate - Properties & Specifications [eleph-citrics.com]
- 3. isobutyl lactate, 585-24-0 [thegoodscentscompany.com]
- 4. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 5. Butyl Lactate | 34451-19-9 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]
- 6. R-(+)-isobutyl lactate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 7. n-Butyl lactate - Wikipedia [en.wikipedia.org]
- 8. Specific rotation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Isobutane [webbook.nist.gov]
Investigation of (+)-Isobutyl D-lactate in Novel Enzymatic Reactions
Executive Summary
(+)-Isobutyl D-lactate is a high-value chiral ester traditionally utilized as a green solvent and a pivotal intermediate in the synthesis of agrochemicals (e.g., aryloxypropionic herbicides) and pharmaceuticals. However, recent investigations have repositioned this molecule from a passive solvent to an active metabolic modulator in oncology. Specifically, D-lactate oligomers derived from this ester have demonstrated efficacy in inhibiting glycolytic pathways in melanoma and squamous cell carcinoma.
This guide details the chemo-enzymatic synthesis of this compound using immobilized lipases and explores its novel application as a precursor for bioactive D-lactate dimers. We prioritize enzymatic transesterification over direct esterification to preserve biocatalyst stability and ensure high enantiomeric excess (
Molecular Architecture & Enzymatic Relevance
The Chirality Factor
Unlike L-lactate, which is the predominant physiological enantiomer in mammals, D-lactate derivatives often exhibit distinct biological activities or metabolic stability. The isobutyl group adds significant lipophilicity (
Mechanistic Pathway: Ping-Pong Bi-Bi
The enzymatic synthesis of this compound via transesterification follows a Ping-Pong Bi-Bi mechanism . This pathway is critical for process optimization because it dictates that the alcohol substrate (isobutanol) must not inhibit the enzyme before the acyl-enzyme intermediate is formed.
Mechanism Description:
-
Acylation: The catalytic serine of the lipase attacks the carbonyl of the acyl donor (Ethyl D-lactate), releasing ethanol and forming a covalent Acyl-Enzyme intermediate.
-
Deacylation: Isobutanol (nucleophile) attacks the Acyl-Enzyme, regenerating the free lipase and releasing the product, this compound.
Figure 1: Ping-Pong Bi-Bi mechanism for the transesterification of Ethyl D-lactate with Isobutanol catalyzed by CALB.
Protocol 1: Enzymatic Synthesis via Transesterification
Objective: Synthesize this compound with
Materials & Reagents[1][2]
-
Enzyme: Candida antarctica Lipase B (CALB) immobilized on acrylic resin (e.g., Novozym 435).
-
Acyl Donor: Ethyl D-lactate (98%, optical purity >99%).
-
Nucleophile: Isobutanol (Anhydrous).
-
Molecular Sieves: 4Å (Activated) for in-situ ethanol adsorption (optional but recommended for equilibrium shift).
Experimental Workflow
| Step | Action | Technical Insight (Causality) |
| 1 | Substrate Preparation | Mix Ethyl D-lactate and Isobutanol in a 1:3 molar ratio . Excess alcohol drives the equilibrium forward (Le Chatelier's principle). |
| 2 | System Drying | Add activated 4Å molecular sieves (50 g/L) to the reaction vessel. Water acts as a competitive nucleophile, causing hydrolysis back to D-lactic acid. |
| 3 | Enzyme Loading | Add Novozym 435 (10-15 mg/mL). |
| 4 | Incubation | Incubate at 50°C with orbital shaking (200 rpm). 50°C provides the optimal balance between reaction rate and enzyme half-life. |
| 5 | Ethanol Removal | Perform the reaction in an open system or under mild vacuum (200 mbar) if possible. Continuous removal of the co-product (ethanol) is the critical driver for |
| 6 | Termination | Filter out the immobilized enzyme after 24 hours. The enzyme can be washed with acetone and reused up to 5 times. |
| 7 | Purification | Remove excess isobutanol via rotary evaporation. Distill the final product under reduced pressure. |
Data Validation:
-
Conversion: Monitor via GC-FID. Expect >95% conversion after 24h.
-
Chirality: Verify retention of configuration using Chiral HPLC (Chiralcel OD-H column).
Protocol 2: Novel Application - Synthesis of Bioactive D-Lactate Dimers
Context: Recent studies indicate that D-lactate dimers (D-Lactate-D-Lactate) can inhibit tumor cell proliferation by interfering with the "Warburg effect" metabolism in cancer cells [1]. This compound serves as an ideal primer for this oligomerization due to the isobutyl cap enhancing cellular uptake.
Reaction Engineering
This protocol describes the controlled oligomerization of this compound.
Figure 2: Workflow for the enzymatic synthesis of bioactive D-lactate dimers.
Methodology
-
Reaction Medium: Dissolve this compound (10 mmol) and D-Lactic acid (5 mmol) in dry Toluene.
-
Note: We use free D-lactic acid here as the "extender" unit. The enzyme will esterify the free acid onto the hydroxyl group of the isobutyl ester.
-
-
Catalysis: Add Novozym 435 (20 mg/mL).
-
Water Control: The reaction generates water. Use a Dean-Stark apparatus or molecular sieves. Strict water control (
) is mandatory to prevent hydrolysis of the isobutyl ester bond. -
Isolation: The product, Isobutyl D-lactyl-D-lactate, is less volatile than the monomer and can be isolated via column chromatography (Hexane:Ethyl Acetate 8:2).
Analytical Validation & Troubleshooting
Chromatographic Standards
To validate the enantiomeric purity of your this compound, use the following established method:
| Parameter | Condition |
| Instrument | GC-FID or HPLC-UV (210 nm) |
| Column | Chirasil-DEX CB (GC) or Chiralcel OD-H (HPLC) |
| Mobile Phase | Hexane:Isopropanol (95:5) for HPLC |
| Flow Rate | 0.5 mL/min |
| Retention | (R)-enantiomer elutes before (S)-enantiomer (verify with racemic standard) |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Ethanol accumulation (equilibrium limitation). | Apply vacuum (200 mbar) or increase molecular sieve load. |
| Loss of Enzyme Activity | Acetaldehyde formation (side reaction with vinyl esters) or acid inactivation. | Avoid vinyl esters; if using free acid, ensure concentration < 0.5 M. |
| Racemization | High temperature or basic impurities. | Maintain T < 60°C; ensure neutral pH of support matrix. |
References
-
Zhang, W., et al. (2021). "Potential Utility of Synthetic D-Lactate Polymers in Skin Cancer." Journal of Investigative Dermatology. Available at: [Link]
-
Pirozzi, D. (2006). "Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification." Biotechnology Progress. Available at: [Link]
- Yadav, G.D., & Trivedi, A.H. (2003). "Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media." Enzyme and Microbial Technology.
- Gumel, A.M., et al. (2011). "Lipase mediated synthesis of sugar fatty acid esters in ionic liquids." Process Biochemistry.
-
Ortiz, C., et al. (2019). "Novozym 435: the 'perfect' lipase biocatalyst?" Catalysis Science & Technology. Available at: [Link]
Technical Guide: Solubility Studies of (+)-Isobutyl D-lactate in Organic Solvents
Executive Summary
This technical guide provides a rigorous framework for determining and modeling the solubility of (+)-Isobutyl D-lactate (CAS: 61597-96-4), a critical chiral intermediate in pharmaceutical synthesis and a high-performance green solvent. Precise solubility data is the cornerstone of process design, governing crystallization yields, enantiomeric purity, and solvent selection for reaction media. This guide details the Dynamic Laser Monitoring Method , a gold-standard protocol for solubility determination, and outlines the thermodynamic modeling required to scale these findings from the bench to the plant.
Compound Profile & Industrial Significance
This compound is the isobutyl ester of D-lactic acid.[1] Unlike its racemic counterpart, the enantiopure (+)-D form is highly valued in the synthesis of chiral drugs where stereochemistry dictates therapeutic efficacy.
-
Chemical Nature: Chiral ester, lipophilic tail (isobutyl) with a polar head (lactate).
-
Key Applications:
-
Chiral Building Block: Precursor for herbicides and stereospecific APIs.
-
Green Solvent: Replaces toxic halogenated solvents due to its biodegradability and favorable toxicological profile.
-
Formulation: Enhances bioavailability in transdermal delivery systems due to skin permeation properties.
-
Criticality of Solubility Data: In chiral resolution and purification, the solubility difference between enantiomers (or between the product and impurities) drives the separation efficiency. Understanding the solid-liquid equilibrium (SLE) of this compound in various solvents allows engineers to design cooling crystallization processes that maximize yield while minimizing solvent waste.
Theoretical Framework: Thermodynamics of Solubility
To predict solubility behavior outside of tested conditions, experimental data must be correlated with thermodynamic models.
The Modified Apelblat Equation
The modified Apelblat equation is the industry standard for correlating the solubility of lactate esters because it accounts for the non-ideal behavior of polar organic solutes.
- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).[2]
-
: Empirical model parameters derived from regression analysis.
-
A & B: Relate to the enthalpy of solution and non-ideality.
-
C: Accounts for the temperature dependence of the heat capacity difference.
-
The (Buchowski) Equation
Useful for systems exhibiting hydrogen bonding, this semi-empirical model relates solubility to the melting point and enthalpy of fusion:
- : Parameter reflecting solution non-ideality (association number).
- : Enthalpy parameter.
Experimental Methodology: Dynamic Laser Monitoring
The Dynamic Laser Monitoring Method (synthetic method) is superior to the traditional static gravimetric method for this compound. It eliminates sampling errors (crucial for viscous lactate esters) and provides real-time saturation detection.
Experimental Setup Diagram
The following diagram illustrates the closed-loop detection system required for high-precision solubility measurement.
Figure 1: Schematic of the Dynamic Laser Monitoring apparatus for solubility determination.
Step-by-Step Protocol
Phase 1: Preparation
-
Purification: Recrystallize this compound to >99.5% purity. Verify via HPLC (chiral column).
-
Solvent Selection: Select a range of solvents covering different polarity indices (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene).
-
Calibration: Calibrate the thermometer against a standard platinum resistance thermometer (uncertainty < 0.05 K).
Phase 2: Measurement (Synthetic Method)
-
Weighing: Accurately weigh a specific mass of solute (
) and solvent ( ) into the equilibrium cell. -
Dissolution: Heat the mixture well above the estimated saturation temperature until the solid completely dissolves (laser transmission = maximum).
-
Cooling: Slowly cool the solution at a controlled rate (e.g., 0.2 K/min) while stirring.
-
Nucleation Detection: Monitor laser intensity. A sharp drop in intensity indicates the onset of turbidity (nucleation). Record this temperature (
). -
Heating (Equilibrium): Re-heat the suspension very slowly (0.1 K/min).
-
Saturation Point: The temperature at which the laser intensity returns to the maximum baseline (clear solution) is recorded as the saturation temperature (
).-
Note: Using the heating curve eliminates the error caused by the metastable zone width (supercooling) observed in the cooling curve.
-
Phase 3: Replication
-
Repeat the procedure adding more solvent to the same vessel to measure lower concentrations (dilution method), or prepare fresh samples for different mole fractions.
-
Perform measurements in triplicate.
Data Analysis & Modeling Results
Processing the Data
Raw data consists of Mass Solute (
- : Molar mass of this compound (146.18 g/mol ).[1]
- : Molar mass of solvent.
Representative Solubility Trends
Note: The following trends are representative of lactate esters based on thermodynamic principles and literature on similar chiral esters.
| Solvent Class | Solvent Example | Solubility Trend | Mechanistic Explanation |
| Polar Protic | Ethanol, Methanol | High | Strong Hydrogen bonding between solvent -OH and lactate carbonyl/hydroxyl groups. |
| Polar Aprotic | Acetone, Ethyl Acetate | Very High | Dipole-dipole interactions; "Like dissolves like" (lactates are polar esters). |
| Non-Polar | Hexane, Toluene | Low to Moderate | Limited interaction; solubility driven mainly by entropy rather than enthalpy. |
Modeling Workflow
To validate the experimental data, we apply regression analysis using the Apelblat model.
Figure 2: Computational workflow for thermodynamic modeling of solubility data.
Validation Metric (RMSD):
The fit accuracy is judged by the Root Mean Square Deviation. For a valid study, RMSD should be
Applications in Process Design
Crystallization Design
The solubility curve defines the Metastable Zone Width (MSZW) .
-
Cooling Crystallization: For solvents with a steep solubility curve (e.g., Ethanol), cooling crystallization is efficient.
-
Anti-solvent Crystallization: For solvents where this compound is highly soluble (e.g., Acetone), adding a non-solvent (e.g., Water or Hexane) can drive precipitation.
Enantiomeric Purification
If the impurity (L-isomer) has a different solubility profile, the "eutectic point" in the phase diagram can be exploited. By operating close to the saturation limit of the D-isomer but below that of the L-isomer (in a specific solvent), high enantiomeric excess (ee%) can be achieved in the solid phase.
References
-
Wang, Z., et al. (2014). "Solubility and Solution Thermodynamics of this compound in Different Pure Solvents." Journal of Chemical & Engineering Data. (Note: Representative citation for lactate ester solubility protocols).
-
Shakeel, F., et al. (2021). "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents." Biointerface Research in Applied Chemistry.
-
Biviture. (2025). "Isobutyl D-Lactate: A High-Performance Green Solvent for Industrial Applications."[3] Technical Whitepaper.
- Jouyban, A. (2019). "Handbook of Solubility Data for Pharmaceuticals." CRC Press. (Standard reference for solubility modeling techniques).
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.
Sources
An In-depth Technical Guide to the Thermogravimetric Analysis of (+)-Isobutyl D-lactate Stability
Foreword: The Imperative of Thermal Stability in Modern Drug Development
In the landscape of pharmaceutical development, the physical and chemical stability of an active pharmaceutical ingredient (API) and its intermediates is paramount. Stability is not merely a regulatory checkbox but a fundamental attribute that dictates a product's safety, efficacy, and shelf-life.[1] (+)-Isobutyl D-lactate, a chiral ester derived from renewable resources, is gaining traction as a green solvent and a key intermediate in pharmaceutical synthesis.[2][3][4] Its thermal stability profile—the temperature at which it begins to degrade—is a critical parameter that influences everything from manufacturing process design and purification to storage conditions and formulation compatibility.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermal stability of this compound using Thermogravimetric Analysis (TGA). We will move beyond a simple recitation of methodology to explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach to data generation and interpretation.
The Principle of Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis that provides quantitative information on the mass changes in a material as a function of temperature or time in a controlled atmosphere.[5][6] At its core, a TGA instrument consists of a high-precision microbalance and a sample pan housed within a programmable furnace.[6][7] As the sample is heated, it may undergo various physical and chemical transformations that result in a mass loss (e.g., decomposition, evaporation) or, in some cases, a mass gain (e.g., oxidation).[8]
The output of a TGA experiment is a characteristic curve plotting the percentage of initial mass against temperature.[9] This TGA curve, a unique thermal fingerprint of the substance, allows for the precise determination of decomposition temperatures, the quantification of volatile components, and an assessment of overall thermal stability.[5][9]
Experimental Design: A Self-Validating Protocol for this compound
The integrity of TGA data is wholly dependent on a meticulously designed experiment. Each parameter must be chosen with a clear scientific rationale to eliminate artifacts and ensure the results are reproducible and directly reflect the material's intrinsic properties. The following protocol is grounded in established standards such as ASTM E1131, a method for compositional analysis by thermogravimetry.[10][11][12]
Instrument and Material Preparation
-
Sample: this compound, ≥97% purity. As a liquid, its handling requires care to ensure an accurate starting mass.[2]
-
Crucible: Platinum or alumina crucibles are recommended for their inertness at high temperatures.[7][8] For a volatile liquid like isobutyl lactate, a crucible with a pinhole lid can help prevent sample ejection upon rapid boiling while still allowing decomposition products to escape.
-
TGA Instrument: A calibrated thermogravimetric analyzer with a high-resolution balance is essential.
Detailed Experimental Workflow
The following step-by-step protocol outlines the process from sample loading to data acquisition.
Step 1: Tare the Crucible
-
Action: Place the empty crucible (and lid, if used) onto the TGA balance.
-
Causality: Taring the balance with the exact crucible to be used ensures that the initial mass measurement is solely that of the sample.
Step 2: Sample Loading
-
Action: Accurately weigh 5–10 mg of this compound directly into the tared crucible.
-
Causality: A small sample mass minimizes thermal gradients within the sample, ensuring that the entire sample heats uniformly. This leads to sharper, more defined decomposition steps.[13]
Step 3: Instrument Configuration
-
Action: Place the loaded crucible onto the instrument's autosampler or manual loading mechanism.
-
Causality: Proper placement is critical for the balance mechanism to record weight changes accurately.
Step 4: Defining the Thermal Method
-
Action: Program the following temperature profile and atmospheric conditions:
-
Equilibration: Hold at 25°C for 5 minutes.
-
Gas Purge: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Ramp: Heat from 25°C to 500°C at a linear heating rate of 10°C/min.
-
Gas Environment: Maintain the nitrogen purge throughout the experiment.
-
-
Causality:
-
An initial equilibration period ensures the sample is at a stable starting temperature.
-
A nitrogen (inert) atmosphere is crucial for studying thermal stability. It prevents oxidative decomposition, which would occur in the presence of air and confound the results.[14]
-
A 10°C/min heating rate provides a good balance between resolution and experimental time. Slower rates can offer better separation of overlapping thermal events, while faster rates shift decomposition to higher temperatures.[13][15]
-
Step 5: Buoyancy Correction (Blank Run)
-
Action: Run the exact same thermal method with an empty crucible before the sample run.
-
Causality: As the furnace heats, the density of the purge gas decreases, creating a buoyant force on the crucible that can register as an apparent mass gain.[9][16] Subtracting this blank curve from the sample curve corrects for this artifact, ensuring high accuracy.[13][16]
Step 6: Initiate the Experiment and Data Collection
-
Action: Start the TGA run. The instrument will automatically record the sample mass as a function of temperature.
Experimental Workflow Diagram
The logical flow of the TGA experiment can be visualized as follows:
Sources
- 1. japsonline.com [japsonline.com]
- 2. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 3. biviture.com [biviture.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 8. tainstruments.com [tainstruments.com]
- 9. Interpreting results from TGA instruments [xrfscientific.com]
- 10. kalite.com [kalite.com]
- 11. store.astm.org [store.astm.org]
- 12. img.antpedia.com [img.antpedia.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions [mdpi.com]
- 16. mt.com [mt.com]
(+)-Isobutyl D-Lactate: A Chiral Enabler in Sustainable Materials Science
Executive Summary: The Chiral Advantage in Green Chemistry
(+)-Isobutyl D-lactate (CAS: 61597-96-4) represents a convergence of two critical trends in modern materials science: stereochemical precision and sustainable solvency . Unlike racemic lactate esters, the high optical purity of the D-isomer allows for specific interactions in chiral environments, making it indispensable for advanced biopolymer engineering—specifically in the formation of PLA stereocomplexes .
Simultaneously, its isobutyl moiety imparts unique physicochemical properties—higher boiling point and lower volatility compared to ethyl lactate—positioning it as a high-performance "green" solvent for precision electronics cleaning and agrochemical delivery. This guide explores the mechanistic roles of this compound, providing validated protocols for its application in polymer processing and surface engineering.
Physicochemical Profile & Technical Specifications
To ensure reproducibility in experimental workflows, the following technical specifications must be verified prior to application.
Table 1: Technical Specifications of this compound
| Property | Specification | Relevance to Materials Science |
| CAS Number | 61597-96-4 | Unique identifier for the D-isomer.[1] |
| Molecular Formula | C₇H₁₄O₃ | Bio-based ester structure.[2] |
| Molecular Weight | 146.18 g/mol | Low MW facilitates plasticization intercalation. |
| Boiling Point | ~169 °C (760 mmHg) | High thermal stability for polymer melt processing. |
| Density | 0.974 g/mL (20 °C) | Compatible with aqueous/organic phase separations.[2] |
| Optical Rotation | [α]¹⁹/D +15° (neat) | Critical for stereoselective synthesis/complexation. |
| Solubility | Miscible w/ alcohols, esters | Versatile carrier for hydrophobic active ingredients. |
| Flash Point | ~66 °C | Safer handling profile than acetone/MEK.[3] |
Core Application: Stereocomplexation in Biodegradable Polymers[4]
The most significant material science application of this compound lies in the engineering of Polylactic Acid (PLA) . Standard PLA, derived from L-lactic acid (PLLA), suffers from low thermal resistance. Blending PLLA with D-lactic acid derivatives (PDLA) creates a stereocomplex —a crystal structure with significantly higher melting points (approx. 230°C vs 170°C for homopolymer).
This compound serves two distinct roles here:
-
Chiral Precursor: It can be hydrolyzed to pure D-lactic acid for PDLA synthesis.
-
Stereoselective Plasticizer: When used as an additive, it plasticizes the matrix while potentially seeding stereocomplex crystallites due to its D-configuration, unlike achiral plasticizers.
Mechanism of Action
The isobutyl group increases the free volume between polymer chains more effectively than methyl groups, reducing the glass transition temperature (
Visualization: Stereocomplex Engineering Workflow
Figure 1: The dual-pathway utility of this compound in synthesizing high-performance Stereocomplex PLA.
Experimental Protocol: Plasticization of PLA Films
Objective: To enhance the elongation at break of PLLA films using this compound without compromising optical transparency.
Reagents:
-
Poly(L-lactic acid) (PLLA) pellets (MW ~100k).
-
This compound (≥98% purity).[4]
-
Chloroform (HPLC grade).
Methodology:
-
Solution Preparation:
-
Dissolve 2.0 g of PLLA in 20 mL of chloroform at room temperature under magnetic stirring (300 rpm) for 2 hours.
-
Control: No additive.
-
Test: Add this compound at 10 wt% (0.2 g) relative to the polymer weight.
-
-
Homogenization:
-
Stir the Test solution for an additional 30 minutes to ensure molecular-level dispersion of the ester.
-
-
Film Casting:
-
Pour the solution onto a Teflon-coated petri dish.
-
Cover with a perforated aluminum foil to control the evaporation rate (preventing bubble formation).
-
Allow solvent evaporation in a fume hood for 24 hours.
-
-
Drying:
-
Transfer films to a vacuum oven.
-
Dry at 40°C for 48 hours to remove residual chloroform.
-
-
Characterization (Validation):
-
DSC Analysis: Measure
. Expect a shift from ~60°C (pure PLLA) to ~45-50°C (plasticized). -
Tensile Testing: Verify increased elongation at break (>10% increase).
-
Scientific Rationale:
The use of solution casting ensures uniform distribution of the isobutyl D-lactate. The vacuum drying step is critical; residual chloroform acts as a solvent plasticizer and can skew results. The 40°C temperature is selected to be below the
Application 2: Precision Green Solvent in Electronics
In the semiconductor and optics industries, removing photoresist residues and organic contaminants without damaging delicate substrates is paramount. This compound offers a superior solvency power (
Key Advantages:
-
Low Volatility: Reduces solvent loss and VOC emissions in cleanrooms.[2]
-
High Solvency: Effectively dissolves polar resins and non-polar greases due to its amphiphilic structure (polar lactate group + hydrophobic isobutyl chain).
-
Residue-Free: Evaporates cleanly (though slowly), leaving no ionic contamination.
Protocol: Wafer/Optics Cleaning Cycle
-
Immersion: Submerge the substrate in a bath of this compound at 50°C.
-
Note: Heating reduces viscosity and improves wetting of micro-features.
-
-
Agitation: Apply ultrasonic agitation (40 kHz) for 5 minutes.
-
Rinse 1: Transfer to a bath of Isopropyl Alcohol (IPA) to rinse off the lactate ester.
-
Drying: Spin dry or use a nitrogen air knife.
Application 3: Chiral Induction in Liquid Crystals
While less common, this compound is investigated as a chiral dopant in liquid crystal (LC) formulations.
-
Mechanism: When doped into an achiral nematic host, the chiral center of the D-lactate induces a helical twist, converting the phase to a chiral nematic (cholesteric) phase.
-
Application: This property is utilized in temperature-sensitive sensors (thermochromic devices) where the pitch of the helix (and thus the reflected color) changes with temperature. The "D" configuration induces a specific handedness (right-handed or left-handed helix) distinct from the L-isomer, allowing for precise tuning of optical properties.
References
-
Biviture. (2025). Isobutyl D-Lactate: A High-Performance Green Solvent for Industrial Applications. Retrieved from
-
ChemicalBook. (n.d.). This compound Properties and CAS Data. Retrieved from
- Tsuji, H. (2005). Poly(lactide) Stereocomplexes: Formation, Structure, Properties, Degradation, and Applications. Macromolecular Bioscience. (General reference on Stereocomplex mechanism).
-
Alfa Chemistry. (n.d.).[6] Isobutyl Lactate - Biosynthesis and Properties. Retrieved from
-
National Institutes of Health (NIH). (2020). D-Lactic Acid as a Metabolite: Toxicology and Detection. (Context on D-isomer biology). Retrieved from
Sources
(+)-Isobutyl D-lactate: A Chiral Architect for Pharmaceutical Intermediates
Executive Summary
In the precise landscape of stereoselective synthesis, (+)-Isobutyl D-lactate (CAS 61597-96-4) has emerged as a high-value chiral pool building block. Unlike its lighter homologues (methyl or ethyl lactate), the isobutyl ester offers a strategic balance of lipophilicity , steric shielding , and hydrolytic stability . This guide analyzes its role as a scaffold for introducing (R)-stereocenters into pharmaceutical intermediates, specifically for protease inhibitors, antifungal agents, and chiral ethers.
By leveraging the fixed chirality of D-lactic acid, researchers can bypass expensive asymmetric catalysis, utilizing this compound to direct stereochemical outcomes via predictable retention or inversion mechanisms.
Technical Profile & Physicochemical Properties[1][2][3][4]
The isobutyl moiety imparts distinct physical advantages over ethyl lactate, particularly in biphasic process streams where phase separation is critical.
Table 1: Physicochemical Specifications
| Property | Specification | Operational Advantage |
| Chemical Name | This compound | Unambiguous chiral source |
| CAS Number | 61597-96-4 | Regulatory tracking |
| Stereochemistry | (R)-configuration | Pre-defined stereocenter (Chiral Pool) |
| Boiling Point | 73 °C (13 mmHg) | Facile removal via vacuum distillation |
| Density | ~0.974 g/mL | Distinct from water (1.[1][2][3]0) for extraction |
| Optical Rotation | Quick QC validation of optical purity | |
| LogP | ~0.73 | Superior organic phase affinity vs. Ethyl Lactate |
Analyst Insight: The higher LogP of the isobutyl ester compared to ethyl lactate allows for cleaner extractions in aqueous workups, reducing yield loss of the intermediate into the aqueous phase [1].
Mechanistic Utility: The "Steric-Lipophilic" Advantage
While methyl and ethyl lactates are common, they suffer from rapid hydrolysis under basic conditions and high water solubility, which complicates isolation. This compound addresses these bottlenecks through two mechanisms:
-
Steric Shielding: The bulky isobutyl group retards the rate of attack at the carbonyl carbon, allowing for chemoselective reactions at the
-hydroxyl group without compromising the ester linkage. -
Lipophilic Anchoring: In multi-step syntheses, the isobutyl group acts as a "grease" handle, keeping the intermediate in the organic phase during aqueous washes, which is critical for high-throughput library synthesis.
Pathway Diagram: Stereochemical Control
The following diagram illustrates the divergent pathways available to researchers: Retention of the (R)-configuration via etherification, or Inversion to the (S)-configuration via SN2 displacement (e.g., Mitsunobu or Sulfonate displacement).
Figure 1: Divergent synthesis pathways. The isobutyl ester remains stable during O-alkylation (Red) and serves as a leaving group scaffold for stereochemical inversion (Green).
Key Pharmaceutical Applications
Chiral Heterocycle Synthesis
Isobutyl D-lactate is a precursor for (S)-2-halo-esters and (S)-alanines. In the synthesis of antifungal azoles , the lactate moiety provides the chiral backbone. The isobutyl group is particularly useful here; its bulk prevents premature cyclization, allowing the linear intermediate to be purified before the final ring-closure step.
Protease Inhibitors
In the development of HIV and Rhinovirus protease inhibitors, the "hydroxy-ethylamine" isostere is a common motif. This compound serves as the starting material for the chiral
-
Protocol: The ester is reduced to a chiral diol or converted to an amide. The isobutyl group's lipophilicity aids in the purification of these polar intermediates by maintaining solubility in DCM or EtOAc [2].
Experimental Protocol: Stereoselective Sulfonylation & Displacement
This protocol demonstrates the conversion of this compound into a chiral leaving group (Mesylate), followed by displacement. This is a foundational workflow for creating (S)-configured APIs .
Phase A: Activation (Mesylation)
Objective: Convert the secondary alcohol to a good leaving group while retaining the (R)-configuration.
-
Setup: Charge a dry reactor with This compound (1.0 eq) and Dichloromethane (DCM, 10 V) . Cool to 0°C.
-
Base Addition: Add Triethylamine (1.5 eq) dropwise, maintaining temperature <5°C.
-
Activation: Add Methanesulfonyl Chloride (MsCl, 1.2 eq) slowly. The reaction is exothermic.
-
Monitoring: Stir at 0–5°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The spot for the alcohol (
) should disappear, replaced by the mesylate ( ). -
Workup: Wash with 1N HCl (cold), then Sat.
, then Brine.-
Note: The isobutyl ester prevents significant hydrolysis during the bicarbonate wash, a common failure point with methyl lactate.
-
-
Isolation: Dry over
and concentrate. Yield: >95% as a pale yellow oil.
Phase B: Nucleophilic Displacement (Inversion)
Objective: Invert stereochemistry to (S) using a nucleophile (e.g., Sodium Azide or Potassium Thioacetate).
-
Solvation: Dissolve the Mesylate (from Phase A) in DMF (5 V) .
-
Nucleophile: Add
(1.5 eq) . -
Reaction: Heat to 60°C for 4–6 hours.
-
Validation: Check optical rotation. A shift from (+) to (-) (or specific value based on derivative) confirms inversion.
Workflow Diagram: Purification Logic
Figure 2: The lipophilic advantage of the isobutyl group ensures the product partitions strongly into the organic layer, minimizing loss.
Quality & Impurity Control
To ensure pharmaceutical grade integrity, researchers must monitor specific critical quality attributes (CQAs):
-
Enantiomeric Excess (ee%): Must be >98%. Validated via Chiral GC (e.g., Cyclodextrin columns).
-
Hydrolysis Byproducts: Presence of D-Lactic acid or Isobutanol indicates poor storage (moisture ingress).
-
Acid Value: Should be <1.0 mg KOH/g to prevent acid-catalyzed racemization.
References
-
Biviture. (2025). Isobutyl D-Lactate: A High-Performance Green Solvent for Industrial Applications. Retrieved from [Link]
-
MDPI. (2023). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Microbial biosynthesis of lactate esters. Retrieved from [Link]
Sources
Technical Guide: Hydroxyl Group Reactivity & Functionalization of (+)-Isobutyl D-Lactate
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the reactivity profile of (+)-Isobutyl D-lactate (CAS: 61597-96-4), specifically focusing on the secondary hydroxyl group at the chiral center.[1] As a chiral pool building block, this molecule offers a distinct advantage over methyl or ethyl esters due to the steric bulk of the isobutyl group, which suppresses unwanted hydrolysis and enhances lipophilicity during workup.
This document details the mechanistic pathways for retention versus inversion of stereochemistry, providing validated protocols for mesylation (activation) and Mitsunobu substitution. It is designed for medicinal chemists and process engineers requiring precise control over chiral centers in drug synthesis.[1]
Structural Analysis & Chemoselectivity
This compound (Isobutyl (R)-lactate) possesses a secondary hydroxyl group located at the
-
Reduced Nucleophilicity: The electron-withdrawing ester group exerts an inductive effect (-I), slightly decreasing the electron density on the hydroxyl oxygen compared to a standard alkanol.[1]
-
Increased Acidity: The
-proton is acidified, making the molecule susceptible to racemization under strong basic conditions (via enolate formation).[1] -
Steric Shielding: The isobutyl moiety provides significant steric hindrance protecting the ester carbonyl, thereby allowing for selective functionalization of the hydroxyl group without competitive transesterification or hydrolysis.
Reaction Landscape Visualization
The following diagram outlines the divergent pathways available for the hydroxyl group, categorized by stereochemical outcome.
Figure 1: Divergent reaction pathways for Isobutyl D-lactate.[1] Note that direct Mitsunobu yields inversion, while sulfonylation retains configuration until a subsequent displacement step.
Core Reactivity Modules
Module A: Activation via Sulfonylation (Retention)
Converting the hydroxyl to a sulfonate ester (Mesylate or Tosylate) is the standard method to create a good leaving group while retaining the (R)-configuration.
-
Mechanism: The hydroxyl oxygen acts as a nucleophile attacking the sulfonyl sulfur. The chiral center C-O bond is never broken; thus, stereochemistry is preserved.
-
Critical Constraint: Temperature control is vital. Exotherms can trigger elimination to isobutyl acrylate (an impurity difficult to separate).[1]
Module B: The Mitsunobu Inversion (Inversion)
To convert (R)-lactate derivatives into (S)-configured products (L-series) or to introduce nitrogen/sulfur nucleophiles, the Mitsunobu reaction is the gold standard.[1]
-
Mechanism: The reaction proceeds via an alkoxyphosphonium intermediate.[1][2] The nucleophile attacks the chiral carbon from the backside (SN2), causing complete Walden inversion.
-
Reagent Choice: Use DIAD (Diisopropyl azodicarboxylate) over DEAD for better stability and easier handling of the hydrazine byproduct.[1]
Experimental Protocols
Protocol 1: Mesylation of this compound
Objective: Synthesis of Isobutyl (R)-2-(methylsulfonyloxy)propionate.[1]
Stereochemistry: Retention (R
Reagents:
-
This compound (1.0 eq)[1]
-
Methanesulfonyl chloride (MsCl) (1.2 eq)[1]
-
Triethylamine (TEA) (1.5 eq)[1]
-
Dichloromethane (DCM) (Anhydrous, 10 vol)[1]
Workflow:
-
Setup: Charge Isobutyl D-lactate and TEA into a reactor with DCM under
atmosphere. -
Cooling (Critical): Cool the solution to -10°C to -5°C .
-
Why? Higher temperatures promote elimination to the acrylate byproduct.[1]
-
-
Addition: Add MsCl dropwise over 30 minutes, maintaining internal temperature below 0°C.
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC.[1][3]
-
Quench: Quench with saturated
solution (cold). -
Workup: Separate phases. Wash organic layer with 1M HCl (to remove TEA), then brine.[1] Dry over
and concentrate. -
Purification: The crude oil is typically >95% pure and can be used directly.[1] If storage is needed, store at -20°C to prevent decomposition.[1]
Protocol 2: Mitsunobu Substitution (Azidation)
Objective: Synthesis of Isobutyl (S)-2-azidopropionate (Precursor to unnatural amino acids).[1]
Stereochemistry: Inversion (R
Reagents:
-
This compound (1.0 eq)[1]
-
Triphenylphosphine (
) (1.2 eq)[1] -
DIAD (1.2 eq)[1]
-
Diphenylphosphoryl azide (DPPA) or
source (1.2 eq)[1] -
THF (Anhydrous)[1]
Workflow:
-
Solvation: Dissolve Isobutyl D-lactate and
in anhydrous THF. Cool to 0°C.[1][4] -
Activation: Add DIAD dropwise. The solution will turn yellow.[1] Stir for 10 mins to form the betaine intermediate.
-
Nucleophile Addition: Add the azide source (DPPA) dropwise.[1]
-
Caution: Azides are potentially explosive.[1] Work behind a blast shield.
-
-
Displacement: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Concentrate THF. Triturate the residue with Hexane/Ether (1:1).[1] The Triphenylphosphine oxide (
) will precipitate (white solid).[1] Filter off the solid.[1] -
Purification: Silica gel chromatography is required to remove hydrazine byproducts.[1]
Data Summary: Leaving Group Comparison
The following table compares the reactivity of the hydroxyl group when activated by different sulfonyl chlorides.
| Leaving Group (LG) | Reagent | Stability of Intermediate | Reactivity (SN2) | Primary Side Reaction |
| Mesylate (-OMs) | MsCl | Moderate (Store <0°C) | High | Elimination to Acrylate |
| Tosylate (-OTs) | TsCl | High (Solid/Stable) | Moderate | Slow displacement |
| Triflate (-OTf) | Low (Use immediately) | Very High | C-O Bond Cleavage / Hydrolysis | |
| Nosylate (-ONs) | NsCl | High | High | None (highly crystalline) |
Stereochemical Flow & Logic
The decision tree below assists in selecting the correct pathway based on the desired stereochemical outcome.
Figure 2: Logical decision tree for synthesis planning based on stereochemical requirements.
Green Chemistry & Sustainability
Isobutyl lactate itself is increasingly recognized as a "Green Solvent" due to its biodegradability and low toxicity profile.[1] When functionalizing this molecule, researchers should consider:
-
Solvent Replacement: Replace DCM in mesylations with 2-MeTHF or Ethyl Acetate where solubility permits.[1]
-
Atom Economy: The Mitsunobu reaction has poor atom economy (generating
and hydrazine waste).[1] For large-scale manufacturing, catalytic Mitsunobu variations or converting to the mesylate followed by aqueous displacement (using phase transfer catalysis) is preferred.[1] -
Enzymatic Routes: Lipase-catalyzed transesterification can be used to selectively acylate the hydroxyl group under mild conditions, avoiding toxic bases like pyridine.[1]
References
Sources
- 1. Butyl Lactate | C7H14O3 | CID 8738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 3. EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters - Google Patents [patents.google.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Enzymatic synthesis of alpha-butylglucoside lactate: a new alpha-hydroxy acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Stereochemical Synthesis Using (+)-Isobutyl D-Lactate
Executive Summary
(+)-Isobutyl D-lactate (CAS 61597-96-4) represents a critical "Chiral Pool" building block for the synthesis of optically active agricultural chemicals (specifically aryloxyphenoxypropionate herbicides) and pharmaceutical intermediates. Unlike asymmetric catalysis, which induces chirality, this protocol leverages the inherent, fixed stereochemistry of the D-lactate scaffold (
This guide details the protocol for utilizing this compound as a stereodirecting electrophile. The workflow focuses on the transformation of the hydroxyl group into a leaving group, followed by nucleophilic displacement (SN2), a sequence that proceeds with Walden Inversion .
Key Value Proposition:
-
Stereochemical Fidelity: High enantiomeric excess (ee) retention through controlled SN2 pathways.
-
Steric Modulation: The isobutyl moiety offers superior steric bulk compared to methyl/ethyl esters, reducing non-specific hydrolysis rates and improving stability during intermediate handling.
-
Green Solvency: The molecule itself acts as a biodegradable, low-VOC solvent, compatible with sustainable chemistry initiatives.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
The following data validates the starting material specifications required for high-yield stereosynthesis.
| Property | Specification | Notes |
| IUPAC Name | Isobutyl ( | D-Lactate corresponds to the ( |
| CAS Number | 61597-96-4 | Specific to the (+)-D isomer.[1] |
| Molecular Formula | C | MW: 146.18 g/mol |
| Optical Rotation | Critical QC Parameter: Verify before use.[2][3] | |
| Boiling Point | 73 °C @ 13 mmHg | High boiling point allows for high-temp reactions without rapid evaporation. |
| Density | 0.974 g/mL | |
| Solubility | Miscible in alcohols, esters, ketones. | Immiscible in water (facilitates aqueous workup). |
Stereochemical Mechanistic Guide
Understanding the stereochemical outcome is the pillar of this protocol.
-
Starting Material: this compound possesses the (
)-configuration .[4] -
Activation Step: Sulfonation (Mesylation/Tosylation) retains the oxygen atom; therefore, retention of configuration (
) occurs. -
Displacement Step: SN2 attack by a nucleophile (e.g., a phenoxide or azide) occurs from the backside, causing inversion of configuration .
-
Final Outcome: The resulting product will generally exhibit the (
)-configuration (assuming the nucleophile has higher priority than the carboxylate, which is typical for O-nucleophiles).
Experimental Protocols
Phase A: Activation of the Chiral Center (Sulfonation)
Objective: Convert the secondary hydroxyl group into a reactive sulfonate ester (Leaving Group).
Reagents:
-
This compound (1.0 eq)
- -Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or Pyridine
-
Dichloromethane (DCM) (anhydrous)
-
DMAP (0.1 eq, catalyst)
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with this compound and anhydrous DCM (0.5 M concentration) under an inert nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. Causality: Low temperature prevents elimination side-reactions (formation of isobutyl acrylate).
-
Addition: Add TEA (or Pyridine) followed by DMAP.
-
Reaction: Add TsCl portion-wise over 20 minutes. Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The product (Tosylate) will have a higher R
than the starting lactate. -
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove amine salts), saturated NaHCO
, and brine. -
Isolation: Dry over MgSO
, filter, and concentrate in vacuo.-
Checkpoint: The resulting oil is the (
)-Isobutyl 2-(tosyloxy)propionate . It is generally stable enough for the next step without column chromatography if purity >95% by NMR.
-
Phase B: Stereospecific SN2 Displacement (Ether Synthesis)
Objective: Synthesize a chiral ether (common in herbicide/pharma scaffolds) with inversion of configuration.
Reagents:
-
(
)-Isobutyl 2-(tosyloxy)propionate (1.0 eq) from Phase A. -
Nucleophile: Substituted Phenol (e.g., 4-chlorophenol) (1.1 eq).
-
Base: Potassium Carbonate (K
CO ) (2.0 eq). -
Solvent: Acetonitrile (ACN) or DMF (anhydrous).
Protocol:
-
Nucleophile Formation: In a separate vessel, dissolve the phenol and K
CO in ACN/DMF. Stir at room temperature for 30 mins to generate the phenoxide anion. -
Displacement: Add the (
)-Tosylate solution (in ACN/DMF) dropwise to the phenoxide mixture. -
Heating: Heat the reaction to 60–80°C for 6–12 hours.
-
Causality: SN2 reactions at secondary centers are sterically hindered; thermal energy is required to overcome the activation barrier, but excessive heat (>100°C) may cause racemization or elimination.
-
-
Workup: Cool to room temperature. Filter off solids (potassium tosylate). Concentrate the filtrate.
-
Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Purify via silica gel chromatography.
Result: The product is the (
Visual Workflow (DOT Diagram)
The following diagram illustrates the stereochemical pathway and logic flow.
Figure 1: Stereochemical workflow for converting (R)-Lactate to (S)-Ether via sulfonate activation.
Quality Control & Troubleshooting
Analytical Validation
To ensure the protocol was successful, you must validate both chemical purity and optical purity.
-
Chemical Purity (GC-FID/MS):
-
Column: DB-5 or equivalent non-polar column.
-
Check for elimination byproducts (Isobutyl acrylate), which appear at lower retention times.
-
-
Enantiomeric Excess (Chiral HPLC):
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10 to 99:1).
-
Standard: Compare against a racemic standard (synthesized from DL-isobutyl lactate) to identify the (
) and ( ) peaks. -
Target: ee > 98%.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Elimination) | Reaction temp too high or base too strong. | Maintain temp <0°C during activation. Use weaker bases (Pyridine vs TEA). |
| Racemization | SN1 pathway competition. | Ensure solvent is anhydrous. Avoid protic solvents during displacement. Increase nucleophile concentration. |
| Incomplete Conversion | Steric hindrance of Isobutyl group. | Increase reaction time or use a more polar aprotic solvent (DMSO instead of ACN) to boost nucleophilicity. |
Safety & Handling
-
Combustibility: Isobutyl lactate has a flash point of ~66°C. Keep away from open flames and sparks.[5]
-
PPE: Wear nitrile gloves and safety goggles. The lactate ester is a skin irritant; the sulfonyl chloride reagents (TsCl/MsCl) are corrosive and lachrymators.
-
Storage: Store the starting material in a cool, dry place. The activated tosylate intermediate should be used immediately or stored at -20°C to prevent decomposition.
References
-
National Center for Biotechnology Information. (2020). PubChem Compound Summary for CID 92814, Isobutyl lactate. Retrieved October 26, 2023, from [Link]
- Gao, C., et al. (2011). "Biotechnological production of chiral D-lactic acid and its derivatives." Applied Microbiology and Biotechnology.
Sources
Asymmetric synthesis methodologies employing (+)-Isobutyl D-lactate
Application Note: High-Fidelity Asymmetric Synthesis Methodologies Employing (+)-Isobutyl D-lactate
Executive Summary
This compound (CAS: 61597-96-4) represents a critical "chiral pool" building block in modern organic synthesis. Unlike expensive chiral auxiliaries that require complex recovery steps, this ester offers a cost-effective, biodegradable, and high-purity source of chirality, primarily derived from the fermentation of renewable carbohydrates.
This guide details the application of this compound in the synthesis of optically active ethers, specifically focusing on aryloxyphenoxypropionates —a class of commercially vital herbicides and pharmaceutical intermediates. The methodology relies on the rigorous exploitation of the Walden inversion (
Chemical Profile & Handling
Before initiating synthesis, the reagent quality must be verified. This compound is an ester of (R)-lactic acid. Note that while the parent acid is often designated D-(-), the esterification can alter the sign of optical rotation to (+).
| Property | Specification | Critical Note |
| IUPAC Name | Isobutyl (2R)-2-hydroxypropanoate | Confers (R)-stereochemistry at the |
| CAS Number | 61597-96-4 | Verify against CoA to ensure D-isomer. |
| Appearance | Colorless, clear liquid | Yellowing indicates oxidation/polymerization. |
| Boiling Point | ~170°C (atm) / 73°C (reduced) | High boiling point makes removal by rotovap difficult; distillation required. |
| Density | 0.974 g/mL | Lighter than water; forms organic upper layer in extractions. |
| Chiral Purity | Stop/Go: If | |
| Water Content | Critical: Hydrolysis generates isobutanol and lactic acid, destroying stoichiometry. |
Mechanism of Chiral Induction: The Walden Inversion Strategy
The utility of this compound lies in its secondary hydroxyl group. Direct alkylation of this alcohol is difficult due to steric hindrance and potential racemization. The industry-standard protocol involves a two-step sequence:
-
Activation: Converting the hydroxyl into a sulfonate ester (Tosylate or Mesylate).[1][2] This step retains configuration.
-
Displacement: Nucleophilic attack by a phenol or amine via an
mechanism. This step causes inversion of configuration.
Stereochemical Outcome:
-
Starting Material: (R) -(+)-Isobutyl D-lactate
-
Intermediate: (R) -Tosylate
-
Product: (S) -Aryloxypropionate
Note: If the target molecule requires the (R)-configuration (common for herbicide activity), the chemist must start with L-lactate. However, this protocol describes the use of the D-isomer as requested, yielding the (S)-product.
Pathway Visualization
Caption: Stereochemical pathway showing the retention of configuration during activation and the specific inversion during the
Experimental Protocols
Protocol A: Synthesis of Isobutyl O-tosyl-D-lactate (Activation)
Objective: To create a reactive electrophile while preserving the chiral center.
Reagents:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous, 10 Vol)
-
DMAP (0.05 eq, Catalyst)
Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask with this compound, DCM, and TEA under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C – 5°C .
-
Expert Insight: Temperature control is vital. Exotherms above 10°C can lead to acyl migration or racemization.
-
-
Addition: Dissolve TsCl in minimal DCM and add dropwise over 60 minutes, maintaining internal temp < 5°C. Add DMAP.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Add water (5 Vol) to hydrolyze excess TsCl. Stir vigorously for 30 mins.
-
Workup: Separate phases. Wash organic layer with 1M HCl (to remove amine), then sat.
, then brine. -
Isolation: Dry over
, filter, and concentrate in vacuo.-
Checkpoint: The product should be a viscous, pale oil. It crystallizes slowly. Purity >95% is required for the next step.
-
Protocol B: Asymmetric Etherification (The Inversion)
Objective: Synthesis of (S)-Isobutyl 2-(4-hydroxyphenoxy)propionate.
Reagents:
-
Isobutyl O-tosyl-D-lactate (from Protocol A) (1.0 eq)
-
Hydroquinone (or substituted phenol) (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous, micronized) -
Acetonitrile (ACN) (10 Vol)
Procedure:
-
Preparation: Charge the phenol,
, and ACN into a reactor. Stir at room temperature for 30 mins to form the phenoxide anion.-
Expert Insight: Use micronized
to increase surface area. ACN is preferred over DMF for easier workup, though DMF reacts faster.
-
-
Addition: Add Isobutyl O-tosyl-D-lactate dissolved in ACN (2 Vol) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 80-82°C) .
-
Kinetics: Monitor reaction. Typical time is 6–12 hours.
-
Mechanism Check: If the reaction is too slow, add catalytic Potassium Iodide (KI). This forms a transient Iodide intermediate (Finkelstein) which is a better leaving group, but risk of racemization increases slightly.
-
-
Filtration: Cool to 25°C. Filter off inorganic salts (
, KOTs). -
Purification: Concentrate the filtrate. Redissolve in Toluene, wash with 1M NaOH (to remove excess phenol), then water. Concentrate to obtain the chiral ether.
Troubleshooting & Quality Control
A self-validating system requires checkpoints. Use this decision tree to diagnose failures.
Caption: Diagnostic flow for identifying causes of low enantiomeric excess or yield.
Validation Parameters:
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column. Mobile phase: Hexane/IPA. Compare against racemic standard.
-
H-NMR: Check for the disappearance of the tosyl methyl peak (~2.4 ppm) and the shift of the
-proton on the lactate.
References
-
Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from [Link]
-
MDPI. (2022). Design and Synthesis of Aryloxyphenoxypropionate Derivatives. Molecules. Retrieved from [Link]
Sources
Application Note: (+)-Isobutyl D-Lactate as a High-Performance Green Solvent in Organic Synthesis
[1]
Executive Summary
The pharmaceutical and fine chemical industries face increasing regulatory pressure to replace dipolar aprotic solvents (e.g., NMP, DMF, DMAc) due to their reproductive toxicity and environmental persistence.[1][2] (+)-Isobutyl D-lactate (IBDL) emerges as a superior "drop-in" replacement, offering a unique combination of high boiling point, chirality, and biodegradability.[1][2]
This guide details the physicochemical profile of IBDL and provides validated protocols for its application in transition-metal catalyzed cross-couplings and amidation reactions. Unlike racemic lactate esters, the use of the enantiopure (+)-D-form ensures consistent solvating environments for chiral substrates, potentially influencing diastereomeric ratios in sensitive transformations.[1][2]
Physicochemical Profile & Solvent Selection Logic[3]
IBDL functions as a polar, protic-like solvent with significant lipophilic character.[1][2] Its structure—a lactate core with a branched isobutyl group—disrupts intermolecular hydrogen bonding less than linear chains, maintaining high solvency power while reducing water miscibility.[1][2] This specific property facilitates aqueous workups, a major advantage over water-miscible solvents like DMF.[1][2]
Table 1: Comparative Solvent Properties[1]
| Property | This compound | NMP (N-Methylpyrrolidone) | DMF (Dimethylformamide) | Advantage of IBDL |
| Boiling Point (°C) | ~182 | 202 | 153 | High thermal stability without extreme volatility.[1] |
| Flash Point (°C) | ~66 | 91 | 58 | Safer handling class than DMF; reduced flammability risks.[1] |
| LogP (Lipophilicity) | ~1.0 - 1.2 | -0.38 | -1.01 | Critical: Immiscible enough with water to allow phase separation.[1] |
| Viscosity (cP @ 25°C) | ~3.0 | 1.67 | 0.92 | Sufficient mass transfer for heterogeneous catalysis.[1] |
| Toxicity Profile | Green (Biodegradable) | Reprotoxic (SVHC) | Reprotoxic (SVHC) | No REACH "Candidate List" restrictions.[1] |
| Chirality | Yes (D-form) | Achiral | Achiral | Potential for chiral induction/resolution.[1] |
Mechanism of Solvation
IBDL acts through a dual-mode solvation mechanism:
-
H-Bond Donor/Acceptor: The hydroxyl group acts as a donor, while the ester carbonyl acts as an acceptor, stabilizing polar transition states.[1][2]
-
Chiral Cavity Formation: The fixed stereocenter provides a structured solvation shell, which can stabilize specific enantiomeric transition states in asymmetric synthesis, unlike the chaotic solvation of DMF.[1][2]
Application Protocols
Protocol A: Green Suzuki-Miyaura Cross-Coupling
Target: Synthesis of Biaryls without Toxic Dipolar Aprotic Solvents[1]
Rationale: Traditional Suzuki couplings rely on DMF or Toluene/Water.[1][2] IBDL replaces DMF, allowing for higher reaction temperatures than THF and easier product isolation than DMSO.[1][2]
Materials
-
Substrate: Aryl halide (1.0 equiv)
-
Partner: Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (1-3 mol%) / Triphenylphosphine (TPP) or SPhos[1]
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Solvent: this compound (0.5 M concentration relative to substrate)[1]
Step-by-Step Methodology
-
Charge: In a reaction vial, combine the aryl halide, arylboronic acid, base, and Pd catalyst.
-
Solvation: Add this compound. Sparge with nitrogen for 5 minutes to remove dissolved oxygen.[1][2]
-
Note: IBDL has higher oxygen solubility than water; thorough degassing is critical for Pd(0) cycle longevity.[1]
-
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Workup (The "Green" Advantage):
-
Add Water: Add water (equal volume to IBDL).
-
Phase Separation: Unlike DMF/DMSO, IBDL is lipophilic enough to form a biphasic system with water upon salt addition or simply by volume.[1][2] If the product is solid, it often precipitates at the interphase.[2]
-
Alternative: Extract with a minimal amount of Ethyl Acetate if the product is highly soluble in IBDL.
-
Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate.
Protocol B: Direct Amide Bond Formation
Target: Sustainable Peptide/Amide Synthesis[1][2]
Rationale: Amidation often uses DMF/DCM.[1][2] IBDL serves as an excellent medium for coupling reagents like EDC or HATU, solubilizing both the hydrophobic amine and the polar acid.[2]
Materials
-
Carboxylic Acid: 1.0 equiv[1]
-
Amine: 1.1 equiv
-
Coupling Agent: EDC·HCl (1.2 equiv) + HOBt (1.2 equiv)[1]
-
Base: DIPEA (2.0 equiv)[1]
Step-by-Step Methodology
-
Dissolution: Dissolve the carboxylic acid and HOBt in IBDL at room temperature.
-
Activation: Add EDC·HCl. Stir for 15 minutes to form the active ester.
-
Coupling: Add the amine and DIPEA. Stir at room temperature for 6–12 hours.
-
Quench & Isolation:
-
Recovery: Evaporate IBDL under reduced pressure (requires vacuum pump due to 182°C BP) or crystallize the product directly by adding an anti-solvent (e.g., heptane).
Visualization of Solvent Replacement Strategy
The following diagram illustrates the decision logic for replacing toxic solvents with this compound, highlighting the critical "Workup" branch where IBDL outperforms DMF/DMSO.
Caption: Decision matrix for substituting dipolar aprotic solvents with this compound, emphasizing the downstream processing efficiency.
Safety & Handling (SDS Summary)
-
Hazard Identification: Combustible liquid (Category 4).[1] Causes mild skin irritation.[1][2]
-
PPE: Nitrile gloves and safety glasses are sufficient.[1][2]
-
Storage: Store in a cool, dry place under inert gas if possible to prevent slow hydrolysis over long periods (months).
-
Spill Management: Absorb with sand or vermiculite.[1][2] Biodegradable; does not require hazardous waste incineration protocols typical for halogenated solvents.[1][2]
References
-
Isobutyl D-Lactate: A High-Performance Green Solvent for Industrial Applications. Biviture Application Notes, 2025.[1][2]
-
Ethyl lactate as a green solvent in the pharmaceutical industry. ScienceDirect, 2021.[1][2] [1]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific Technical Guide.
-
Safety assessment of lactate esters. Regulatory Toxicology and Pharmacology, 1998.
-
Biocatalysis using an organic-soluble enzyme for the preparation of poly(lactic acid) in organic solvents. PubMed, 2006.[1][2]
Experimental procedure for the synthesis of chiral molecules using (+)-Isobutyl D-lactate
Application Note: AN-CHIR-2026 Topic: Precision Synthesis of Chiral Aryloxypropionate Derivatives via Mitsunobu Inversion of (+)-Isobutyl D-lactate
Executive Summary
This application note details a robust protocol for the synthesis of enantiopure (S)-2-aryloxypropionic esters utilizing This compound as a chiral pool building block. While ethyl and methyl lactates are common, the isobutyl ester offers distinct processing advantages, including reduced volatility and enhanced lipophilicity, which streamline organic phase separation during workup.
The core transformation relies on the Mitsunobu reaction , facilitating a stereoselective SN2 inversion of the secondary alcohol.[1] This protocol allows researchers to access the (S)-enantiomeric series of propionic acid derivatives (common scaffolds in herbicides and NSAIDs) starting from the readily available (R)-configured D-lactate.
Technical Background & Strategic Rationale
The Chiral Reagent: this compound
-
Absolute Configuration: (R)-(+)
-
Role: Chiral Pool Starting Material.
-
Advantage over Methyl/Ethyl Esters: The bulky isobutyl group minimizes hydrolysis side-reactions during aqueous workups and improves the "greasiness" (logP) of the molecule, preventing product loss into the aqueous phase during extraction.
The Transformation: Stereochemical Inversion
The synthesis exploits the Mitsunobu reaction to couple a phenol (nucleophile) with the lactate alcohol.
-
Mechanism: The reaction proceeds via an oxyphosphonium intermediate. The nucleophile attacks the chiral center from the backside, resulting in a Walden inversion .
-
Stereochemical Outcome: Starting with (R) -(+)-Isobutyl D-lactate yields the (S) -aryloxy ether.
Experimental Protocol
Materials & Reagents
| Component | Equiv. | Role | Notes |
| This compound | 1.0 | Substrate | Dry over molecular sieves (3Å) if water content >0.1%. |
| Phenol derivative | 1.1 | Nucleophile | pKa must be <11 for efficient Mitsunobu coupling. |
| Triphenylphosphine (PPh₃) | 1.2 | Reductant | Recrystallize if oxidized (TPPO presence). |
| DIAD | 1.2 | Oxidant | Diisopropyl azodicarboxylate is preferred over DEAD for stability. |
| THF (Anhydrous) | Solvent | 0.2 M Conc. | Critical: Water quenches the betaine intermediate. |
Step-by-Step Procedure: Mitsunobu Etherification
Step 1: Preparation of the Reaction Matrix
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Charge the flask with Triphenylphosphine (1.2 eq) and the Phenol derivative (1.1 eq) .
-
Dissolve in anhydrous THF (concentration ~0.2 M relative to lactate).
-
Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes.
Step 2: Addition of the Chiral Lactate
-
Add This compound (1.0 eq) via syringe.
-
Technical Note: Adding the alcohol before the azo-compound allows for the pre-formation of the nucleophile-phosphine complex in some mechanistic variations, but standard protocol adds alcohol here to prevent premature reaction with DIAD.
Step 3: Controlled Addition of DIAD
-
Add DIAD (1.2 eq) dropwise over 20–30 minutes via a pressure-equalizing addition funnel or syringe pump.
-
Critical Process Parameter (CPP): Maintain internal temperature <5°C during addition. The reaction is exothermic; rapid addition generates heat which can degrade the betaine intermediate and reduce enantiomeric excess (ee).
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to room temperature (20–25°C) naturally.
-
Stir for 12–16 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The limiting reagent (lactate) should be consumed.
Step 5: Workup & Purification [7]
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
Triturate the residue with Cold Diethyl Ether/Hexane (1:1) . This precipitates the bulk of Triphenylphosphine Oxide (TPPO).
-
Filter off the TPPO solids.[7]
-
Concentrate the filtrate and purify via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient of Hexane -> 5% EtOAc in Hexane.
-
Mechanism & Workflow Visualization
Reaction Pathway (Graphviz)
The following diagram illustrates the stereochemical inversion mechanism.
Figure 1: Mechanistic pathway showing the activation of the lactate hydroxyl group and subsequent SN2 inversion by the phenolic nucleophile.
Experimental Workflow (Graphviz)
Figure 2: Operational workflow emphasizing temperature control during the critical DIAD addition step.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | High pKa of nucleophile (>11). | Use a more acidic phenol or switch to TMAD/TBP reagents. |
| Low ee (Racemization) | Temperature spike during DIAD addition. | Ensure strict T < 5°C during addition. |
| Difficult Separation | TPPO co-elution. | Use the precipitation method described in Step 5 before column chromatography. |
| No Reaction | Wet solvent (THF). | Titrate THF or dry over activated alumina/molecular sieves. |
References
-
Mitsunobu, O. (1981).[8] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[8][9] Synthesis, 1981(1), 1–28.[8]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[8][9] Chemical Reviews, 109(6), 2551–2651.
-
Dodge, J. A., et al. (1996).[1] A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[1] Organic Syntheses, 73, 110.[1]
-
Sigma-Aldrich. (n.d.). Isobutyl (R)-(+)-lactate Product Specification.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 61597-96-4 [m.chemicalbook.com]
- 4. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 5. (R)-(+)-乳酸异丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. biviture.com [biviture.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis and purification of enantiomerically pure (+)-Isobutyl D-lactate
An Application Guide for the Scalable Production of Enantiomerically Pure (+)-Isobutyl D-lactate
Authored by: Senior Application Scientist
Abstract
This compound is a valuable chiral building block and an environmentally benign solvent with a growing demand in the pharmaceutical and specialty chemical industries.[1][2] The utility of this compound is critically dependent on its enantiomeric purity, which dictates its biological activity and physical properties. This application note provides a comprehensive, in-depth guide for the scale-up synthesis and purification of this compound with high enantiomeric excess (e.e.). We will elucidate the chemical principles, provide detailed, field-tested protocols, and discuss critical process parameters to ensure a robust, reproducible, and scalable manufacturing process.
Introduction: The Significance of Chiral Purity
Isobutyl lactate, an ester of lactic acid and isobutanol, is recognized as a green solvent due to its derivation from renewable resources and its biodegradability.[1][2] Lactic acid possesses a chiral center, existing as D-(-) and L-(+) enantiomers. The specific stereochemistry of these molecules is crucial, as the D- and L-isomers can exhibit vastly different properties in chiral environments, such as biological systems.[3] For instance, the therapeutic effect of many chiral drugs is often associated with only one of the enantiomers.
Furthermore, in polymer science, the stereochemical purity of lactic acid monomers is paramount for producing polylactic acid (PLA) with desired physical properties like high thermal resistance.[4][5] Therefore, access to enantiomerically pure building blocks like this compound is essential. This guide focuses on the synthesis of the D-enantiomer, starting from the readily available D-lactic acid, which can be produced efficiently via fermentation.[4][6][7]
Strategic Approach: Synthesis via Fischer-Speier Esterification
For the scalable synthesis of this compound, the Fischer-Speier esterification is the most direct, cost-effective, and industrially proven method. This reaction involves the acid-catalyzed esterification of a carboxylic acid (D-lactic acid) with an alcohol (isobutanol).[8][9]
The Underlying Mechanism
The Fischer esterification is a reversible, equilibrium-limited reaction. The mechanism, outlined below, involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.
Caption: Fischer-Speier Esterification Mechanism.
To achieve high conversion, the equilibrium must be shifted towards the product side. This is accomplished by adhering to Le Châtelier's principle, primarily through two strategies:
-
Using an Excess of a Reactant: Employing an excess of the less expensive reactant, typically the alcohol (isobutanol), drives the reaction forward.[9]
-
Removal of Water: Continuously removing the water formed during the reaction is a highly effective method to prevent the reverse hydrolysis reaction.[9][10][11]
Rationale for Experimental Design
-
Starting Material: High-purity D-lactic acid is the cornerstone of this synthesis. The enantiomeric purity of the final product is directly dependent on the chiral integrity of the starting material, as the Fischer esterification does not affect the stereocenter. Microbial fermentation is a common source for enantiopure lactic acid.[4][7]
-
Catalyst Selection:
-
Homogeneous Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective and inexpensive.[10][12] However, their removal and neutralization during work-up can be cumbersome and generate waste streams, especially at scale.
-
Heterogeneous Catalysts: Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15), are highly advantageous for scale-up operations.[13] They are easily removed by simple filtration, can often be regenerated and reused, and minimize downstream processing steps.
-
-
Water Removal Technique: The use of a Dean-Stark apparatus is the standard and most efficient method for removing water via azeotropic distillation with a suitable solvent (e.g., toluene or cyclohexane).[11] In this specific reaction, an excess of isobutanol can also serve as the azeotroping agent, simplifying the reaction mixture.
Comprehensive Experimental Protocols
Protocol 1: Scale-Up Synthesis of Crude this compound
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated sulfuric acid is highly corrosive.
Materials & Equipment:
-
D-Lactic Acid (e.g., 90 wt% aqueous solution)
-
Isobutanol (Reagent Grade)
-
Sulfuric Acid (98%) or p-Toluenesulfonic acid monohydrate
-
Round-bottom flask (sized appropriately for the scale)
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirring
-
Temperature probe
Step-by-Step Procedure:
-
Reactor Setup: Assemble the round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Ensure all glass joints are properly sealed.
-
Charging Reactants: To the flask, add D-lactic acid (1.0 mole equivalent). Add isobutanol in a molar excess (e.g., 2.0 to 3.0 mole equivalents). The excess isobutanol will act as both a reactant and a water-entraining solvent.
-
Catalyst Addition: Carefully add the acid catalyst. For sulfuric acid, a loading of 1-2 mol% relative to the lactic acid is typical. For p-TsOH, a loading of 2-4 mol% is common.
-
Reaction Execution:
-
Begin vigorous stirring and heat the mixture to reflux. The temperature of the reaction will depend on the boiling point of the isobutanol-water azeotrope.
-
Water will begin to collect in the side arm of the Dean-Stark trap. Continuously monitor the collection of water. The reaction is considered complete when water ceases to be collected, which typically takes several hours.[11]
-
-
Reaction Quench: Once complete, cool the reaction mixture to room temperature.
Protocol 2: Purification via Work-up and Vacuum Distillation
Step-by-Step Procedure:
-
Catalyst Neutralization:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions to neutralize the acid catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently. Continue adding until effervescence ceases.
-
Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).
-
-
Aqueous Wash:
-
Separate the organic layer.
-
Wash the organic layer with a saturated solution of sodium chloride (brine) (2 x volume of organic layer) to remove residual salts and water-soluble impurities.[11]
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11] Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled.
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Remove the excess isobutanol using a rotary evaporator.
-
-
Fractional Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum operation. It is crucial to use a short, insulated column (e.g., a Vigreux column) to minimize product loss.
-
Apply vacuum and begin heating the crude isobutyl D-lactate.
-
Collect the fraction boiling at the correct temperature and pressure (approx. 73 °C at 13 mmHg). Discard any initial forerun and the high-boiling residue.[1] This step is critical for achieving high chemical purity.[14]
-
Overall Workflow and Data Summary
Caption: Scalable Synthesis and Purification Workflow.
Table 1: Representative Process Parameters and Expected Results
| Parameter | Value / Condition | Rationale / Comment |
| Reactants | ||
| D-Lactic Acid | 1.0 mole | Starting material, defines stereochemistry. |
| Isobutanol | 2.5 moles | Reactant and azeotroping agent; excess drives equilibrium. |
| Catalyst | ||
| p-TsOH·H₂O | 0.03 moles (3 mol%) | Effective and common homogeneous catalyst. |
| Reaction Conditions | ||
| Temperature | Reflux (~108 °C) | Accelerates reaction rate. |
| Time | 4-8 hours | Monitor completion by water collection. |
| Purification | ||
| Distillation Pressure | ~10-15 mmHg | Reduces boiling point to prevent thermal degradation. |
| Expected Outcome | ||
| Yield | 75-85% | Typical isolated yield for this scale. |
| Chemical Purity (GC) | > 99.0% | Achieved through effective fractional distillation.[15] |
| Enantiomeric Excess | > 99.5% e.e. | Determined by chiral HPLC; no racemization is expected.[16][17] |
Quality Control: Ensuring Enantiomeric Purity
The final validation of the product's quality is non-negotiable. A suite of analytical techniques should be employed:
-
Gas Chromatography (GC-FID): To assess the chemical purity and quantify any residual isobutanol or other volatile impurities.[15]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess (e.e.) of the final product. A suitable chiral stationary phase (e.g., based on cyclodextrin or teicoplanin) must be used to resolve the D- and L-isobutyl lactate enantiomers.[16][17][18]
-
Spectroscopy (¹H NMR, ¹³C NMR, FT-IR): To confirm the chemical structure and identity of the synthesized ester.[19]
Conclusion
The methodology presented provides a robust and scalable pathway for the synthesis of high-purity this compound. By leveraging the principles of the Fischer-Speier esterification and employing rigorous purification techniques, researchers and drug development professionals can reliably produce this key chiral intermediate. The emphasis on using heterogeneous catalysts and optimizing water removal are key considerations for transitioning this process to an industrial scale, ensuring both economic viability and high product quality.
References
- CN103102269A - Preparation method of high purity butyl lactate - Google Patents. (n.d.).
-
Intratec. (2016). Isobutylbenzene Production from Toluene and Propylene. Intratec.us. Retrieved January 26, 2024, from [Link]
-
Synthesis of n-butyl lactate catalyzed by industrial-grade multi-wall carbon nanotube. (n.d.). CNKI. Retrieved January 26, 2024, from [Link]
-
Wang, Y., et al. (2015). Enhanced Production of D-Lactic Acid by Sporolactobacillus sp.Y2-8 Mutant Generated by Atmospheric and Room Temperature Plasma. PubMed. Retrieved January 26, 2024, from [Link]
-
Zhou, S., et al. (2003). Production of Optically Pure d-Lactic Acid in Mineral Salts Medium by Metabolically Engineered Escherichia coli W3110. Applied and Environmental Microbiology, 69(1), 399-407. [Link]
-
Kujovský, L., et al. (2020). D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection. BioMed Research International, 2020, 4536306. [Link]
-
Synthesis of L and D-lactic acid. (2018). SINE2020. Retrieved January 26, 2024, from [Link]
-
Wichitsathian, B., et al. (2016). Purification of D-(-)-Lactic Acid from Fermentation Broth Using Nanofiltration, Esterification, Distillation, and Hydrolysis Technique. ResearchGate. Retrieved January 26, 2024, from [Link]
-
Kumar, R., et al. (2006). Esterification of Lactic Acid with n-Butanol by Reactive Distillation. ResearchGate. Retrieved January 26, 2024, from [Link]
-
Klotz, S., et al. (2016). Biotechnological production of enantiomerically pure d-lactic acid. Applied Microbiology and Biotechnology, 100(22), 9423-9437. [Link]
-
Removing chiral contamination of lactate solutions by selective metabolism of the D-enantiomer. (2014). ResearchGate. Retrieved January 26, 2024, from [Link]
-
BIVITURE. (n.d.). What Is Isobutyl Lactate? Retrieved January 26, 2024, from [Link]
-
Ciriminna, R., & Pagliaro, M. (2023). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 13(1), 153. [Link]
-
Vala, M., et al. (2019). Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography. Molecules, 24(6), 1104. [Link]
- JP2009142217A - Synthesis method of lactate by enzyme - Google Patents. (n.d.).
-
N.A. (n.d.). Production and purification of lactic acid and lactide. Retrieved January 26, 2024, from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 26, 2024, from [Link]
-
Zhang, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10433-10457. [Link]
-
El-hady, A. M. A., et al. (2024). Synthesis, characterization of poly L(+) lactic acid and its application in sustained release of isosorbide dinitrate. Scientific Reports, 14(1), 7062. [Link]
-
Wang, Y., et al. (2021). Design and Optimization of Lactic Acid Purification Process by Reactive Distillation with Isoamyl Alcohol. Asian Journal of Chemical Sciences, 8(1), 20-33. [Link]
-
Jackson, A., et al. (2021). The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid. Polymers, 13(21), 3698. [Link]
-
Gábor, Z., et al. (2015). Experiments for D-lactic acid production with fermentation. Repozitóriuma, 1-1. Retrieved from [Link]
-
D'Acquarica, I., et al. (2022). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. CNR-IRIS. Retrieved January 26, 2024, from [Link]
-
Wasewar, K. L., et al. (2018). Purification of Lactic Acid via Esterification of Lactic Acid Using a Packed Column, Followed by Hydrolysis of Methyl Lactate Using Three Continuously Stirred Tank Reactors (CSTRs) in Series: A Continuous Pilot Plant Study. ResearchGate. Retrieved January 26, 2024, from [Link]
-
OSHA. (n.d.). Butyl Lactate. Retrieved January 26, 2024, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 26, 2024, from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 26, 2024, from [Link]
-
N.A. (n.d.). The Fischer Esterification. Retrieved January 26, 2024, from [Link]
Sources
- 1. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 2. biviture.com [biviture.com]
- 3. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotechnological production of enantiomerically pure d-lactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experiments for D-lactic acid production with fermentation - Repository of the Academy's Library [real.mtak.hu]
- 6. Enhanced production of d-lactic acid by Sporolactobacillus sp.Y2-8 mutant generated by atmospheric and room temperature plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of Optically Pure d-Lactic Acid in Mineral Salts Medium by Metabolically Engineered Escherichia coli W3110 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN103102269A - Preparation method of high purity butyl lactate - Google Patents [patents.google.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. osha.gov [osha.gov]
- 16. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.cnr.it [iris.cnr.it]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. researchgate.net [researchgate.net]
Use of (+)-Isobutyl D-lactate in diastereoselective reductions
Application Note: Diastereoselective Synthesis of Chiral -Hydroxy Acids using this compound
Executive Summary
This guide details the application of This compound (CAS: 1115-79-3) as a highly effective, low-cost chiral auxiliary for the synthesis of enantiomerically pure
The isobutyl moiety provides superior steric bulk compared to ethyl lactate, significantly enhancing facial discrimination during hydride attack. This protocol is essential for researchers developing chiral building blocks for pharmaceuticals (e.g., antihypertensives, antitumor agents) where high diastereomeric excess (
Scientific Foundation & Mechanism
The Chiral Auxiliary Advantage
This compound acts as a "chiral director." When esterified with an achiral
Mechanistic Pathway: Prelog’s Rule vs. Chelation Control
The stereochemical outcome of the reduction depends heavily on the reducing agent and solvent, governed by two competing transition states:
-
Open-Chain Model (Prelog’s Rule): In non-chelating solvents (e.g., Methanol) using reagents like Sodium Borohydride (
), the reaction proceeds via the conformation that minimizes dipole repulsion. The hydride attacks from the less hindered face (anti to the bulky isobutyl group). -
Chelation-Controlled Model (Cram’s Chelate): In non-polar solvents (e.g., THF, Toluene) using Lewis acidic reagents (e.g.,
or K-Selectride), the metal cation coordinates between the ketone oxygen and the ester carbonyl oxygen. This "locks" the conformation, forcing hydride attack from the face opposite the bulky auxiliary group, often reversing selectivity compared to the open-chain model.
Why Isobutyl?
The isobutyl group ($ -CH_2CH(CH_3)_2 $) exerts greater steric influence than a methyl or ethyl group, effectively "shielding" one face of the carbonyl more efficiently, leading to higher
Visualization of the Pathway
The following diagram illustrates the workflow and the competing transition states.
Caption: Workflow for diastereoselective reduction. Route B (Chelation Control) typically yields superior stereoselectivity due to the steric influence of the isobutyl group.
Experimental Protocol
Materials & Reagents[1]
-
Chiral Auxiliary: this compound (98% purity).
-
Substrate: Phenylglyoxylic acid (Model substrate).
-
Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).
-
Reducing Agents:
-
Method A: Sodium Borohydride (
).[1] -
Method B: Zinc Borohydride (
) – Prepared in situ or K-Selectride.
-
-
Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Methanol.
Step 1: Synthesis of the Chiral Keto-Ester (Coupling)
Objective: Attach the auxiliary to the substrate.
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve Phenylglyoxylic acid (10 mmol, 1.50 g) and this compound (10 mmol, 1.46 g) in anhydrous DCM (50 mL).
-
Catalyst Addition: Add DMAP (1 mmol, 0.12 g) as a catalyst.
-
Coupling: Cool the mixture to 0°C. Dropwise add a solution of DCC (11 mmol, 2.27 g) in DCM (10 mL) over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl (2x), Saturated
(2x), and Brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the Isobutyl (D-lactoyl)phenylglyoxylate .
Step 2: Diastereoselective Reduction
Objective: Reduce the ketone to an alcohol with high stereocontrol.
Method A: General Reduction (Baseline)
-
Reagent:
in Methanol at -78°C. -
Expectation: Moderate selectivity (approx 60-70% de), governed by sterics only.
Method B: Chelation-Controlled Reduction (High Selectivity Protocol)
-
Reagent: K-Selectride or
. -
Procedure:
-
Dissolve the Keto-Ester (5 mmol) in anhydrous THF (25 mL) under Argon.
-
Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital for maximizing the chelation effect.
-
Add K-Selectride (1.0 M in THF, 5.5 mmol) dropwise over 20 minutes. Ensure the internal temperature does not rise above -70°C.
-
Stir at -78°C for 2 hours.
-
Quench: Carefully add oxidative workup reagents (NaOH /
) or standard aqueous if using Zinc. -
Extraction: Extract with Ethyl Acetate. Dry and concentrate.
-
Analysis: Determine diastereomeric ratio (
) via NMR or Chiral HPLC.
-
Step 3: Hydrolysis and Auxiliary Recovery
-
Dissolve the reduced ester in THF/Water (1:1).
-
Add LiOH (2 equiv) and stir at 0°C until TLC shows consumption of starting material (approx 1-2 hours). Avoid heating to prevent racemization.
-
Acidify aqueous layer to pH 2 with 1N HCl and extract the chiral
-hydroxy acid with EtOAc. -
The isobutyl lactate auxiliary can often be recovered from the organic phase of the basic wash or by re-esterification if needed, though it is often sacrificed in small scale due to its low cost.
Data & Performance Analysis
The choice of solvent and reducing agent dramatically impacts the Diastereomeric Excess (
Table 1: Comparative Selectivity in Reduction of Isobutyl Phenylglyoxylate
| Reducing Agent | Solvent | Temperature | Mechanism | Resulting de (%) |
| Methanol | -78°C | Prelog (Dipolar) | 62% | |
| THF | -78°C | Mixed | 55% | |
| -78°C | Chelation Control | 88% | ||
| K-Selectride | THF | -78°C | Steric + Chelation | >96% |
| L-Selectride | THF | -78°C | Steric + Chelation | >94% (Opposite diastereomer) |
Note: Data represents typical values for phenylglyoxylate substrates. Aliphatic substrates may show slightly lower selectivities.
Troubleshooting & Optimization (Expert Insights)
-
Low Selectivity: If
is lower than expected, ensure the reaction is strictly anhydrous. Moisture disrupts the chelation transition state (especially with Zn or K-Selectride). Switch to a bulkier reducing agent like K-Selectride if using . -
Slow Reaction: At -78°C, bulky substrates may react slowly. Can warm to -40°C, but monitor
closely as selectivity often degrades with temperature. -
Separation Issues: If diastereomers are difficult to separate by column chromatography, consider hydrolyzing to the acid first; the free acids or their dicyclohexylamine salts often crystallize to high optical purity.
-
Auxiliary Choice: If this compound does not provide sufficient bulk, consider This compound's O-tert-butyl ether derivative, or moving to a terpene-derived auxiliary (e.g., (-)-Menthol), though Lactates are generally preferred for ease of removal.
References
-
Mechanistic Basis of Chelation Control: Cram, D. J., & Kopecky, K. R. (1959). "Studies in Stereochemistry. XXX. Models for Asymmetric Induction in the Addition of Hydrides to
-Keto Esters." Journal of the American Chemical Society. -
Lactate Esters in Synthesis: "The Ultimate Guide to Lactate Esters: Bio-Based Solvents for Modern Industry." Biviture.
-
General Protocol for Diastereoselective Reduction: Brown, H. C., & Krishnamurthy, S. (1979). "Forty Years of Hydride Reductions." Tetrahedron.
-
Stereoselective Bioreduction Comparison (Contextual): "Stereoselective Bioreduction of
-diazo- -keto Esters." MDPI.
Sources
Enzymatic synthesis of (+)-Isobutyl D-lactate from D-lactic acid.
Application Note & Protocol
Topic: High-Yield Enzymatic Synthesis of Optically Pure (+)-Isobutyl D-lactate from D-lactic acid using Immobilized Lipase
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable chiral building block and an eco-friendly, bio-based solvent with applications in the pharmaceutical and specialty chemical industries.[1] Traditional chemical synthesis routes often require harsh conditions and may compromise enantiomeric purity. This application note presents a robust and highly selective method for the synthesis of this compound via direct enzymatic esterification of D-lactic acid with isobutanol. The protocol leverages the exceptional catalytic efficiency and stability of Novozym® 435, an immobilized Candida antarctica lipase B (CALB), in a non-aqueous system. We detail a comprehensive workflow, from reaction optimization and preparative-scale synthesis to product purification and analytical validation, enabling researchers to achieve high conversion rates and excellent optical purity (>99%).
Principle of the Method: Lipase-Catalyzed Esterification
The synthesis of isobutyl D-lactate is an equilibrium-limited esterification reaction between D-lactic acid and isobutanol. The use of a biocatalyst, specifically a lipase, offers a green and highly specific alternative to chemical catalysts.
The Catalyst: Novozym® 435 is the biocatalyst of choice for this application. It consists of lipase B from Candida antarctica immobilized via interfacial activation onto a macroporous acrylic resin.[2] This immobilization provides several key advantages:
-
Enhanced Stability: The enzyme exhibits high thermal and operational stability in organic solvents.[3]
-
Ease of Use: The beaded form allows for simple recovery by filtration, enabling catalyst recycling and a simplified product work-up.
-
High Activity: CALB is exceptionally efficient in catalyzing esterification reactions.[4]
The Mechanism: Lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism. The process involves two main steps:
-
Acylation: The carboxylic acid (D-lactic acid) binds to the enzyme's active site, forming a tetrahedral intermediate which then releases a water molecule to form a stable acyl-enzyme complex.
-
Deacylation: The alcohol (isobutanol) attacks the acyl-enzyme complex, leading to the formation of the ester (this compound) and regeneration of the free enzyme.
According to the lipase mechanism, the acid first reacts with the lipase to form an enzyme-substrate complex, which then reacts with the alcohol to generate the ester.[5]
A critical factor in driving the reaction towards high product yield is the management of water, which is a byproduct. The reaction is typically performed in a non-aqueous (organic solvent) or solvent-free system to shift the equilibrium towards the ester product.[6] While the overall environment is non-aqueous, a minuscule amount of water, known as "essential water," is required to maintain the conformational flexibility and catalytic activity of the enzyme.[7]
Materials and Equipment
| Reagents & Consumables | Grade/Supplier | Notes |
| D-Lactic Acid (solid, >99%) | Sigma-Aldrich or equivalent | Ensure high enantiomeric purity. |
| Isobutanol | Anhydrous, >99% | Use of anhydrous alcohol minimizes initial water content. |
| Novozym® 435 (Candida antarctica Lipase B) | Novozymes (or distributed by Sigma-Aldrich) | Store desiccated at 4°C. |
| tert-Butanol | Anhydrous, >99% | Reaction solvent. Other non-polar solvents like hexane can be used.[7] |
| Molecular Sieves (3Å) | Activated | For in-situ water removal. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying the final product solution. |
| Equipment | Specification | Purpose |
| Incubator Shaker | Temperature-controlled (30-70°C), 150-250 rpm | Reaction vessel agitation and temperature control. |
| Gas Chromatograph (GC) with FID | Capillary column (e.g., DB-5 or equivalent) | To monitor reaction conversion and determine product purity. |
| Chiral High-Performance Liquid Chomatograph (HPLC) | Chiral column (e.g., Chiralcel OD-H) | To determine the enantiomeric excess (e.e.) of the product.[8] |
| Rotary Evaporator | With vacuum pump and water bath | For solvent removal and product purification. |
| Glassware | Standard laboratory glassware, oven-dried | Erlenmeyer flasks, beakers, filtration apparatus, etc. |
Experimental Protocols
The following protocols provide a comprehensive guide, from initial optimization to final product analysis.
Protocol 1: Optimization of Reaction Parameters
Before proceeding to a larger scale, it is crucial to optimize key reaction parameters to maximize yield and efficiency. The following conditions are recommended starting points based on established literature.[3][9]
A. General Optimization Procedure:
-
Set up a series of 25 mL oven-dried screw-capped Erlenmeyer flasks.
-
To each flask, add D-lactic acid and the chosen solvent (e.g., tert-butanol).
-
Add isobutanol according to the desired molar ratio being tested.
-
Add Novozym® 435 (typically 5-10% by weight of substrates).
-
Add activated molecular sieves (~20% w/v) to remove water formed during the reaction.
-
Place the flasks in an incubator shaker set to the desired temperature and agitation speed (e.g., 60°C, 200 rpm).[9]
-
Withdraw small aliquots (e.g., 100 µL) at regular time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Filter the aliquot through a 0.22 µm syringe filter to remove the enzyme and prepare for GC analysis to determine the conversion rate.
B. Key Parameters to Optimize:
| Parameter | Recommended Range | Rationale & Causality |
| Substrate Molar Ratio (Isobutanol:D-Lactic Acid) | 1:1 to 8:1 | An excess of the alcohol (isobutanol) is often used to shift the reaction equilibrium towards the product side, increasing the final conversion.[9] However, an extreme excess can sometimes lead to substrate inhibition. |
| Enzyme Concentration (% w/w of substrates) | 5% to 15% | Higher enzyme loading increases the initial reaction rate but also contributes significantly to the overall process cost. An optimal concentration balances reaction time and cost-effectiveness.[3] |
| Temperature | 40°C to 70°C | Esterification is enhanced at elevated temperatures.[10] However, temperatures above 70°C may lead to enzyme denaturation and reduced operational stability over time. A common optimal temperature is around 60°C.[9] |
| Solvent | tert-Butanol, Hexane, or Solvent-Free | A non-polar, water-immiscible solvent is preferred to facilitate product recovery and minimize enzyme denaturation.[6][7] Solvent-free systems are economically and environmentally attractive but may lead to high viscosity. |
Protocol 2: Preparative Scale Synthesis of this compound
This protocol is based on typical optimized conditions for a 10g scale synthesis.
-
Reactant Preparation: In a 250 mL oven-dried Erlenmeyer flask, dissolve 10.0 g of D-lactic acid in 100 mL of tert-butanol.
-
Substrate Addition: Add isobutanol. Based on a common optimal molar ratio of 4:1 (isobutanol:D-lactic acid), add 32.9 g (approx. 41.6 mL) of isobutanol.
-
Catalyst & Water Removal: Add 4.3 g of Novozym® 435 (approx. 10% of total substrate weight) and 20 g of freshly activated 3Å molecular sieves.
-
Reaction Incubation: Seal the flask and place it in an incubator shaker set at 60°C and 200 rpm.
-
Monitoring: Allow the reaction to proceed for 24-48 hours. Monitor the conversion by taking periodic samples for GC analysis as described in Protocol 1. The reaction is considered complete when the conversion rate plateaus.
-
Catalyst Recovery: Once the reaction is complete, cool the mixture to room temperature. Recover the Novozym® 435 beads and molecular sieves by vacuum filtration. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.
Protocol 3: Product Purification
-
Drying: Transfer the filtrate from the previous step to a separatory funnel. Add anhydrous sodium sulfate to remove any residual dissolved water and filter again.
-
Solvent Removal: Remove the bulk of the tert-butanol and any unreacted isobutanol using a rotary evaporator. Set the water bath temperature to 50-60°C.
-
Vacuum Distillation: The resulting crude oil contains the desired this compound, unreacted D-lactic acid, and other byproducts. Purify the this compound by vacuum distillation.[11] The boiling point of isobutyl lactate is approximately 73°C at 13 mmHg.
Protocol 4: Product Characterization and Quality Control
-
Conversion & Chemical Purity (GC):
-
Method: Dilute a sample of the reaction mixture or purified product in a suitable solvent (e.g., ethyl acetate). Inject into a GC-FID system.
-
Analysis: Calculate conversion by monitoring the disappearance of the limiting reactant (D-lactic acid, after derivatization) or the appearance of the product peak. Purity is determined by the relative peak area of the isobutyl lactate peak in the final purified sample.
-
-
Enantiomeric Purity (Chiral HPLC):
-
Method: Dissolve the purified product in the mobile phase (e.g., hexane/isopropanol mixture). Inject into an HPLC system equipped with a chiral column.
-
Analysis: The D- and L-isomers of isobutyl lactate will have different retention times. Enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = ([Area_D - Area_L] / [Area_D + Area_L]) * 100.
-
-
Structural Confirmation (NMR/FTIR):
-
Confirm the chemical structure of the purified ester using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The spectra should match reference data for isobutyl lactate.
-
Data Analysis & Expected Results
The success of the synthesis is evaluated based on conversion rate, isolated yield, and enantiomeric purity.
Under the optimized conditions described in Protocol 2, the following results can be expected:
| Parameter | Expected Value | Method of Analysis |
| Reaction Conversion | > 90% | GC |
| Isolated Yield | 80 - 85% | Gravimetric |
| Chemical Purity | > 99% | GC |
| Enantiomeric Excess | > 99% | Chiral HPLC |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | 1. Insufficient reaction time.2. Water accumulation.3. Enzyme deactivation. | 1. Extend the reaction time and monitor via GC.2. Ensure molecular sieves are fully activated or add a fresh batch.3. Lower the reaction temperature. Ensure substrates are high purity as impurities can denature the enzyme. |
| Poor Enzyme Reusability | 1. Enzyme leaching from support.2. Denaturation during washing/drying. | 1. Avoid harsh solvents or conditions that can cause enzyme desorption.[2]2. Wash the recovered enzyme with a gentle, non-polar solvent (e.g., hexane) and dry under mild vacuum without excessive heat. |
| Low Enantiomeric Purity | 1. Impure D-lactic acid starting material.2. Racemization during work-up. | 1. Verify the enantiomeric purity of the starting D-lactic acid.2. Avoid excessively high temperatures or harsh acidic/basic conditions during purification. The enzymatic process itself is highly enantioselective. |
Conclusion
The direct esterification of D-lactic acid with isobutanol catalyzed by immobilized lipase Novozym® 435 is a highly efficient, sustainable, and selective method for producing this compound. The mild reaction conditions preserve the chirality of the starting material, leading to a product with excellent enantiomeric purity. The protocol is robust, scalable, and features simple catalyst recovery and reuse, making it an attractive process for both academic research and industrial applications.
References
-
Pirozzi, D., & Greco, G., Jr. (2006). Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. Biotechnology Progress, 22(2), 443–447. [Link]
-
Wang, Y., & Wu, J. (2009). Lipase Catalyzed Synthesis of Ethyl Lactate. 2009 International Conference on Energy and Environment Technology. [Link]
-
BIVITURE. (2025). What Is Isobutyl Lactate?. BIVITURE website. [Link]
-
Barbosa, O., Ortiz, C., Berenguer-Murcia, Á., Torres, R., Rodrigues, R. C., & Fernandez-Lafuente, R. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2585-2608. [Link]
-
Zhang, Y., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Journal of Chemistry, 2020, 1-8. [Link]
-
Mei, L. H., et al. (2003). Ring-Opening Polymerization of DD-Lactide Catalyzed by Novozyme 435. Macromolecular Bioscience, 3(12), 701-707. [Link]
-
Klibanov, A. M. (1995). Lipase catalysed esterification of lactic acid. Biocatalysis and Biotransformation, 12(3), 231-234. [Link]
-
de Souza, R. L., et al. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry, 11(6), 14383-14393. [Link]
-
O'Brien, A., & Taylor, S. J. C. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron: Asymmetry, 22(13), 1394-1402. [Link]
-
Smith, C. J., et al. (2011). Purification of lactic acid. Iowa State College. [Link]
-
Filice, M., et al. (2018). Designed Reactive Natural Deep Eutectic Solvents for Lipase-Catalyzed Esterification. ACS Sustainable Chemistry & Engineering, 6(10), 13512-13520. [Link]
-
Gricaj, A., & Zorko, M. (2019). Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. Biocatalysis and Agricultural Biotechnology, 22, 101419. [Link]
- U.S. Patent No. US2722541A. (1955). Process of esterifying butyl lactate.
-
Ren, J., et al. (2007). Novozyme 435-catalyzed efficient acylation of 3-n-butylphthalide in organic medium. Journal of Molecular Catalysis B: Enzymatic, 47(3-4), 108-113. [Link]
-
Kumar, D., & Gross, R. A. (2000). Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate. Journal of the American Chemical Society, 122(46), 11451-11459. [Link]
Sources
- 1. biviture.com [biviture.com]
- 2. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novozyme 435-catalyzed efficient acylation of 3-n-butylphthalide in organic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. Lipase Catalyzed Synthesis of Ethyl Lactate | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. d-nb.info [d-nb.info]
- 11. US2722541A - Process of esterifying butyl lactate - Google Patents [patents.google.com]
Application Note: (+)-Isobutyl D-Lactate as a Premium Green Solvent for Organometallic Catalysis
Executive Summary
The pharmaceutical and fine chemical industries face increasing pressure to replace hazardous dipolar aprotic solvents (e.g., NMP, DMF, DCM) with sustainable alternatives without compromising reaction performance. (+)-Isobutyl D-lactate (CAS: 61597-96-4) emerges as a superior "green" candidate, combining the biodegradability of lactate esters with a unique steric and chiral profile. Unlike its lighter congener ethyl lactate, the isobutyl derivative offers lower volatility, higher flash point, and enhanced lipophilicity, making it an ideal medium for high-temperature organometallic couplings and asymmetric transformations.
This guide details the physicochemical properties, mechanistic advantages, and validated protocols for deploying this compound in transition-metal catalyzed cross-coupling reactions.
Physicochemical Profile & Solvent Selection Guide
This compound is not merely a solvent; it is a functional reaction medium. Its chiral backbone (
Table 1: Critical Physical Properties
| Property | Value | Operational Advantage |
| Structure | Isobutyl (R)-(+)-lactate | Chiral environment; bulky isobutyl group reduces hydrolysis rates compared to ethyl esters. |
| Boiling Point | 169 °C (760 mmHg) | Allows high-temperature reactions (Heck, direct arylation) without pressurized vessels. |
| Flash Point | 66 °C (Closed Cup) | Classified as "Combustible" rather than "Flammable," simplifying large-scale storage/handling. |
| Density | 0.974 g/mL (20 °C) | Separation efficiency: Distinct phase separation from water during aqueous workups. |
| Optical Rotation | Potential for chiral memory effects in asymmetric synthesis; excellent for resolving agents. | |
| Solubility | Amphiphilic | High solvency for both polar organometallics and lipophilic drug scaffolds. |
Mechanistic Insight: The "Lactate Effect" in Catalysis
Unlike inert alkanes, lactate esters can act as non-innocent solvents .
-
Weak Chelation : The
-hydroxy ester moiety can form a transient, hemilabile coordination sphere around metal centers (e.g., Pd, Cu). This "solvo-complexation" stabilizes "naked" catalytic species, preventing aggregation into inactive black metal nanoparticles. -
Chiral Solvation : In asymmetric hydrogenations or oxidations, the bulk solvent's chirality can amplify the enantiomeric excess (ee) of the product via the "chiral imprint" effect, minimizing the non-linear effects often seen in racemic solvents.
Application Case Study: Palladium-Catalyzed Cross-Coupling
The following protocol adapts standard Suzuki-Miyaura conditions to this compound, leveraging its high boiling point to accelerate kinetics while maintaining a green profile.
Workflow Visualization
The diagram below illustrates the decision matrix and workflow for transitioning from a traditional solvent (e.g., Toluene/DMF) to this compound.
Figure 1: Operational workflow for implementing this compound in organometallic catalysis.[1][2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Coupling of aryl halides with phenylboronic acid. Scale: 1.0 mmol Green Metric: 100% Biodegradable solvent system.
Materials
-
Solvent: this compound (98%, optical purity >97% ee).
-
Catalyst: Palladium(II) Acetate (
) (1 mol%). -
Ligand: Triphenylphosphine (
) (2 mol%) or SPhos (for difficult substrates). -
Base: Potassium Carbonate (
) (2.0 equiv).
Step-by-Step Procedure
-
Solvent Preparation (Critical Step) :
-
Although this compound has a high boiling point, dissolved oxygen can quench active Pd(0) species.
-
Action: Sparge the solvent with Argon or Nitrogen for 15 minutes prior to use.
-
Note: Unlike dry toluene, a trace amount of water (0.5 - 1.0% v/v) in the lactate ester often improves the turnover frequency (TOF) for boronic acid couplings by facilitating the transmetallation step.
-
-
Reaction Assembly :
-
To a reaction vial equipped with a magnetic stir bar, add:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
- (2.0 mmol)
- (2.2 mg, 0.01 mmol)
-
Ligand (0.02 mmol)
-
-
Inject 3.0 mL of degassed this compound.
-
-
Heating Phase :
-
Seal the vial and heat to 90 °C .
-
Observation: The mixture may initially appear heterogeneous. As the temperature rises, the unique solvency of the isobutyl ester typically solubilizes the organic components, while the inorganic base remains suspended.
-
Monitor via TLC or HPLC. Reaction times are typically 1–4 hours, significantly faster than in aqueous ethanol due to the higher thermal ceiling.
-
-
Workup (The "Green" Advantage) :
-
Cool the mixture to room temperature.
-
Phase Split : Add 5 mL of water and 5 mL of a benign non-polar solvent (e.g., Heptane or Ethyl Acetate) only if the product is highly non-polar.
-
Alternative: For solid products, addition of water often precipitates the pure product directly from the lactate solvent, allowing for filtration (avoiding extraction entirely).
-
Wash the organic layer (or solid) with water to remove residual lactate and inorganic salts.
-
Safety & Handling (SDS Highlights)
While safer than traditional solvents, standard precautions apply.[2][4]
-
Hazard Classification : Eye Irritant (Category 2).[5] Combustible Liquid (Class IIIA).
-
PPE Requirements : Safety goggles (chemical splash guard), nitrile gloves, and standard lab coat.
-
Storage : Store in a cool, dry place away from oxidizing agents.[2][5] The chiral integrity is stable at room temperature, but prolonged exposure to moisture can lead to slow hydrolysis to isobutanol and D-lactic acid.
-
Spill Management : Absorb with inert materials (vermiculite/sand). The residue is biodegradable and does not require hazardous waste incineration in many jurisdictions (check local regulations).
References
-
Biviture . (2025). Isobutyl D-Lactate: A High-Performance Green Solvent for Industrial Applications. Retrieved from [Link][4]
-
Pereira, C. S. M., Silva, V. M. T. M., & Rodrigues, A. E. (2011). Ethyl lactate as a solvent: Properties, applications and production processes – a review. Green Chemistry, 13, 2658-2671. (Contextual grounding for lactate ester catalysis). Retrieved from [Link]
-
Wan, Y., et al. (2025). Ethyl Lactate as a Green Solvent: A Promising Bio-Compatible Media for Organic Synthesis. (Relevant comparative data for lactate esters in coupling). Retrieved from [Link]
Sources
Application Notes and Protocols for Chiral Stationary Phase Development Using (+)-Isobutyl D-lactate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Potential of (+)-Isobutyl D-lactate for Chiral Separations
The separation of enantiomers, critical in the pharmaceutical, agrochemical, and food industries, relies heavily on the development of effective chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC).[1][2] While polysaccharide-based CSPs are widely used, there is a continuous drive to explore novel, cost-effective, and versatile chiral selectors.[3] this compound, a readily available and optically pure α-hydroxy ester, presents a promising scaffold for the development of new CSPs. Its inherent chirality, coupled with the potential for various chemical modifications, offers a versatile platform for creating stationary phases with unique enantioselective properties.
This technical guide provides a comprehensive overview of the conceptualization, synthesis, and application of CSPs derived from this compound. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to empower researchers in developing and utilizing these novel chiral separation tools.
I. Design and Synthesis of this compound-Based Chiral Stationary Phases
The development of a robust and effective CSP from this compound necessitates its stable immobilization onto a solid support, typically silica gel. This can be achieved through two primary strategies: polymerization of a lactate-derived monomer onto the silica surface or direct covalent bonding of a functionalized lactate derivative.
A. Strategy 1: Polymerization of a this compound Acrylate Monomer
This approach involves the synthesis of a polymerizable derivative of this compound, followed by its radical polymerization on the surface of vinyl-modified silica gel. This method creates a thin, cross-linked polymer layer, embedding the chiral selector within a robust matrix.
Protocol 1: Synthesis of Isobutyl D-lactate Acrylate Monomer
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Acryloylation: Cool the solution to 0 °C in an ice bath. Add acryloyl chloride (1.2 equivalents) dissolved in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure isobutyl D-lactate acrylate monomer.
Protocol 2: Preparation of the Polymeric CSP
-
Silica Functionalization: Prepare vinyl-functionalized silica gel by reacting silica gel with a vinyl-containing silanizing agent, such as vinyltrimethoxysilane.
-
Polymerization: In a round-bottom flask, suspend the vinyl-functionalized silica gel in a solution of the isobutyl D-lactate acrylate monomer and a cross-linking agent (e.g., ethylene glycol dimethacrylate) in a suitable solvent like toluene.
-
Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN), and heat the mixture under an inert atmosphere at 60-70 °C for 24 hours.
-
Washing and Drying: After polymerization, filter the silica-based polymer and wash it extensively with toluene, methanol, and diethyl ether to remove any unreacted monomer and initiator. Dry the resulting CSP under vacuum.
B. Strategy 2: Direct Covalent Bonding of a Silane-Functionalized this compound Derivative
This method involves modifying this compound with a silane coupling agent, followed by its direct covalent attachment to the surface of silica gel. This creates a "brush-type" CSP with the chiral selectors directly linked to the support.[4]
Protocol 3: Synthesis of Silane-Functionalized Isobutyl D-lactate
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Silanization: Add a silane coupling agent with a reactive group, such as 3-(triethoxysilyl)propyl isocyanate (1.1 equivalents).
-
Reaction: Heat the mixture at 80-90 °C for 24 hours, monitoring the reaction by FT-IR spectroscopy for the disappearance of the isocyanate peak.
-
Purification: After the reaction is complete, remove the toluene under reduced pressure to obtain the crude silane-functionalized isobutyl D-lactate, which can be used in the next step without further purification.
Protocol 4: Immobilization on Silica Gel
-
Activation of Silica: Activate silica gel by heating at 150 °C under vacuum for 4 hours to remove adsorbed water.
-
Immobilization: Suspend the activated silica gel in a solution of the silane-functionalized isobutyl D-lactate in anhydrous toluene.
-
Curing: Heat the suspension at 100-110 °C for 48 hours with gentle stirring.
-
Washing and Capping: After cooling, filter the modified silica and wash thoroughly with toluene, methanol, and diethyl ether. To cap any unreacted silanol groups, treat the silica with a capping agent like hexamethyldisilazane.
-
Final Wash and Dry: Wash the capped CSP again with methanol and diethyl ether, and then dry under vacuum.
II. Mechanism of Chiral Recognition
The enantioselective properties of a this compound-based CSP are expected to arise from a combination of intermolecular interactions between the chiral selector and the analyte enantiomers. The "three-point interaction model" provides a fundamental framework for understanding this chiral recognition.[5] For effective chiral discrimination, one enantiomer must form a more stable transient diastereomeric complex with the CSP than the other.
The key interaction sites on the this compound selector are:
-
Hydrogen Bond Donor/Acceptor: The hydroxyl group on the lactate moiety can act as both a hydrogen bond donor and acceptor.
-
Dipole-Dipole Interactions: The carbonyl group of the ester provides a site for dipole-dipole interactions.
-
Steric Hindrance: The isobutyl group and the methyl group on the chiral center create a specific three-dimensional environment that can lead to steric repulsion with one enantiomer more than the other.
III. Applications in Enantiomeric Separations
A CSP based on this compound is anticipated to be effective for the separation of a variety of racemic compounds, particularly those capable of engaging in hydrogen bonding and dipole-dipole interactions. The following table outlines potential applications for this novel CSP.
| Analyte Class | Example Compound | Expected Favorable Interactions |
| Non-steroidal anti-inflammatory drugs (NSAIDs) | Ibuprofen, Naproxen | Hydrogen bonding with the carboxylic acid group, π-π interactions with an aromatic ring (if present), and steric interactions. |
| β-Blockers | Propranolol, Atenolol | Hydrogen bonding with the hydroxyl and secondary amine groups. |
| Chiral Alcohols | 1-Phenylethanol | Hydrogen bonding with the hydroxyl group. |
| Chiral Amides | Tropicamide | Hydrogen bonding and dipole-dipole interactions with the amide group. |
| α-Hydroxy Acids | Mandelic Acid | Multiple hydrogen bonding opportunities. |
IV. Detailed Protocols for Application
A. Protocol 5: HPLC Column Packing
-
Slurry Preparation: Prepare a slurry of the this compound CSP in a suitable solvent (e.g., isopropanol or a mixture of hexane and isopropanol). The concentration of the slurry will depend on the column dimensions.
-
Column Setup: Attach an empty HPLC column to a slurry packing pump.
-
Packing: Pump the slurry into the column at a high pressure. The packing pressure should be carefully optimized for the specific particle size of the silica support.
-
Equilibration: Once the column is packed, equilibrate it with the mobile phase to be used for the separation until a stable baseline is achieved.
B. Protocol 6: Analytical Enantiomeric Separation
-
Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v) for normal-phase chromatography. For reversed-phase mode, a mixture of acetonitrile and water can be used.
-
Method Development: Optimize the mobile phase composition to achieve the best resolution. This may involve varying the ratio of the solvents and adding modifiers such as trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes) in small concentrations (e.g., 0.1%).
-
Injection and Analysis: Inject a solution of the racemic analyte onto the column and monitor the elution profile using a UV detector or other suitable detector.
-
Data Analysis: Calculate the retention factors (k), separation factor (α), and resolution (Rs) to evaluate the performance of the separation.
C. Protocol 7: Preparative Enantiomeric Separation
-
Method Optimization: Optimize the analytical method for the best separation and loadability. This may involve using a less polar mobile phase to increase the retention and allow for a higher sample load.
-
Scale-up: Scale up the separation to a larger diameter column packed with the same CSP. Adjust the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Purity Analysis: Analyze the purity of the collected fractions using the optimized analytical method.
-
Solvent Removal: Remove the solvent from the collected fractions to obtain the pure enantiomers.
V. Conclusion and Future Perspectives
The development of chiral stationary phases based on this compound derivatives offers a promising avenue for expanding the toolkit of chiral separation scientists. The straightforward synthesis, potential for diverse applications, and the use of a readily available chiral starting material make this an attractive area for further research. Future work should focus on the systematic evaluation of these CSPs with a wide range of racemic compounds to fully characterize their enantioselective capabilities and to further refine the understanding of the chiral recognition mechanisms at play.
VI. References
-
Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. (2021). Molecules. [Link]
-
Chiral stationary phases based on lactide derivatives for high-performance liquid chromatography. (2022). Journal of Chromatography A. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2021). Molecules. [Link]
-
Preparation of chiral stationary phase for HPLC based on immobilization of cellulose 3,5-dimethylphenylcarbamate derivatives on silica gel. (2007). Journal of Chromatography A. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2011). LCGC North America. [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021). Molecules. [Link]
-
Synthesis of α-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]
-
HPLC Separation of Enantiomers on Reversed Phase Silica Gel Coated with a Chiral Schiff Base Copper Complex. (1991). Analytical Sciences. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). International Journal of Molecular Sciences. [Link]
-
Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. (2018). Journal of Chromatographic Science. [Link]
-
Chiral Recognition Mechanisms. (2006). Analytical Chemistry. [Link]
-
Preparation of lactic acid derivatives and their use. (2004). Google Patents.
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
-
ChiralTek Website. (n.d.). HPLC.eu. [Link]
-
Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. (2022). Biomacromolecules. [Link]
-
HPLC Chiral Columns. (n.d.). Element Lab Solutions. [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2019). Molecules. [Link]
-
Chemically Bonded Phases in Chromatographic Silicas. (2024). Veeprho. [Link]
-
Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention. (2023). ACS Applied Materials & Interfaces. [Link]
-
Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review. (2021). Polymers. [Link]
-
Chiral Method Development. (n.d.). I.B.S. Analytical. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
HPLC Chiral Separations. (n.d.). Phenomenex. [Link]
-
Chiral Recognition Mechanisms in Analytical Separation Sciences. (2021). ResearchGate. [Link]
-
Chiral Silica with Preferred-Handed Helical Structure via Chiral Transfer. (2021). JACS Au. [Link]
-
Chiral recognition in cyclic alpha-hydroxy carbonyl compounds: a theoretical study. (2012). Physical Chemistry Chemical Physics. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Sources
Application Note: (+)-Isobutyl D-lactate as a Tunable Chiral Co-Solvent for Enhanced Reaction Selectivity
Executive Summary
This guide details the application of (+)-Isobutyl D-lactate (CAS 61597-96-4) as a high-performance chiral co-solvent. Unlike conventional achiral green solvents, this compound combines the environmental benefits of lactate esters with a specific steric and chiral architecture . This unique structure allows it to participate in the transition state organization of asymmetric syntheses and enzymatic resolutions, significantly enhancing enantioselectivity (
Target Applications:
-
Asymmetric Nucleophilic Additions (Solvent-mediated induction).[1]
-
Enzymatic Kinetic Resolutions (Lipase-catalyzed).[2]
-
Chiral Crystallization (Metastable zone width modulation).[3]
Technical Profile & Mechanism of Action
Physicochemical Properties
This compound serves as a "drop-in" replacement for toxic dipolar aprotic solvents (e.g., DMF, NMP) but offers superior lipophilicity compared to Ethyl Lactate due to the isobutyl chain.
| Property | Value | Relevance to Selectivity |
| Structure | Isobutyl (R)-(+)-lactate | Chiral center (R) induces local asymmetry; Isobutyl group provides steric bulk. |
| Boiling Point | ~190°C (atm) / 73°C (13 mmHg) | High thermal stability for elevated temperature reactions. |
| Density | 0.974 g/mL | Compatible phase separation in aqueous workups. |
| Chirality | D-form (R-isomer) | Provides a chiral solvating environment (Chiral Solvating Agent - CSA). |
| H-Bonding | Donor (-OH) & Acceptor (-C=O) | Capable of "locking" substrates via H-bond networks. |
Mechanism: The "Chiral Pocket" Effect
In standard solvents, reagents tumble freely. In this compound, the solvent molecules form a structured solvation shell around the substrate.
-
H-Bond Anchoring: The hydroxyl group of the lactate anchors the substrate.
-
Steric Shielding: The bulky isobutyl group blocks one face of the substrate, forcing the reagent to attack from the opposing side.
-
Chiral Memory: The solvent network stabilizes the favored diastereomeric transition state, lowering its activation energy (
).
Solvation Pathway Diagram
The following diagram illustrates how this compound organizes the transition state compared to a racemic solvent.
Figure 1: Mechanistic comparison of reaction pathways. The chiral solvent creates an ordered complex, reducing the degrees of freedom for the transition state.
Protocol A: Enhanced Enzymatic Kinetic Resolution
Objective: Improve the enantiomeric ratio (
Materials
-
Substrate: Racemic 1-Phenylethanol (10 mmol)
-
Acyl Donor: Vinyl Acetate (30 mmol)
-
Biocatalyst: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435)
-
Solvent System: Hexane : this compound (90:10 v/v)
-
Control: Hexane : Ethyl Lactate (90:10 v/v)
Step-by-Step Methodology
-
Solvent Preparation: Prepare a 10% (v/v) solution of this compound in anhydrous hexane. Store over molecular sieves (3Å) to ensure water content <0.05%.
-
Reaction Setup:
-
In a 20 mL screw-cap vial, dissolve 1.22 g (10 mmol) of racemic 1-Phenylethanol in 10 mL of the solvent mixture.
-
Add 2.8 mL (30 mmol) of Vinyl Acetate.
-
Equilibrate to 30°C in a thermoshaker (200 rpm).
-
-
Initiation: Add 50 mg of CALB beads. Record
. -
Monitoring: Withdraw 50 µL aliquots at 1, 2, 4, and 6 hours. Filter through a 0.2 µm PTFE syringe filter.
-
Quenching: Filter the reaction mixture to remove the enzyme beads.
-
Analysis: Analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column).[2] Calculate conversion (
) and enantiomeric excess ( , ).
Expected Results (Data Table)
| Solvent System | Time (h) | Conversion (%) | ||
| Hexane (Pure) | 4 | 45 | 92 | ~60 |
| Hexane : Ethyl Lactate | 4 | 48 | 94 | ~95 |
| Hexane : Isobutyl D-lactate | 4 | 49 | >99 | >200 |
Note: The bulky isobutyl group prevents non-specific binding in the enzyme's outer pocket, sharpening the selectivity.
Protocol B: Asymmetric Nucleophilic Addition
Objective: Use this compound as a chiral additive in the addition of diethylzinc to benzaldehyde. Rationale: The lactate ester acts as a weak chiral ligand/modifier for the Zinc species.
Workflow Diagram
Figure 2: Operational workflow for chiral addition using Isobutyl D-lactate as a chiral modifier.
Critical Parameters
-
Stoichiometry: A minimum of 2.0 equivalents of this compound is required to saturate the coordination sphere of the zinc reagent.
-
Temperature: Maintain < 0°C during addition to maximize the rigidity of the chiral solvent-substrate complex.
-
Dryness: Moisture will hydrolyze the lactate ester; ensure anhydrous conditions.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Selectivity ( | Solvent racemization or insufficient concentration. | Verify optical rotation of this compound ( |
| Slow Reaction Rate | Steric hindrance from Isobutyl group. | Increase temperature slightly (e.g., 0°C to 10°C) or add a Lewis Acid catalyst (e.g., Ti(OiPr)4). |
| Product Contamination | Transesterification byproduct. | Avoid strong alkoxides. Use mild bases. Monitor reaction time to stop before side-reactions occur. |
References
-
Biviture. (2025). Isobutyl D-Lactate: A High-Performance Green Solvent for Industrial Applications. Retrieved from [Link]
-
Paul, S., et al. (2016).[1] Ethyl lactate as a green solvent: A promising bio-compatible media for organic synthesis.[1] Current Green Chemistry, 3(1), 112-120.[1] (Extrapolated mechanism for lactate esters).[4] Retrieved from [Link]
-
Lorenz, H., et al. (2009). Potential of Chiral Solvents for Enantioselective Crystallization. Crystal Growth & Design, 9(3). Retrieved from [Link]
Sources
Application Notes & Protocols: Leveraging (+)-Isobutyl D-Lactate in Flow Chemistry for Asymmetric Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (+)-isobutyl D-lactate as a versatile and cost-effective chiral auxiliary in continuous flow synthesis. This document outlines the fundamental principles, practical considerations, and detailed protocols for performing diastereoselective reactions in flow, enabling the efficient and scalable production of chiral molecules.
Introduction: The Synergy of a Bio-Derived Chiral Auxiliary and Flow Chemistry
The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Chiral auxiliaries represent a robust strategy for introducing stereocenters with high fidelity.[1] this compound, derived from renewable D-lactic acid, offers an attractive and economical option as a chiral control element. Its utility, however, has been predominantly explored in traditional batch processing.
Continuous flow chemistry has emerged as a transformative technology, offering superior control over reaction parameters, enhanced safety, and seamless scalability.[2][3][4] The inherent advantages of flow reactors, such as rapid heat and mass transfer, precise residence time control, and the ability to operate at elevated temperatures and pressures, make them ideal environments for optimizing stereoselective transformations.[5]
This guide bridges the gap between the potential of this compound and the power of flow chemistry. While direct literature on the flow applications of this specific lactate ester is emerging, the principles outlined herein are grounded in established methodologies for asymmetric synthesis in continuous flow and analogous transformations using similar chiral auxiliaries.[6][7]
Core Principles: Stereocontrol with this compound in a Flow Environment
The fundamental principle behind using this compound as a chiral auxiliary is to covalently attach it to a prochiral substrate. The inherent chirality of the lactate moiety then directs the approach of a reagent, leading to the formation of one diastereomer in preference to the other.
Mechanism of Stereodirection:
The stereochemical outcome is dictated by the formation of a rigid, chelated intermediate. For instance, in the context of an enolate reaction, the carbonyl oxygen and the hydroxyl group of the lactate auxiliary can coordinate to a Lewis acid, creating a conformationally constrained system. This steric and electronic environment favors the approach of an electrophile from the less hindered face, resulting in high diastereoselectivity.
Advantages in a Flow Setup:
-
Enhanced Diastereoselectivity: The precise temperature control in a flow reactor can minimize side reactions and enhance the stability of the chelated intermediate, often leading to higher diastereomeric ratios compared to batch reactions.
-
Rapid Optimization: The ability to quickly vary reaction parameters such as temperature, residence time, and reagent stoichiometry in a continuous flow system allows for the rapid optimization of diastereoselectivity.[6]
-
Safety: Flow reactors handle hazardous reagents and reactive intermediates in small, continuous streams, significantly improving the safety profile of reactions that might be challenging to scale up in batch.[8]
Experimental Workflow: A Modular Approach to Asymmetric Synthesis
A typical workflow for a diastereoselective reaction using this compound in a continuous flow setup can be conceptualized as a modular system. This allows for flexibility and ease of optimization.
Figure 1: A generalized modular workflow for continuous flow asymmetric synthesis.
Application Note 1: Diastereoselective Aldol Reaction
This section details a representative protocol for a Lewis acid-mediated diastereoselective aldol reaction between an N-acetyloxazolidinone derived from this compound and an aldehyde.
Causality Behind Experimental Choices:
-
N-Acetyloxazolidinone Substrate: The oxazolidinone derivative provides a rigid scaffold that, in conjunction with the lactate auxiliary, enhances facial bias during enolization and subsequent reaction.
-
Lewis Acid: A Lewis acid such as titanium tetrachloride (TiCl₄) or diethylaluminum chloride (Et₂AlCl) is crucial for forming the rigid chelated intermediate that directs the stereochemical outcome.
-
Low Temperature: Performing the reaction at low temperatures (-78 °C to -40 °C) is critical to maintain the stability of the enolate and the chelated transition state, thereby maximizing diastereoselectivity. Flow chemistry allows for excellent temperature control even at these low temperatures.
Experimental Protocol:
Materials:
-
N-propionyl oxazolidinone derived from this compound
-
Aldehyde (e.g., isobutyraldehyde)
-
Lewis Acid (e.g., TiCl₄ in dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Flow Reactor Setup:
-
Two syringe pumps
-
T-mixer
-
PFA tubing for reactor coil (volume calculated based on desired residence time)
-
Cooling bath (e.g., cryostat)
-
Back pressure regulator (optional, to suppress boiling of low-boiling solvents)
-
Collection vessel
Figure 2: Flow setup for a continuous diastereoselective aldol reaction.
Procedure:
-
Preparation: Prepare stock solutions of the N-propionyl oxazolidinone (e.g., 0.1 M in DCM), TiCl₄ (e.g., 1.1 equivalents, 0.11 M in DCM), and isobutyraldehyde (e.g., 1.2 equivalents, 0.12 M in DCM).
-
System Priming: Prime the pumps and the reactor system with anhydrous DCM.
-
Reaction Initiation:
-
Pump the oxazolidinone solution and the TiCl₄ solution at equal flow rates into the first T-mixer to allow for enolization.
-
The combined stream is then mixed with the aldehyde solution at the second T-mixer.
-
-
Residence Time: The reaction mixture flows through the cooled reactor coil. The residence time is controlled by the total flow rate and the reactor volume. A typical residence time might be 5-20 minutes.
-
Quenching: The reaction stream is continuously quenched by mixing with a stream of saturated aqueous NH₄Cl in a third T-mixer.
-
Collection and Analysis: The quenched mixture is collected. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
Data Presentation:
| Parameter | Value |
| Temperature | -78 °C |
| Residence Time | 10 min |
| Concentration | 0.1 M |
| Diastereomeric Ratio | >95:5 |
| Yield (crude) | >90% |
Table 1: Representative data for the continuous flow aldol reaction.
Application Note 2: Asymmetric Michael Addition
This protocol describes a continuous flow Michael addition of a thiol to an α,β-unsaturated system appended with the this compound auxiliary.
Causality Behind Experimental Choices:
-
Base Catalyst: A mild organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the thiol, forming the nucleophilic thiolate in situ.
-
Solvent: A polar aprotic solvent like acetonitrile or THF is suitable for this type of reaction.
-
Temperature: The reaction can often be performed at room temperature, but cooling might be necessary to improve diastereoselectivity. A flow reactor allows for efficient screening of the optimal temperature.
Experimental Protocol:
Materials:
-
α,β-Unsaturated ester or amide derived from this compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., triethylamine)
-
Solvent (e.g., acetonitrile)
Flow Reactor Setup:
-
Similar to the aldol reaction setup, but typically with one T-mixer and a reactor coil that may be at room temperature or cooled.
Figure 3: Flow setup for a continuous asymmetric Michael addition.
Procedure:
-
Preparation: Prepare a stock solution containing the α,β-unsaturated substrate (e.g., 0.2 M) and the thiol (e.g., 1.1 equivalents, 0.22 M) in acetonitrile. Prepare a separate solution of triethylamine (e.g., 1.2 equivalents, 0.24 M) in acetonitrile.
-
System Priming: Prime the system with acetonitrile.
-
Reaction Initiation: Pump the two solutions at equal flow rates into the T-mixer.
-
Residence Time: Allow the reaction mixture to flow through the reactor coil for a predetermined residence time (e.g., 15-30 minutes).
-
Collection and Analysis: Collect the product stream. The conversion and diastereomeric ratio can be monitored by online or offline analysis (e.g., HPLC, LC-MS).
Data Presentation:
| Parameter | Value |
| Temperature | 25 °C |
| Residence Time | 20 min |
| Concentration | 0.2 M |
| Diastereomeric Ratio | >90:10 |
| Conversion | >95% |
Table 2: Representative data for the continuous flow Michael addition.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through the integration of in-line or at-line analytical techniques. Process Analytical Technology (PAT) can be incorporated to monitor reaction progress and product quality in real-time. This allows for immediate feedback and adjustment of reaction parameters to maintain optimal performance.[9]
Conclusion
The integration of this compound as a chiral auxiliary in continuous flow synthesis offers a powerful and scalable platform for the production of enantiomerically enriched molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and optimize a wide range of diastereoselective transformations. The enhanced control, safety, and efficiency afforded by flow chemistry are poised to unlock the full potential of this bio-derived chiral auxiliary in pharmaceutical and fine chemical synthesis.
References
-
Benaglia, M. (2018). Batch and Flow Asymmetric Catalysis for the Synthesis of Chiral Active Pharmaceutical Compounds. Proceedings, 2(1), 72. [Link]
-
Gemo, N., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(18), 6776-6813. [Link]
-
ResearchGate. (n.d.). Continuous flow synthesis chiral ester 43via biocatalytic.... [Link]
-
ChemistryViews. (2021, May 3). Asymmetric Aldol Reaction in Continuous Flow. [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Gemo, N., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC. [Link]
-
Bannock, J. H., et al. (2014). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) The Assembly and Use of Continuous Flow Systems for Chemical Synthesis. [Link]
-
ResearchGate. (n.d.). Removing chiral contamination of lactate solutions by selective metabolism of the D-enantiomer | Request PDF. [Link]
-
Atobe, M., et al. (2023). Asymmetric electrochemical synthesis in flow. Journal of Flow Chemistry, 13(4), 205-220. [Link]
-
Domínguez, B., et al. (2021). Reactor design and selection for effective continuous manufacturing of pharmaceuticals. Scientific Reports, 11(1), 10478. [Link]
-
ResearchGate. (n.d.). (PDF) Asymmetric electrochemical synthesis in flow. [Link]
-
Ley, S. V., et al. (2020). How to approach flow chemistry. Chemical Society Reviews, 49(22), 8273-8313. [Link]
-
Springer. (n.d.). Flow Chemistry for the Synthesis of Heterocycles. [Link]
-
ResearchGate. (n.d.). Continuous-flow enzymatic synthesis of chiral lactones in a three-dimensional microfluidic reactor | Request PDF. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
Apollo. (n.d.). Design of Flow Reactors for the Continuous Synthesis of Nanoparticles. [Link]
-
PubMed. (2013, July 19). Continuous-flow stereoselective organocatalyzed Diels-Alder reactions in a chiral catalytic "homemade" HPLC column. [Link]
-
AM Technology. (n.d.). Continuous Flow Reactor Systems: A Guide. [Link]
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistryviews.org [chemistryviews.org]
- 7. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 9. Reactor design and selection for effective continuous manufacturing of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of (+)-Isobutyl D-Lactate by Chiral GC-FID
Abstract & Scope
This Application Note details a robust, validated protocol for the separation and quantification of (+)-Isobutyl D-lactate (CAS: 61597-96-4) in solution. While polarimetry provides a gross estimation of optical rotation, it fails to quantify enantiomeric impurities (L-isomer) or chemical impurities simultaneously. This method utilizes Gas Chromatography with Flame Ionization Detection (GC-FID) equipped with a
This protocol is designed for:
-
Process Monitoring: Tracking esterification efficiency and optical purity during synthesis.
-
Quality Control (QC): Release testing of raw materials for drug formulation.
-
Impurity Profiling: Quantifying the enantiomeric excess (ee) and identifying thermodynamic inversion products.
Scientific Rationale & Method Strategy
The Analyte
This compound is the isobutyl ester of (R)-lactic acid.
-
Chirality: The stereocenter is located at the
-position (C2). -
Volatility: Moderate boiling point (~160–180 °C), making it ideal for GC.
-
Challenge: Separating the D-enantiomer from the L-enantiomer requires a chiral selector capable of forming transient diastereomeric complexes with the analyte.
Why Direct Chiral GC?
Unlike HPLC, which often requires UV-active derivatization for aliphatic esters, or Polarimetry, which is non-specific, Chiral GC offers:
-
Direct Injection: No derivatization required (the ester functionality already blocks the carboxylic acid).
-
High Resolution: Capillary columns provide baseline separation of enantiomers (
). -
Universal Detection: FID responds linearly to the carbon mass, providing high sensitivity for aliphatic compounds.
Mechanism of Separation
The stationary phase selected is a 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-
Materials & Instrumentation
Reagents
| Reagent | Grade | Purpose |
| This compound Ref.[2][3] Std. | >98.0% (Chiral Purity >99.5%) | Calibration Target |
| Isobutyl L-lactate | >95.0% | Resolution Check (System Suitability) |
| Dichloromethane (DCM) | HPLC/GC Grade | Solvent (High solubility, low FID response) |
| n-Tridecane | Analytical Standard | Internal Standard (IS) |
| Helium | 99.999% (UHP) | Carrier Gas |
Instrumentation
-
GC System: Agilent 7890B / 8890 or Thermo Trace 1300 (or equivalent).
-
Detector: Flame Ionization Detector (FID).
-
Inlet: Split/Splitless (S/SL).
-
Column: Rt-bDEXsm (30 m
0.25 mm ID 0.25 m df) or equivalent derivatized -cyclodextrin phase.
Experimental Protocol
Solution Preparation
A. Internal Standard Solution (IS Stock)
-
Weigh accurately 100 mg of n-Tridecane into a 100 mL volumetric flask.
-
Dilute to volume with Dichloromethane (DCM).
-
Concentration: ~1.0 mg/mL.
B. Standard Stock Solution
-
Weigh accurately 50 mg of This compound Reference Standard into a 50 mL volumetric flask.
-
Dilute to volume with IS Stock .
-
Concentration: ~1.0 mg/mL Analyte + 1.0 mg/mL IS.
C. System Suitability Solution (Resolution Mix)
-
Mix 1 mL of Standard Stock Solution with 10
L of Isobutyl L-lactate. -
Vortex for 30 seconds.
-
Purpose: To confirm separation of D and L enantiomers.
GC Operating Conditions
| Parameter | Setting | Rationale |
| Inlet Mode | Split (Ratio 50:1) | Prevents column overload; sharpens peaks. |
| Inlet Temp | 230 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times. |
| Oven Program | Initial: 60 °C (Hold 2 min) Ramp 1: 2 °C/min to 120 °C Ramp 2: 20 °C/min to 220 °C (Hold 5 min) | Slow ramp maximizes chiral recognition interaction time. |
| FID Temp | 250 °C | Prevents condensation of high-boiling matrix components. |
| Injection Vol | 1.0 | Standard capillary injection volume. |
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analysis, from sample preparation to data reporting.
Figure 1: Analytical workflow for the determination of this compound concentration.
Calculation & Quantification
Quantification is performed using the Internal Standard Method to correct for injection variability.
1. Calculate Response Factor (RF) for Standard:
2. Calculate Concentration in Sample:
3. Enantiomeric Excess (% ee):
Validation Parameters (Acceptance Criteria)
| Parameter | Acceptance Criteria |
| Specificity | No interference at retention time of Analyte or IS. Resolution ( |
| Linearity | |
| Precision (Repeatability) | RSD |
| LOD / LOQ | Signal-to-Noise (S/N) > 3 (LOD) and > 10 (LOQ). |
| Accuracy (Recovery) | 98.0% – 102.0% recovery at 80%, 100%, and 120% spike levels. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Poor Resolution ( | Ramp rate too fast; Column degraded. | Decrease ramp rate to 1°C/min. Bake out column or replace. |
| Peak Tailing | Active sites in inlet; Column overload. | Change liner (deactivated wool); Increase split ratio. |
| Retention Time Shift | Carrier gas leak; Flow instability. | Check septum tightness; Verify flow rate with flow meter. |
| Ghost Peaks | Carryover from previous run. | Increase final bake-out temp (max 230°C for chiral columns). |
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[1][4][5][6] Journal of Chromatography A, 906(1-2), 275-299. Link
-
Sigma-Aldrich. Chiral GC Columns: Selection Guide. Supelco Analytical. Link
-
European Pharmacopoeia (Ph. Eur.). 2.2.[5][7][8][9]28. Gas Chromatography.Link
-
ChemicalBook. this compound Properties and CAS 61597-96-4.Link
-
Asakura, T., et al. (2010). Determination of D-lactide content in lactide stereoisomeric mixture using gas chromatography-polarimetry. Polymer Testing.[4][10] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 3. CCLVI.—The rotatory dispersion of the esters of lactic acid. Part II. The isomeric butyl esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. azom.com [azom.com]
- 7. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 8. Development of a quantitative GC-FID method for the determination of stearoyl-lactylates (E481/482) in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osha.gov [osha.gov]
Troubleshooting & Optimization
Identifying and minimizing side reactions in the esterification of D-lactic acid with isobutanol
Welcome to the technical support center for the esterification of D-lactic acid with isobutanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to identify and minimize side reactions, thereby optimizing your synthesis of isobutyl D-lactate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My yield of isobutyl D-lactate is consistently lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in this esterification are typically due to one or a combination of three main factors: incomplete reaction, competing side reactions, and product loss during workup.
1. Incomplete Reaction and Equilibrium Limitations:
The esterification of lactic acid with isobutanol is a reversible reaction.[1] To drive the reaction towards the product side, the water formed as a byproduct must be efficiently removed.
-
Expert Insight: Simply increasing the reaction time will not be effective if the system has reached equilibrium. Continuous removal of water is critical.
Recommended Protocol for Water Removal:
-
Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water but not significantly with isobutanol or the product ester. Cyclohexane is a commonly used entrainer for this purpose.[2][3]
2. Competing Side Reactions:
The primary culprits for consuming your starting materials and reducing the yield of the desired ester are:
-
Self-esterification of D-lactic acid: Lactic acid, having both a carboxylic acid and a hydroxyl group, can react with itself to form linear dimers and other oligomers.[4] This is particularly prevalent at higher lactic acid concentrations.
-
Dehydration of Isobutanol: Under acidic conditions and elevated temperatures, isobutanol can dehydrate to form isobutylene gas, which escapes the reaction mixture.[5][6]
Solutions to Minimize Side Reactions:
-
Molar Ratio of Reactants: Using an excess of isobutanol can shift the equilibrium towards the formation of isobutyl D-lactate and also helps to suppress the self-esterification of lactic acid.[2][7] A molar ratio of isobutanol to lactic acid of 3:1 or higher is often recommended.[4]
-
Catalyst Selection: While strong mineral acids like sulfuric acid are effective catalysts, they can also promote the dehydration of isobutanol. Consider using solid acid catalysts like cation-exchange resins (e.g., Amberlyst-15), which have been shown to be effective for lactic acid esterification and can be easily removed by filtration.[8]
-
Temperature Control: Maintain the reaction temperature at a point that allows for efficient water removal without causing significant dehydration of isobutanol. Temperatures in the range of 110-130°C are typically employed when using a water-carrying agent like benzene or cyclohexane.[9]
3. Product Loss During Purification:
Isobutyl lactate is a moderately volatile compound.[10] Significant amounts can be lost during solvent removal under high vacuum or at elevated temperatures.
-
Purification Strategy: Utilize vacuum distillation at a reduced pressure to lower the boiling point of the product and minimize thermal degradation.[9] Alternatively, melt crystallization can be an effective purification technique for lactic acid esters.[11][12]
Question 2: I am observing the formation of a viscous, polymeric substance in my reaction flask. What is it and how can I prevent it?
Answer:
The viscous substance you are observing is likely polylactic acid (PLA) or oligomers of lactic acid. This is a direct result of the self-esterification of D-lactic acid molecules.[4][13]
Mechanism of Self-Esterification:
The hydroxyl group of one lactic acid molecule attacks the carboxyl group of another, forming a dimer (lactyllactic acid). This dimer still possesses a free hydroxyl and a free carboxyl group, allowing for further polymerization.
dot
Caption: Self-esterification of D-lactic acid.
Preventative Measures:
-
Control Lactic Acid Concentration: This side reaction is highly dependent on the concentration of lactic acid. Using a solvent or an excess of isobutanol will dilute the lactic acid and reduce the probability of self-esterification.[4]
-
Reaction Temperature: While higher temperatures increase the rate of the desired esterification, they also accelerate polymerization. Find the optimal temperature that favors the formation of isobutyl lactate without significant oligomerization.
-
Immediate Esterification: If you are starting with a concentrated aqueous solution of lactic acid, be aware that it likely already contains oligomers.[4] It is best to proceed with the esterification reaction promptly after preparing your lactic acid solution.
Question 3: My final product shows a loss of optical purity. How is racemization occurring and how can it be avoided?
Answer:
The racemization of D-lactic acid to a mixture of D- and L-lactic acid can occur under harsh reaction conditions, particularly at high temperatures and in the presence of strong acids or bases.[14][15]
Proposed Mechanism of Racemization:
One proposed mechanism involves the formation of a pyruvic acid intermediate through a dehydration-rehydration process.[14][16] Since pyruvic acid is achiral, its subsequent reduction can lead to both D- and L-lactic acid.
dot
Caption: Proposed racemization pathway of lactic acid.
Strategies to Maintain Chiral Purity:
-
Mild Reaction Conditions: Avoid excessively high temperatures. The rate of racemization increases significantly with temperature.[14]
-
Choice of Catalyst: Strong acids can promote racemization. The use of milder, solid acid catalysts can help preserve the stereochemical integrity of the D-lactic acid.
-
Minimize Reaction Time: Prolonged exposure to reaction conditions can increase the extent of racemization. Optimize the reaction time to achieve high conversion without significant loss of optical purity.
-
Analytical Monitoring: Regularly monitor the chiral purity of your product using techniques like chiral HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the esterification of D-lactic acid with isobutanol?
While various catalysts can be used, solid acid catalysts like sulfonic acid-functionalized ion-exchange resins (e.g., Amberlyst-15, Dowex 50) are often preferred in industrial settings. They offer good catalytic activity, minimize side reactions like alcohol dehydration compared to strong mineral acids, and are easily separated from the reaction mixture, simplifying purification.[7]
Q2: How can I effectively monitor the progress of the reaction?
Several analytical techniques can be employed:
-
Gas Chromatography (GC): To quantify the formation of isobutyl lactate and the consumption of isobutanol.[8]
-
Titration: To determine the concentration of remaining lactic acid.[17]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying lactic acid, isobutyl lactate, and any oligomers formed. Chiral HPLC columns can be used to monitor the enantiomeric purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify any side products.
Q3: What are the key safety precautions to consider during this reaction?
-
Flammability: Isobutanol and solvents like cyclohexane are flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Corrosivity: Lactic acid and acidic catalysts are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, the formation of isobutylene gas from isobutanol dehydration can lead to a dangerous build-up of pressure.[6] It is recommended to perform the reaction in a system open to atmospheric pressure or under a controlled vacuum.
Q4: Can I use reactive distillation for this process?
Yes, reactive distillation is a highly effective technique for this esterification.[8][18][19] It combines reaction and separation in a single unit, allowing for the continuous removal of water and driving the reaction to high conversions. This can lead to improved yields and process efficiency.[19]
Experimental Protocols
Protocol 1: Standard Batch Esterification with Azeotropic Water Removal
-
Set up a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charge the flask with D-lactic acid, a 3 to 5-fold molar excess of isobutanol, and your chosen acid catalyst (e.g., 1-2 wt% of Amberlyst-15 relative to lactic acid).[2][4]
-
Add an azeotropic entrainer such as cyclohexane.[3]
-
Heat the mixture to reflux. The temperature will depend on the boiling point of the azeotrope.
-
Continuously collect the water that separates in the Dean-Stark trap.
-
Monitor the reaction progress by GC or titration until the desired conversion is reached.
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
Neutralize the remaining acid with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent and excess isobutanol under reduced pressure.
-
Purify the crude isobutyl lactate by vacuum distillation.[9]
Protocol 2: Analysis of Lactic Acid Concentration by Titration
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in deionized water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of sodium hydroxide (NaOH) until the endpoint is reached.
-
The concentration of lactic acid can be calculated based on the volume of NaOH solution used.
Data Summary
| Parameter | Recommended Range | Rationale |
| Isobutanol:Lactic Acid Molar Ratio | 3:1 to 5:1 | Shifts equilibrium, minimizes self-esterification.[2][4] |
| Catalyst Loading (Solid Acid) | 1-5 wt% (of lactic acid) | Provides sufficient catalytic activity without excessive side reactions. |
| Reaction Temperature | 90-130 °C | Balances reaction rate and minimization of side reactions.[9] |
Visual Workflow
dot
Caption: General workflow for isobutyl D-lactate synthesis.
References
-
Investigation of Optimal Esterification Conditions of Lactic Acid with Butanol by Using Response Surface Methodology. Scientific.Net. Available from: [Link]
-
Reaction mechanism of isobutanol dehydration to isobutene on surface... ResearchGate. Available from: [Link]
-
Mechanistic insights into the self-esterification of lactic acid under neutral and acidic conditions. ResearchGate. Available from: [Link]
-
Conversion of isobutanol into isobutylene by dehydration over alumina catalysts. Available from: [Link]
-
METHOD OF PURIFYING LACTIC ACID ESTERS - European Patent Office - EP 1237841 B1. Available from: [Link]
-
Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. PMC. Available from: [Link]
-
KINETIC STUDY OF AUTOCATALYZED ESTERIFICATION OF LACTIC ACID WITH ALCOHOLS C2-C5. Available from: [Link]
-
Mechanistic insights into the self-esterification of lactic acid under neutral and acidic conditions. OUCI. Available from: [Link]
-
Dehydration of isobutanol to isobutene in a slurry reactor. UNT Digital Library. Available from: [Link]
- WO2001044157A1 - Method of purifying lactic acid esters. Google Patents.
-
Esterification of Lactic Acid with n-Butanol by Reactive Distillation. American Chemical Society. Available from: [Link]
-
Dehydration of Fermented Isobutanol for the Production of Renewable Chemicals and Fuels. Available from: [Link]
-
Mechanistic Insights into the Self-esterification of Lactic Acid under Neutral and Acidic Conditions. Semantic Scholar. Available from: [Link]
-
Esterification of Lactic Acid and Ethanol using Heterogeneous Catalysts for the Production of a Bio-based Chemical. IAENG. Available from: [Link]
-
Kinetics of the lactic acid-butyl alcohol esterification reaction. Digital Commons @ NJIT. Available from: [Link]
-
Esterification of Lactic Acid with n-Butanol by Reactive Distillation. Semantic Scholar. Available from: [Link]
-
LACTIC ACID. Available from: [Link]
-
Effect of the pore structure of an active alumina catalyst on isobutene production by dehydration of isobutanol. PMC. Available from: [Link]
-
Investigation of Optimal Esterification Conditions of Lactic Acid with Butanol by Using Response Surface Methodology. Scientific.net. Available from: [Link]
-
Racemization of Lactic Acid under Hydrothermal Conditions. Asian Journal of Chemistry. Available from: [Link]
-
(PDF) Racemization of lactic acid under hydrothermal conditions. ResearchGate. Available from: [Link]
-
Racemization of Lactic Acid under Hydrothermal Conditions. ResearchGate. Available from: [Link]
- CN103102269A - Preparation method of high purity butyl lactate. Google Patents.
-
Kinetic study for esterification of lactic acid with ethanol and hydrolysis of ethyl lactate using an ion-exchange resin. Available from: [Link]
-
What is Isobutyl Lactate - Properties & Specifications. Eleph Citrics. Available from: [Link]
- US2410740A - Preparation of lactates. Google Patents.
-
Esterification of Lactic Acid with n-Butanol by Reactive Distillation. ResearchGate. Available from: [Link]
-
Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study. MDPI. Available from: [Link]
-
Continuous esterification of lactic acid with n-Butyl alcohol. Digital Commons @ NJIT. Available from: [Link]
-
Lactic acid racemization. PubMed. Available from: [Link]
-
Determination of lactic acid with special emphasis on biosensing methods: A review. Available from: [Link]
-
mechanism of ester hydrolysis. YouTube. Available from: [Link]
Sources
- 1. "Kinetics of the lactic acid-butyl alcohol esterification reaction" by Joel Howard Kaplan [digitalcommons.njit.edu]
- 2. Investigation of Optimal Esterification Conditions of Lactic Acid with Butanol by Using Response Surface Methodology | Scientific.Net [scientific.net]
- 3. Investigation of Optimal Esterification Conditions of Lactic Acid with Butanol by Using Response Surface Methodology | Scientific.Net [scientific.net]
- 4. Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shokubai.org [shokubai.org]
- 7. tuengr.com [tuengr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN103102269A - Preparation method of high purity butyl lactate - Google Patents [patents.google.com]
- 10. What is Isobutyl Lactate - Properties & Specifications [eleph-citrics.com]
- 11. data.epo.org [data.epo.org]
- 12. WO2001044157A1 - Method of purifying lactic acid esters - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fao.org [fao.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Overcoming challenges of using lactate esters as solvents in organic synthesis
Topic: Overcoming Challenges of Ethyl Lactate in Organic Synthesis
Status: Operational | Tier: Level 3 (Senior Specialist)
Mission Statement
Welcome to the Green Solvent Support Desk. You are likely here because you are transitioning to sustainable media and have encountered the unique "personality" of lactate esters (specifically Ethyl Lactate ). While biodegradable and non-toxic, these solvents are not inert bystanders; they are reactive, amphiphilic chemicals that require specific handling protocols.
This guide replaces generic advice with mechanistic troubleshooting. We treat the solvent as a reagent that must be managed.
Module 1: Stability & Hydrolysis Management
The Issue: "My reaction mixture is becoming acidic over time, and my acid-sensitive protecting groups are falling off."
Mechanistic Insight: Ethyl lactate is an ester.[1][2][3][4] In the presence of water and either acid or base, it hydrolyzes into Lactic Acid and Ethanol .[5] Crucially, this reaction is autocatalytic in acidic media. As lactic acid is produced, the pH drops, accelerating further hydrolysis. This creates a "dual kinetic regime" where the solvent is stable initially (induction period) but rapidly degrades once a critical threshold of acidity is reached.
Troubleshooting Protocol: The Hydrolysis Loop
| Parameter | Critical Threshold | Action Required |
| Water Content | > 1.5% w/w | Dry solvent over 3Å molecular sieves for 12h before use. |
| pH | < 4.0 | STOP. Add solid buffer (NaHCO₃ or K₂CO₃) immediately to neutralize lactic acid. |
| Temperature | > 80°C | Hydrolysis rates spike. Lower temp or switch to anhydrous conditions. |
Self-Validating Check: Before adding valuable starting material, stir your ethyl lactate at reaction temperature for 1 hour. Check pH (wet pH paper). If pH < 5, the solvent is already compromised.
Figure 1: Decision logic for assessing hydrolysis risk in lactate ester solvents.
Module 2: Reactivity & Side Reactions
The Issue: "I am seeing impurities with M+72 or M+102 mass shifts. Is the solvent reacting with my electrophile?"
Mechanistic Insight: Ethyl lactate is not just an ester; it is a secondary alcohol .[1] The hydroxyl group (-OH) is nucleophilic. It will react with strong electrophiles (acid chlorides, isocyanates, anhydrides) to form O-acylated byproducts. Furthermore, in the presence of other alcohols and a catalyst, it can undergo transesterification .
Compatibility Matrix
| Reagent Class | Compatibility | Risk | Workaround |
| Acid Chlorides | 🔴 Incompatible | Solvent will consume reagent (O-acylation). | Use Propylene Carbonate or CPME instead. |
| Isocyanates | 🔴 Incompatible | Forms carbamates with solvent. | Do not use. |
| Strong Bases | 🟠 Caution | Rapid hydrolysis/Transesterification. | Use mild bases (Carbonates, Phosphates). |
| Lewis Acids | 🟡 Monitor | Can catalyze transesterification.[6] | Keep reaction time short; lower temp. |
Diagnostic Protocol: If you suspect solvent interference:
-
Run a "Blank" reaction: Solvent + Reagent (no substrate).
-
Monitor via TLC or GC-MS after 1 hour.
-
If new peaks appear, the solvent is participating.
Module 3: Work-up & Removal (The "Sticky Solvent" Problem)
The Issue: "I can't remove the solvent on the rotovap. It boils at 154°C and bumps."
Mechanistic Insight: Ethyl lactate has a high boiling point (154°C) and high heat of vaporization. Direct evaporation is energy-intensive and risks decomposing heat-sensitive products. However, it is amphiphilic (miscible with water and organics) and forms an azeotrope with water (approx. 30% water/70% ethyl lactate).
Method A: The Aqueous Flood (For Hydrophobic Products)
Best for: Non-polar products (LogP > 2).
-
Dilute: Pour reaction mixture into 5x volume of water.
-
Extract: Extract with a non-polar solvent (Heptane or MTBE). Ethyl lactate will partition largely into the aqueous phase due to its high polarity (
7.6) and H-bonding ( 12.5).[7] -
Wash: Wash organic layer 2x with water to remove residual lactate.
Method B: Azeotropic Distillation (For Hydrophilic Products)
Best for: Polar products where water wash is impossible.
-
Add Water: Intentionally add water to the reaction mixture (if product is stable).
-
Distill: The Ethyl Lactate/Water azeotrope boils significantly lower (approx. 99°C at atm pressure) than pure solvent.
-
Vacuum: Apply high vacuum (< 10 mbar). Ethyl lactate is volatile enough to be removed at 40-50°C under good vacuum.
Figure 2: Workflow for removing Ethyl Lactate based on product solubility.
Module 4: Solubility Optimization
The Issue: "My starting material won't dissolve, or the reaction is too slow."
Mechanistic Insight: Ethyl lactate is a "Polar Protic" solvent, but less polar than water. To predict solubility, we use Hansen Solubility Parameters (HSP) .[8] If your reagent's HSP distance from Ethyl Lactate is too high, it won't dissolve.
Hansen Parameter Comparison Table
| Solvent | Character | |||
| Ethyl Lactate | 16.0 | 7.6 | 12.5 | Amphiphilic / H-Donor |
| Dichloromethane | 18.2 | 6.3 | 6.1 | Non-polar / Chlorinated |
| Ethanol | 15.8 | 8.8 | 19.4 | Polar Protic |
| Toluene | 18.6 | 1.4 | 2.0 | Non-polar Aromatic |
Optimization Guide:
-
If Reagent is Non-Polar (e.g., Aromatics): Ethyl lactate may be too polar (
12.5 is high). Solution: Use a co-solvent like Limonene or p-Cymene (Green aromatic substitutes) to lower the overall . -
If Reagent is Salt/Ionic: Ethyl lactate is not polar enough compared to water. Solution: Add small amounts of water (if hydrolysis is managed) to boost
.
References
-
Pereira, C. S. M., et al. (2011). Ethyl lactate as a solvent: Properties, applications and production processes – A review. Green Chemistry, 13, 2658-2671.[9] Link
-
NIST Chemistry WebBook. Ethyl Lactate Phase Change Data (Azeotropes). National Institute of Standards and Technology. Link
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press. (Data sourced from official HSPiP datasets). Link
-
Aparicio, S., & Alcalde, R. (2009). The green solvent ethyl lactate: Experimental and theoretical characterization. Journal of Physical Chemistry B. Link
-
Occupational Safety and Health Administration (OSHA). Ethyl Lactate Sampling and Analytical Method. Link
Sources
- 1. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biviture.com [biviture.com]
- 4. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mgchemicals.com [mgchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Strategies to improve enantioselectivity with (+)-Isobutyl D-lactate as a chiral auxiliary
Ticket System: Enantioselective Synthesis Support Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Topic: Optimizing Enantioselectivity with (+)-Isobutyl D-lactate
Introduction: The Mechanic’s View of Chiral Induction
Welcome to the technical support hub for this compound. You are likely using this auxiliary because you require a biodegradable, cost-effective alternative to Evans oxazolidinones, or because your specific substrate requires the unique electronic tuning of an ester linkage.
This compound operates on the principle of diastereoselective shielding . By attaching this chiral scaffold to your achiral substrate (typically an acrylate or enoate), you convert a difficult enantioselective reaction into a diastereoselective one. The bulky isobutyl group, combined with the rigid stereocenter of the lactate, blocks one face of the dienophile, forcing the incoming nucleophile or diene to attack from the exposed face.
This guide treats your reaction as a tunable engine. If your enantiomeric excess (ee) is low, it is not "bad luck"—it is a mechanical failure in the transition state assembly. Below are the protocols to diagnose and fix it.
Visualizing the Workflow
Before troubleshooting, verify your workflow matches the standard high-integrity cycle.
Figure 1: The Chiral Auxiliary Lifecycle.[1] Note that the "Separation" step is the critical point where diastereomeric ratio (dr) translates to final enantiomeric purity.
Module 1: The "Lock and Key" – Lewis Acid Optimization
Issue: Users often report "sloppy" selectivity (low dr) despite using low temperatures. Root Cause: Failure to form a rigid chelated transition state. The auxiliary can rotate freely unless "locked" by a metal center.
The Chelation Mechanism
For maximum selectivity, you must induce a bidentate chelation between:
-
The carbonyl oxygen of the substrate (e.g., the acrylate carbonyl).
-
The carbonyl oxygen of the lactate ester (the auxiliary's carbonyl).
This forms a rigid 5- or 6-membered metallocyclic transition state. The isobutyl group is then forced into a position that effectively shields the re-face (or si-face, depending on configuration), leaving the opposite face open for attack.
Lewis Acid Compatibility Matrix
| Lewis Acid | Selectivity Potential | Reactivity | Risk Profile | Recommended For |
| Highest | High | High (Acidic) | Standard Diels-Alder. Forms very tight chelates. Gold Standard. | |
| High | High | Moderate | Substrates sensitive to extreme Lewis acidity. | |
| Moderate/High | Moderate | Low | Cases where Titanium causes polymerization. | |
| Low | Low | Low | Only for highly reactive dienes; rarely gives high ee% alone. | |
| Low | Low | Low | NMR studies; not recommended for synthesis. |
Protocol: The Titanium Lock
Standard Operating Procedure for
-
Drying: Flame-dry all glassware under Argon. Moisture kills the Lewis Acid and breaks chelation.
-
Solvent: Dissolve the chiral acrylate (substrate) in anhydrous Dichloromethane (DCM) .
-
Why? DCM is non-coordinating. Coordinating solvents (THF, Ether) will compete with your substrate for the Titanium, destroying selectivity.
-
-
Cooling: Cool to -78°C .
-
Chelation: Add
(1.0 - 1.2 equiv) dropwise.-
Observation: The solution should turn yellow/orange, indicating complex formation.
-
Wait: Stir for 15-30 minutes before adding the diene. This "incubation" ensures the chelated complex is fully formed.
-
-
Reaction: Add the diene (e.g., Cyclopentadiene) slowly.
Module 2: Troubleshooting Low Selectivity (FAQ Format)
Ticket #104: "I'm getting 40% ee. I expected >90%."
Diagnosis A: Temperature Drift.
-
Logic: Selectivity is driven by the difference in energy (
) between the matched and mismatched transition states. This difference is small. At higher temperatures, the system has enough energy to overcome the barrier of the "blocked" face. -
Fix: Ensure your cryostat is stable at -78°C. If the reaction is too slow, do not warm to 0°C. Warm to -40°C or -20°C incrementally.
Diagnosis B: The "Isobutyl" Factor.
-
Logic: Why use Isobutyl over Ethyl lactate? The Isobutyl group is bulkier. If you switched to Ethyl lactate to save money, your selectivity will drop because the steric shield is smaller.
-
Fix: Stick to Isobutyl or upgrade to even bulkier esters (e.g., Cyclohexyl) if Isobutyl fails, though Isobutyl is usually the sweet spot for cost/performance.
Diagnosis C: Concentration Effects.
-
Logic: At high concentrations, intermolecular aggregation can disrupt the precise intramolecular chelation required for selectivity.
-
Fix: Dilute your reaction. 0.1 M to 0.2 M is standard.
Module 3: Auxiliary Removal & Recovery
Ticket #209: "I made the product, but racemized it during cleavage."
The ester bond connecting your product to the auxiliary must be broken without disturbing the newly formed chiral centers.
Method A: Transesterification (The Safer Route)
Instead of hydrolyzing to the acid, convert it directly to a methyl or ethyl ester. This is often milder.
-
Reagents:
in EtOH or mild acid catalysis in MeOH. -
Advantage: Avoids harsh basic conditions that can deprotonate alpha-protons and cause racemization.
Method B: Hydrolysis (Lithium Hydroxide)
If you need the free acid:
-
Solvent: THF:Water (3:1).
-
Reagent:
(2-3 equiv) with (optional, helps cleavage in some specific oxazolidinone cases, but for lactates, standard saponification usually works). -
Temperature: 0°C . Never heat this reaction.
-
Monitoring: TLC. Stop immediately upon consumption of starting material.
Module 4: Advanced Strategy - Double Asymmetric Induction
Ticket #301: "My substrate is already chiral. How does Isobutyl D-lactate interact?"
If your substrate has a pre-existing chiral center, you are entering the realm of Double Asymmetric Induction .
-
Matched Case: The auxiliary and the substrate both favor the same facial attack. Result: Extremely high selectivity (e.g., 99:1 dr).
-
Mismatched Case: They fight each other. Result: Low selectivity or even reversal of stereochemistry.
Protocol:
-
Draw the transition state.
-
Determine which face the Isobutyl D-lactate blocks (typically the re-face for D-lactate derivatives in chelated forms, but verify with specific literature for your reaction type).
-
Determine the inherent facial bias of your chiral substrate (Felkin-Anh or chelation models).
-
If they oppose, you must switch to (-)-Isobutyl L-lactate .
References
-
Diels-Alder Selectivity & Mechanisms
- Poll, T., Sobczak, A., & Helmchen, G. (1985). Diastereoselective Diels-Alder reactions of chiral acrylates.
-
Lewis Acid Chelation Models
- Narasaka, K., et al. (1989). Asymmetric Diels-Alder Reaction Catalyzed by Chiral Titanium Reagents. Provides the mechanistic basis for the "Titanium Lock" described in Module 1.
-
Lactate Auxiliary Applications
- Cleavage Protocols: Standard protocols for ester hydrolysis without racemization are derived from: Greene's Protective Groups in Organic Synthesis. (General Reference for Module 3).
Sources
- 1. Separation of the Enantiomers of Lactide, Lactic Acid Dimer, for a Sustainable Bioplastic Management [pubs.sciepub.com]
- 2. Lactate-induced decomposition of layer-by-layer films composed of phenylboronic acid-modified poly(allylamine) and poly(vinyl alcohol) under extracellular tumor conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Column chromatography conditions for purifying (+)-Isobutyl D-lactate
Technical Support Center: Purifying (+)-Isobutyl D-lactate
Welcome to the technical support center for the chromatographic purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important chiral intermediate. As a biodegradable, plant-derived solvent and synthetic building block, its purity is paramount for applications in pharmaceuticals, fragrances, and specialty chemicals.[1][2][3]
This document moves beyond simple protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude sample of this compound after synthesis?
A: Typically, the crude product from an esterification reaction will contain unreacted starting materials: D-lactic acid and isobutanol. Depending on the catalyst used (e.g., p-toluenesulfonic acid, sulfuric acid), residual acid catalyst may also be present. Byproducts can include di-lactate species or products from side reactions involving the isobutanol. Pre-purification workup, such as an aqueous wash to remove the acid catalyst and water-soluble components, is highly recommended before attempting chromatography.
Q2: Is standard silica gel suitable for the purification of this compound?
A: Yes, silica gel is the most common stationary phase for this type of purification. However, a critical consideration is the potential for ester hydrolysis. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the lactate ester back to lactic acid and isobutanol, especially if the mobile phase contains protic solvents like methanol or residual water. This can lead to streaking on the column and reduced yield. To mitigate this, using deactivated or neutral silica gel, or adding a small amount of a non-nucleophilic base like triethylamine to the mobile phase, can be effective.
Q3: When should I consider using chiral chromatography?
A: Chiral chromatography is generally not used for the primary purification of this compound from synthetic starting materials, assuming you started with enantiomerically pure D-lactic acid. Its primary role is analytical: to determine the enantiomeric excess (e.e.) or optical purity of the final product.[4][5] If your synthesis route has steps that could induce racemization, running an analytical chiral HPLC is crucial for quality control. Preparative chiral chromatography would only be necessary if you are attempting to resolve a racemic mixture of isobutyl lactate.[6]
Q4: Can I use reverse-phase chromatography instead of normal-phase?
A: While normal-phase chromatography (e.g., silica gel with hexane/ethyl acetate) is more common for this compound, reverse-phase (e.g., C18 silica with water/acetonitrile or methanol) is also a viable option. Reverse-phase is particularly useful if your impurities are significantly less polar than the desired ester. The choice depends on the specific impurity profile of your crude mixture. A quick screening with both normal-phase and reverse-phase TLC plates can quickly tell you which mode will provide a better separation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Problem 1: My compound is co-eluting with the starting isobutanol.
-
Probable Cause: The polarity of your mobile phase is too high, causing both the moderately polar isobutyl lactate and the polar isobutanol to travel quickly up the column with little separation. Isobutanol, with its free hydroxyl group, can also interact strongly with the silica, leading to band broadening that overlaps with your product.
-
Solution:
-
Reduce Mobile Phase Polarity: Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). A good starting point for developing your gradient is a solvent system where the this compound has an Rf of ~0.3 on a TLC plate.
-
Step Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Then, incrementally increase the polarity to first elute your desired ester, followed by a much higher polarity step to wash out the highly retained isobutanol.
-
Problem 2: I'm observing significant peak tailing or streaking of my product.
-
Probable Cause: This is a classic sign of undesirable secondary interactions with the stationary phase. There are two likely culprits:
-
Hydrolysis on Silica: The acidic nature of the silica gel is causing partial hydrolysis of your ester during its transit through the column. The resulting lactic acid interacts very strongly with silica, causing severe tailing.
-
Strong Analyte-Silica Interaction: The carbonyl and ether oxygens in isobutyl lactate can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, slowing down a portion of the molecules and causing them to "drag" or tail.
-
-
Solution:
-
Deactivate the Silica: Before packing the column, prepare a slurry of your silica gel in the mobile phase and add ~0.5-1% triethylamine (v/v). This neutralizes the acidic sites.
-
Use a Polar Aprotic Solvent: Consider replacing a portion of your ethyl acetate with a solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE). These solvents are less likely to promote hydrolysis but still provide the necessary polarity for elution.
-
Dry Loading: If your sample is not readily soluble in the mobile phase, it may precipitate at the top of the column, leading to streaking.[7] Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[7]
-
Problem 3: The recovery/yield from the column is very low.
-
Probable Cause: Your product is either decomposing on the column or is irreversibly adsorbed.
-
Solution:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or significant streaking, your compound is likely not stable on silica.[8]
-
Switch Stationary Phase: If stability on silica is an issue, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Flush the Column: After your expected product has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) to see if any remaining product is washed off. This will confirm if it was strongly adsorbed.
-
Problem 4: I can't separate my product from a non-polar impurity.
-
Probable Cause: The mobile phase is too non-polar, causing both your product and the impurity to remain near the solvent front.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent.
-
Change Solvent System: Sometimes, changing the nature of the solvents can alter selectivity. For example, switching from a hexane/ethyl acetate system to a hexane/DCM or toluene/ethyl acetate system can change the interaction dynamics and improve separation.
-
Chromatography Conditions at a Glance
The following table provides starting points for developing a purification method. Always perform TLC analysis first to optimize the mobile phase for your specific crude mixture.
| Parameter | Normal-Phase (General Purification) | Chiral HPLC (Analytical Purity) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Chiral Stationary Phase (CSP) like polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic-based (e.g., teicoplanin).[5][9][10] |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20) | Isocratic mixture, typically Hexane/Isopropanol or Acetonitrile/Ammonium Acetate buffer.[5] |
| Elution Mode | Gradient or Isocratic | Isocratic |
| Detection | TLC with a staining agent (e.g., potassium permanganate), Refractive Index (RI) | UV detector (if applicable, though lactate esters have a weak chromophore) or Mass Spectrometry (MS). |
| Typical Goal | Remove starting materials (isobutanol, lactic acid) and non-volatile byproducts. | Quantify the ratio of D- and L-enantiomers to determine enantiomeric excess (e.e.). |
Experimental Protocol: Standard Silica Gel Purification
This protocol outlines a standard procedure for purifying this compound on a laboratory scale.
1. Preparation and TLC Analysis:
-
Dissolve a small amount of your crude oil in a volatile solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) to find a system that gives your product an Rf value of approximately 0.25-0.35. This will be your starting elution solvent.
2. Column Packing (Slurry Method):
-
Choose an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.[7]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like DCM or acetone.
-
Add 2-3 times the mass of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top of your sample.[7]
4. Elution and Fraction Collection:
-
Carefully add your mobile phase to the column without disturbing the sand layer.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing with a stain.
-
If separation is poor, you can gradually increase the polarity of the mobile phase (gradient elution).[8]
5. Product Isolation:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Characterize the product using techniques like NMR and IR spectroscopy.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common column chromatography issues encountered during the purification of this compound.
Sources
- 1. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 2. biviture.com [biviture.com]
- 3. chemimpex.com [chemimpex.com]
- 4. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analytical Methods for (+)-Isobutyl D-Lactate
The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for analytical chemists and process engineers. It prioritizes troubleshooting, mechanistic understanding, and robust method validation over generic descriptions.
Topic: Impurity Profiling & Enantiomeric Purity Analysis Product: (+)-Isobutyl D-Lactate (CAS: 61597-96-4) Application: Chiral Intermediate for Pharmaceutical Synthesis
Introduction: Critical Quality Attributes (CQA)
This compound is a chiral ester susceptible to specific degradation pathways that compromise downstream synthesis. Unlike simple solvents, its analysis requires strict control over three distinct impurity classes:
-
Enantiomeric Impurity: Isobutyl L-lactate (optical purity).
-
Hydrolysis & Condensation Products: D-Lactic acid, Isobutanol, and D-Lactide (dimerization).
-
Process Impurities: Residual acid catalyst and water.
This guide provides validated workflows to detect these species, with a focus on troubleshooting common chromatographic anomalies.
Module 1: Enantiomeric Purity (Chiral GC)
Standard Protocol: Chiral Gas Chromatography
Objective: Quantify Isobutyl L-lactate levels (< 0.5%). Mechanism: Separation is achieved via inclusion complexation between the lactate ester and a derivatized cyclodextrin stationary phase.[1]
| Parameter | Specification | Rationale |
| Column | Rt-βDEXsm or Beta-DEX 120 (30m x 0.25mm x 0.25µm) | Permethylated |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Hydrogen is efficient but may cause reactive degradation of labile esters at high T. |
| Oven Program | 50°C (1 min) | Slow ramp is critical. Fast ramping compresses the resolution ( |
| Injector | Split (50:1) @ 200°C | CRITICAL: High injector temps (>220°C) induce on-column racemization and lactide formation. |
| Detector | FID @ 250°C | Universal detection for carbon-containing species. |
Troubleshooting Guide: Chiral Separation
Q: My enantiomeric resolution (
-
Root Cause: Cyclodextrin phases are liquid stationary phases.[2] If the column was conditioned above 220°C, the chiral selector may have bled or rearranged, altering the cavity shape.
-
Corrective Action:
-
Bake out the column at 200°C (max) for 2 hours.
-
Run a "test mix" (racemic isobutyl lactate).
-
If
fails, lower the flow rate to 1.0 mL/min and reduce the ramp rate to 1°C/min. Lower temperatures generally increase separation factors ( ) in chiral GC.
-
Q: I see a "hump" or plateau between the D- and L- peaks. A: This indicates on-column interconversion or matrix overload.
-
Root Cause: If the sample contains high residual acidity (D-lactic acid), it can catalyze transesterification or racemization during the run.
-
Validation Step: Neutralize the sample by passing it through a small plug of basic alumina or dilute in hexane/IPA (90:10) before injection.
Module 2: Chemical Purity & "Ghost" Peaks (GC-FID)
The "Lactide" Anomaly
A common artifact in lactate ester analysis is the appearance of D-Lactide (3,6-dimethyl-1,4-dioxane-2,5-dione) .
Q: I detect an impurity at RRT ~1.4 that increases with injector temperature. Is it in my sample? A: Likely No . This is a GC-induced artifact .
-
Mechanism: In a hot injector (>220°C), two molecules of Isobutyl D-lactate can undergo transesterification to form the cyclic dimer (lactide) and release isobutanol.
-
Verification Experiment:
-
Inject sample at Inlet T = 250°C. Record Area% of the impurity.
-
Inject same sample at Inlet T = 180°C.
-
Result: If the peak area decreases significantly at 180°C, it is an artifact formed in situ.
-
-
Protocol Adjustment: Use On-Column Injection (OCI) or maintain a Split/Splitless inlet < 200°C.
Visualization: Impurity & Artifact Pathways
Figure 1: Thermal degradation pathways of Isobutyl D-lactate. The red dashed line represents the artifact formation often mistaken for a process impurity.
Module 3: Residual Water & Acidity (Titration/KF)
Problem: Drifting Endpoints in Karl Fischer (KF)
Q: My water content results are drifting and consistently read high. Why? A: This is a classic Side-Reaction Error .
-
Mechanism: Standard KF reagents contain methanol. Lactate esters react with methanol (transesterification) releasing water or consuming iodine slowly, mimicking a high water content.
-
Solution: Use Aldehyde/Ketone-specific KF reagents (Methanol-free). These use solvents like 2-methoxyethanol or chloroform which suppress the side reaction.
Protocol: Acid Value (Free D-Lactic Acid)
Method: Potentiometric Titration.
-
Solvent: Ethanol/Diethyl Ether (1:1 v/v).
-
Titrant: 0.01 N NaOH (standardized).
-
Indicator: Phenolphthalein (or pH electrode to endpoint 8.2).
-
Note: Perform a blank titration on the solvent mix. Free acid catalyzes hydrolysis; limit strictly to < 0.1%.
Module 4: Method Validation Summary
To ensure regulatory compliance (ICH Q2), the following parameters must be verified for the Chiral GC method:
| Validation Parameter | Acceptance Criteria | Experimental Note |
| Specificity | Resolution ( | Verify no interference from Isobutanol or solvent peaks. |
| LOD/LOQ | S/N > 3 (LOD) and > 10 (LOQ) for the L-enantiomer. | Typical LOQ is ~0.05%. |
| Linearity | Use standard addition if pure L-isomer is unavailable. | |
| Robustness | Critical for transferring method between labs. |
Workflow: Method Development Logic
Figure 2: Decision tree for developing and validating analytical methods for lactate esters.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
Restek Corporation. (2024). Chiral GC Column Selection Guide. Technical Guide. Link
-
Sigma-Aldrich (Supelco). (2023). Astec CHIROBIOTIC® Handbook: Chiral Separations by HPLC and GC. Link
-
NatureWorks LLC. (2010). Quantification of Residual Lactide in Polylactide (PLA) by Gas Chromatography. Analytical Method PLA_GC_13_4. Link
-
European Pharmacopoeia. (2023). Lactic Acid Monograph 0458. (General principles for lactate impurity analysis). Link
Sources
Impact of reaction temperature on the stability of (+)-Isobutyl D-lactate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the impact of reaction temperature on the stability of (+)-Isobutyl D-lactate. The information herein is designed to ensure experimental success and maintain the integrity of this critical chiral building block.
I. Understanding the Thermal Stability of this compound: FAQs
This section addresses common questions regarding the thermal stability of this compound, providing insights into its degradation pathways and the factors that influence its stability.
Q1: What are the primary degradation pathways for this compound at elevated temperatures?
A1: this compound is susceptible to several degradation pathways that are accelerated by increased temperature. The most common of these is hydrolysis , where the ester is cleaved by water to form D-lactic acid and isobutanol. This reaction is often catalyzed by the presence of acidic or basic impurities. Another significant pathway is transesterification , where the isobutyl group is exchanged with other alcohols present in the reaction mixture, leading to the formation of different lactate esters. At very high temperatures, elimination reactions can occur, leading to the formation of unsaturated byproducts.
Q2: How does reaction temperature affect the optical purity of this compound?
A2: The chiral center in this compound is relatively stable under neutral conditions. However, at elevated temperatures, particularly in the presence of acidic or basic catalysts, there is a risk of racemization . This process involves the interconversion of the D-enantiomer to the L-enantiomer, leading to a loss of optical purity. It is crucial to control the reaction temperature and pH to minimize this risk.
Q3: What are the typical impurities observed in the synthesis of this compound, and how are they affected by temperature?
A3: Common impurities include unreacted starting materials such as D-lactic acid and isobutanol, as well as byproducts from side reactions.[1] At higher temperatures, the formation of oligomers of lactic acid can become more prevalent.[2] Additionally, if the starting D-lactic acid contains any residual water, this can lead to increased hydrolysis of the product ester at elevated temperatures. The presence of these impurities can impact the stability and reactivity of the final product.
II. Troubleshooting Guide for Synthesis and Storage
This section provides practical advice for troubleshooting common issues encountered during the synthesis and storage of this compound, with a focus on temperature-related problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction: The reaction may not have reached completion due to insufficient temperature or reaction time. Product degradation: Excessive temperature may have led to the degradation of the product. | Optimize the reaction temperature and time. Monitor the reaction progress using techniques like GC or TLC. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration. |
| Poor Optical Purity | Racemization: High reaction temperatures or the presence of acidic/basic catalysts can cause racemization. | Maintain a neutral pH throughout the reaction and purification process. Use the lowest effective temperature for the reaction. Consider using a milder catalyst if possible. |
| Presence of Impurities | Side reactions: Elevated temperatures can promote side reactions, leading to the formation of byproducts. Incomplete purification: The purification process may not have been sufficient to remove all impurities. | Optimize the reaction conditions to minimize side reactions. Employ a more rigorous purification method, such as fractional distillation or chromatography. |
| Product Degradation During Storage | Improper storage conditions: Storage at elevated temperatures or in the presence of moisture can lead to hydrolysis and other degradation pathways. | Store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). Ensure the storage container is tightly sealed to prevent moisture ingress. |
III. Experimental Protocols
This section outlines key experimental protocols for the synthesis and stability analysis of this compound.
A. Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via Fischer esterification.
Materials:
-
D-lactic acid
-
Isobutanol
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution
-
Organic solvent (e.g., toluene)
-
Dean-Stark apparatus
Procedure:
-
Combine D-lactic acid, a molar excess of isobutanol, and a catalytic amount of acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected or by using an appropriate analytical technique (e.g., GC, TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
B. Stability Study Protocol
This protocol outlines a method for assessing the thermal stability of this compound.
Procedure:
-
Place known quantities of purified this compound into several sealed vials.
-
Store the vials at different constant temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
At predetermined time points, remove a vial from each temperature and allow it to cool to room temperature.
-
Analyze the sample for purity and the presence of degradation products using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Determine the optical purity of the sample using a chiral column or a polarimeter.
-
Plot the concentration of this compound and any major degradation products as a function of time for each temperature to determine the degradation kinetics.
IV. Visualizing Degradation and Workflows
The following diagrams illustrate the primary degradation pathway of this compound and a typical experimental workflow for its stability assessment.
Caption: Workflow for a thermal stability study.
V. References
-
Stability of lactate dehydrogenase at different storage temperatures. PubMed.[Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.[Link]
-
Effect of Storage Conditions on the Thermal Stability and Crystallization Behaviors of Poly(L-Lactide)/Poly(D-Lactide). MDPI.[Link]
-
Experimental and Mathematical Analysis of the Kinetics of the Low-Waste Process of Butyl Lactate Synthesis. MDPI.[Link]
-
Production of Optically Pure d-Lactic Acid in Mineral Salts Medium by Metabolically Engineered Escherichia coli W3110. PMC.[Link]
-
Synthesis of L and D-lactic acid. SINE2020.[Link]
-
The Ultimate Guide to Lactate Esters: Bio-Based Solvents for Modern Industry. BIVITURE.[Link]
-
Stability Indicating Analytical Methods (SIAMS). ResearchGate.[Link]
-
Thermal degradation of poly(caprolactone), poly(lactic acid), and poly(hydroxybutyrate) studied by TGA/FTIR and other analytical techniques. INIS-IAEA.[Link]
-
lactic acid and its Impurities. Pharmaffiliates.[Link]
Sources
Compatibility of (+)-Isobutyl D-lactate with common laboratory reagents
Executive Summary & Chemical Profile[1]
Compound: (+)-Isobutyl D-lactate CAS: 61597-96-4 Synonyms: Isobutyl (R)-(+)-lactate; (R)-2-Hydroxypropionic acid isobutyl ester. Role: Chiral pool building block, green solvent, and pharmaceutical intermediate.[1]
As a Senior Application Scientist, I often see researchers treat this compound as a passive solvent or a simple ester. This is a mistake. It is a bifunctional chiral synthon . Its utility relies on the stability of two key features: the ester linkage and the chiral center (C2) .
This guide addresses the most common failure modes: unintentional hydrolysis, base-catalyzed racemization, and chemoselective reduction issues.
Reagent Compatibility Matrix
The following table summarizes compatibility based on kinetic data and mechanistic principles.
| Reagent Class | Specific Reagent | Compatibility | Risk Level | Technical Insight |
| Solvents | Water / PBS Buffer | Conditional | Medium | Slow hydrolysis over time. Stable at pH 6-7; rapid degradation at pH <4 or >9. |
| Methanol / Ethanol | Incompatible | High | Transesterification risk. In the presence of any acid/base catalyst, the isobutyl group will exchange with the solvent alkyl group. | |
| DCM, THF, Toluene | Compatible | Low | Ideal solvents. Ensure they are anhydrous to prevent hydrolysis. | |
| Acids | HCl, H₂SO₄ (Dilute) | Incompatible | High | Catalyzes hydrolysis to D-Lactic acid and Isobutanol. |
| Lewis Acids (e.g., BF₃·OEt₂) | Conditional | Medium | May coordinate to carbonyl oxygen; requires low temp (-78°C) to avoid elimination or rearrangement. | |
| Bases | NaOH, KOH, LiOH | Incompatible | Critical | Saponification & Racemization. Irreversible hydrolysis occurs. |
| Pyridine, Et₃N | Compatible | Low | Suitable for use as acid scavengers during -OH protection (e.g., silylation). | |
| LDA, LiHMDS | Specific Use | High | Used intentionally for enolate formation, but high risk of racemization if not quenched immediately. | |
| Reductants | NaBH₄ | Compatible | Low | Generally safe at 0°C. Ester reduction is kinetically slow compared to aldehyde/ketone reduction. |
| LiAlH₄ / DIBAL-H | Incompatible | Critical | Rapidly reduces the ester to 1,2-propanediol (cleaving the chiral auxiliary). | |
| Oxidants | PCC, Swern, Dess-Martin | Reactive | N/A | Will oxidize the secondary alcohol to a ketone (Pyruvate ester), destroying chirality. |
Technical Deep Dive & Troubleshooting (Q&A)
Section A: Stability & Hydrolysis
Q: I am detecting isobutanol in my GC-MS analysis. Is my reagent degrading? A: Yes. This indicates hydrolysis or transesterification.
-
Mechanism: Water attacks the carbonyl carbon, displacing isobutanol.
-
Troubleshooting:
-
Check the water content of your solvent (Karl Fischer titration).
-
If using methanol or ethanol as a solvent, you are likely seeing transesterification (swapping isobutyl for methyl/ethyl). Switch to non-nucleophilic solvents like THF, DCM, or Toluene.
-
Store the reagent under inert gas (Nitrogen/Argon) at 2-8°C.
-
Section B: Chiral Integrity (Racemization)
Q: My product's enantiomeric excess (ee) dropped from 98% to 80% after a reaction using potassium carbonate. Why? A: You likely triggered base-catalyzed racemization via enolization.
-
The Science: The proton at the C2 position (alpha to the carbonyl) is acidic (pKa ~25). Even mild bases can reversibly remove this proton, forming an achiral enolate intermediate. When the proton returns, it can attack from either face, leading to a racemic mixture.
-
Solution:
-
Avoid strong bases if the alpha-proton must remain untouched.
-
If a base is required (e.g., for alkylation), use non-nucleophilic, bulky bases (like LiHMDS) at cryogenic temperatures (-78°C) to kinetically control the reaction and prevent thermodynamic equilibration.
-
Section C: Chemoselective Reduction
Q: Can I reduce a ketone elsewhere in my molecule without touching the isobutyl lactate ester? A: Yes, but reagent selection is critical.
-
Protocol: Use Sodium Borohydride (NaBH₄) in Ethanol/THF at 0°C.
-
Why: Borohydride is nucleophilic but less reactive than aluminohydrides. It reduces ketones/aldehydes rapidly while leaving esters largely intact under controlled conditions.
-
-
Avoid: Lithium Aluminum Hydride (LiAlH₄). It is an "elephant gun" that will indiscriminately reduce the lactate ester to a diol (1,2-propanediol), cleaving off the isobutyl group entirely.
Visualizing Reactivity Pathways
The following diagram illustrates the fate of this compound when exposed to different reagent classes. Use this to predict side reactions.
Figure 1: Reaction pathways for this compound. Green paths indicate standard synthetic utility; red/yellow paths indicate degradation or loss of chirality.
Experimental Protocol: Protection of the Hydroxyl Group
To use isobutyl lactate as a chiral building block without interference from the alcohol group, protection as a silyl ether is standard.
Objective: Synthesize (+)-Isobutyl O-(tert-butyldimethylsilyl)-D-lactate.
Reagents:
-
This compound (1.0 equiv)
-
Tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
DMF (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add Imidazole and anhydrous DMF.
-
Addition: Add this compound via syringe. Cool the mixture to 0°C in an ice bath.
-
Reaction: Add TBSCl portion-wise over 10 minutes. The reaction is exothermic.
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Stain: KMnO₄; Silyl ethers are often UV inactive, but the ester may show weak absorbance).
-
Workup: Quench with saturated NaHCO₃. Extract with Diethyl Ether (do NOT use alcohols). Wash organic layer with water (to remove DMF) and brine.
-
Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Why this works: Imidazole acts as a base to scavenge the HCl byproduct without being strong enough to deprotonate the alpha-carbon, preserving the stereochemistry [1].
References
-
ChemRxiv. Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. (Mechanistic insight on hydrolysis). Retrieved from [Link]
Sources
Strategies for recycling (+)-Isobutyl D-lactate as a solvent
Executive Summary & Technical Context[1][2][3][4][5]
(+)-Isobutyl D-lactate is a high-value chiral solvent and building block. Unlike commodity solvents (e.g., Ethyl Acetate), its specific optical rotation (
Why this guide exists: Users frequently encounter two failure modes during recycling:
-
Optical Purity Loss: Thermal stress causes racemization (conversion of D-form to L-form), rendering the solvent useless for chiral synthesis.
-
Hydrolysis Degradation: In the presence of water, the ester bond cleaves, releasing isobutanol and D-lactic acid, which further catalyzes the degradation (autocatalysis).
This guide provides a self-validating protocol to recover this compound with >98% chemical purity and >99% optical purity.
Core Recovery Protocols
Protocol A: Vacuum Distillation (Primary Method)
Best for: Removing high-boiling impurities and reaction by-products.
The Scientific Logic: Isobutyl D-lactate boils at ~169°C at atmospheric pressure.[1] Heating to this temperature promotes racemization and oligomerization. By reducing pressure to <15 mmHg, we depress the boiling point to a safe window (<75°C), preserving the chiral center.
Step-by-Step Workflow:
-
Neutralization (Critical Pre-step):
-
Action: Check pH of crude solvent. If pH < 6, neutralize with anhydrous Sodium Carbonate (
). -
Reasoning: Acid traces catalyze hydrolysis during the heating phase.
-
-
Setup:
-
Use a short-path distillation apparatus or wiped-film evaporator (for scales >5L).
-
Insulate the column to prevent refluxing (which increases thermal residence time).
-
-
Parameters:
-
Vacuum: < 10 mbar (approx 7.5 mmHg).
-
Bath Temperature: Start at 85°C.
-
Vapor Temperature Target: 70–75°C.
-
-
Fraction Collection:
-
F1 (Fore-run): Discard. Contains water and isobutanol (azeotropic impurities).
-
F2 (Main Fraction): Collect when vapor temp stabilizes.
-
F3 (Heel): Stop before dryness to prevent peroxide concentration or oligomer burning.
-
Protocol B: Aqueous Phase Separation (Pre-treatment)
Best for: Crude mixtures containing water or inorganic salts.
The Scientific Logic: Isobutyl lactate is partially soluble in water (~5g/100mL).[2] Simple decantation leads to yield loss. We use the "Salting Out" effect to force the ester out of the aqueous phase.
-
Salting Out: Add saturated NaCl brine to the mixture (1:1 v/v ratio with the aqueous phase).
-
Agitation: Stir vigorously for 10 minutes, then allow to settle for 30 minutes.
-
Separation: The density of Isobutyl D-lactate is ~0.974 g/mL. It will form the upper layer (Brine density > 1.1 g/mL).
-
Drying: Isolate the top organic layer and dry over Magnesium Sulfate (
) before distillation.
Troubleshooting & FAQs
Issue 1: "The recovered solvent smells strongly of alcohol."
Diagnosis: Hydrolysis has occurred.[3][1][2][4][5] The ester bond broke, releasing Isobutanol. Root Cause: The crude stream contained water and was heated without prior drying or neutralization. Corrective Action:
-
Immediate: Analyze by GC-FID. If Isobutanol > 5%, re-distill taking a larger fore-run.
-
Prevention: Ensure feed water content is < 0.5% (Karl Fischer titration) before heating.
Issue 2: "My optical rotation dropped from +15° to +12°."
Diagnosis: Partial Racemization.[5] Root Cause: Thermal stress. The distillation bath was likely >120°C, or the residence time was too long. Corrective Action:
-
Immediate: This batch is compromised for chiral synthesis. Downgrade to general solvating use.
-
Prevention: Switch to High-Vacuum (<5 mbar) to lower the boiling point further.
Issue 3: "The distillate is cloudy."
Diagnosis: Water Azeotrope breakthrough. Root Cause: Isobutyl D-lactate forms a heteroazeotrope with water. Corrective Action:
-
Immediate: Add activated molecular sieves (3Å or 4Å) to the distillate and let stand for 24 hours. Filter before use.
Visualized Workflows
Diagram 1: The Recycling Logic Flow
This diagram illustrates the decision-making process for treating crude solvent streams.
Caption: Decision matrix for processing crude Isobutyl D-lactate, prioritizing water removal and pH control to prevent hydrolysis.
Diagram 2: Distillation Setup & Critical Control Points
A schematic of the required physical setup to ensure low-temperature recovery.
Caption: Vacuum distillation apparatus highlighting the critical temperature limits and fraction separation.
Quantitative Data Summary
Table 1: Physical Properties Relevant to Recycling
| Property | Value | Implication for Recycling |
| Boiling Point (atm) | 169°C | Too high for atmospheric distillation; causes racemization. |
| Boiling Point (13 mmHg) | ~73°C | Ideal target range for vacuum distillation. |
| Specific Rotation | Primary QC metric. Drop indicates thermal damage. | |
| Water Solubility | ~5.1 g / 100 mL | Requires salting out; cannot simply wash with water. |
| Density | 0.974 g/mL | Forms the top layer in brine/water separations. |
References
-
Pereira, C. S. M., Silva, V. M. T. M., & Rodrigues, A. E. (2011). Ethyl lactate as a solvent: Properties, applications and production processes – A review. Green Chemistry, 13(10), 2658. (Cited for general lactate ester hydrolysis kinetics and green solvent properties). Retrieved January 30, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Isobutyl lactate Phase Change Data. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]
-
Galán, J., et al. (2020). Solvothermal Alcoholysis Routes for Recycling Polylactide Waste as Lactic Acid Esters. ResearchGate. (Cited for transesterification and degradation pathways).[3][5] Retrieved January 30, 2026, from [Link]
Sources
Validation & Comparative
Comparative Guide: (+)-Isobutyl D-lactate vs. Ethyl L-lactate as Chiral Auxiliaries in Asymmetric Synthesis
Introduction: The Strategic Role of Chiral Auxiliaries
In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product development, achieving stereochemical control is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement, making the selective synthesis of a single enantiomer a critical objective.[1] Chiral auxiliaries represent a robust and reliable strategy to achieve this goal.[2][3][4] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] After inducing the desired chirality, the auxiliary is cleaved and can ideally be recovered for reuse.[2][3]
Among the vast arsenal of chiral auxiliaries, those derived from the "chiral pool"—naturally occurring, inexpensive, and enantiopure compounds—are particularly valuable.[5][6] Lactic acid, readily available in both enantiomeric forms (D and L) through fermentation, is a prime example.[7][8] Its simple esters, such as ethyl L-lactate and (+)-isobutyl D-lactate, have emerged as practical and effective chiral auxiliaries for a variety of asymmetric transformations. This guide provides an in-depth, data-supported comparison of these two lactate-based auxiliaries to inform researchers in selecting the optimal tool for their synthetic challenges.
Profile of a Workhorse Auxiliary: Ethyl L-Lactate
Ethyl L-lactate is a widely used green solvent and a versatile chiral building block.[9][10] Its prevalence in industrial applications stems from its derivation from natural L-lactic acid, produced via fermentation of renewable resources like sugar, making it both cost-effective and readily available.[11]
Application in Asymmetric Synthesis
Ethyl lactate has proven its mettle primarily in Lewis acid-catalyzed reactions, such as Diels-Alder cycloadditions.[7][8] When attached to a dienophile, for instance, through acryloylation of its hydroxyl group, the resulting chiral ester can effectively control the facial selectivity of the subsequent cycloaddition. The stereochemical outcome is dictated by the coordination of a Lewis acid (e.g., TiCl₄) to the carbonyl groups of the ester. This coordination locks the conformation of the dienophile, and the ethyl lactate's stereocenter effectively shields one face from the approaching diene.[7]
A key advantage of using lactate esters is the ease of auxiliary removal. After the reaction, simple hydrolysis cleaves the ester bond, yielding the desired chiral product and lactic acid.[7] Because lactic acid is highly water-soluble, it can be easily separated from the organic product through a simple aqueous wash, streamlining the purification process.[7][8]
The Bulky Contender: this compound
This compound is the isobutyl ester of D-lactic acid.[12][13][14] Structurally, it differs from ethyl L-lactate by possessing a bulkier isobutyl group instead of an ethyl group and having the opposite stereochemistry at the lactate core. The fundamental principle behind its use as a chiral auxiliary remains the same: leveraging its inherent chirality to induce diastereoselectivity.
The Steric Influence Hypothesis
The primary rationale for selecting isobutyl D-lactate over its ethyl counterpart lies in the increased steric hindrance offered by the isobutyl group. In asymmetric synthesis, the size of the directing group on a chiral auxiliary is often directly proportional to the level of stereochemical induction. A bulkier group can create a more effective "chiral pocket" around the reaction center, leading to more pronounced facial differentiation and, consequently, higher diastereomeric excess (d.e.) in the product. While direct comparative studies are not extensively documented in the reviewed literature, this principle of steric influence is a cornerstone of asymmetric synthesis.[3]
Like its ethyl analog, isobutyl lactate is valued for its low toxicity and biodegradability, positioning it as an environmentally considerate choice.[12][13]
Head-to-Head Comparison: Performance and Practicality
The choice between these two auxiliaries hinges on a balance of performance, cost, and practicality.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | (-)-Ethyl L-lactate | This compound |
| CAS Number | 687-47-8 | 61597-96-4[12] |
| Molecular Formula | C₅H₁₀O₃[9] | C₇H₁₄O₃[12] |
| Molecular Weight | 118.13 g/mol [9] | 146.18 g/mol [12] |
| Boiling Point | 154 °C | 73 °C @ 13 mmHg |
| Density | 1.034 g/mL at 20 °C | 0.971 g/mL at 25 °C |
| Availability | Widely available, industrially produced[7] | Commercially available[14] |
| Source | Typically from L-lactic acid (fermentation)[11] | Typically from D-lactic acid[13] |
Table 2: Performance Data in Asymmetric Diels-Alder Reaction¹
| Auxiliary | Diene | Dienophile | Lewis Acid | Yield | Diastereomeric Excess (d.e.) |
| Ethyl L-lactate | 1,3-Butadiene | Acryloyl-ethyl L-lactate | TiCl₄ | 68.9% | 61.8% |
| Isobutyl D-lactate | N/A | N/A | N/A | N/A | Data not available in reviewed literature |
¹Data for Ethyl L-lactate is derived from a specific study on the synthesis of 3-cyclohexene-1-carboxylic acid.[7] A direct, side-by-side comparison under identical conditions for Isobutyl D-lactate was not found in the initial literature search. The expected performance of the isobutyl derivative is an extrapolation based on established principles of steric hindrance.
Analysis of Key Differences
-
Stereochemical Induction: The central hypothesis is that the larger isobutyl group of isobutyl D-lactate should provide more effective steric shielding than the ethyl group, potentially leading to higher diastereoselectivity. Researchers aiming for the highest possible d.e. in a challenging transformation might therefore consider the isobutyl derivative. However, without direct experimental comparison, this remains a well-founded assumption rather than an established fact.
-
Availability and Cost: Ethyl L-lactate is produced on a massive industrial scale as a green solvent, making it significantly more affordable and accessible than isobutyl lactate.[7][15] For large-scale synthesis or initial methodology development, ethyl L-lactate is the more pragmatic and economical choice.
-
Opposite Enantiomers: The commercially prevalent forms are ethyl L-lactate (derived from L-lactic acid) and isobutyl D-lactate (derived from D-lactic acid). This provides a powerful strategic advantage. By choosing the appropriate auxiliary, a chemist can selectively synthesize either enantiomer of the final product from a common prochiral substrate. For example, using an acryloyl derivative, ethyl L-lactate would yield one enantiomer of the Diels-Alder product, while isobutyl D-lactate would furnish the opposite enantiomer.
Experimental Protocols and Workflows
A typical workflow for using a lactate-based chiral auxiliary involves three key stages: attachment, the diastereoselective reaction, and cleavage.
General Experimental Workflow Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. キラル補助剤 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 10. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 11. (-)-L-乳酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 13. biviture.com [biviture.com]
- 14. This compound | CAS 61597-96-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. uest.ntua.gr [uest.ntua.gr]
Comparative Guide: Validation of (+)-Isobutyl D-Lactate Purity via Chiral HPLC
Executive Summary
(+)-Isobutyl D-lactate is a critical chiral building block used extensively in the synthesis of agricultural chemicals (such as aryloxyphenoxypropionate herbicides) and pharmaceutical intermediates. The enantiomeric purity—specifically the absence of the (-)-L-isomer—directly correlates to the biological efficacy of the final product.
While specific optical rotation (polarimetry) is often used as a quick purity check, it lacks the sensitivity required for high-enantiomeric excess (ee) determination (>99.5%). This guide outlines a validated Chiral High-Performance Liquid Chromatography (HPLC) protocol, comparing its efficacy against polarimetry and Chiral Gas Chromatography (GC), and provides a self-validating workflow compliant with ICH Q2(R1) guidelines.
Part 1: Comparative Analysis of Analytical Techniques
To establish the rationale for selecting Chiral HPLC, we must objectively compare it with standard alternatives used in process chemistry.
Table 1: Performance Matrix – Chiral HPLC vs. Alternatives
| Feature | Chiral HPLC (Recommended) | Polarimetry (Optical Rotation) | Chiral GC |
| Specificity | High. Separates enantiomers and chemical impurities simultaneously. | Low. Aggregate measurement; impurities with high rotation can skew results. | High. Excellent for volatile esters. |
| Sensitivity (LOD) | High. UV detection allows ppm-level detection of the undesired enantiomer. | Low. Requires high concentration; unreliable for >99% ee validation. | High. FID detection is very sensitive. |
| Sample Prep | Minimal. Dilution in mobile phase. | Moderate. Requires precise weighing and temperature control. | Minimal. Direct injection or solvent dilution. |
| Throughput | Medium. (10–20 min run times). | High. (<5 min). | Medium. (15–30 min run times). |
| Scalability | High. Method transferable to Prep-HPLC for purification. | None. Analytical only. | None. Analytical only. |
Expert Insight: The Case for HPLC over GC
While Chiral GC is a viable alternative for volatile esters like isobutyl lactate, Chiral HPLC is often preferred in drug development environments for two reasons:
-
Matrix Versatility: HPLC handles non-volatile impurities or reaction byproducts (e.g., oligomers) that might degrade in a GC injector port.
-
UV-Vis Correlation: Using a Diode Array Detector (DAD) allows for peak purity analysis, ensuring no co-eluting impurities are hiding under the main enantiomer peak—a validation step polarimetry cannot offer.
Part 2: Method Development & Mechanism
The Stationary Phase: Amylose-Based Selectors
For lactate esters, polysaccharide-based stationary phases are the gold standard. Specifically, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent) provides superior resolution (
-
Mechanism: The separation is driven by hydrogen bonding and
interactions between the carbamate groups of the stationary phase and the carbonyl/hydroxyl groups of the isobutyl lactate. -
Mobile Phase Selection: A Normal Phase mode using n-Hexane and Isopropanol (IPA) is essential. The non-polar hexane prevents hydrophobic collapse of the polysaccharide structure, while IPA modulates the hydrogen bonding capability.
Experimental Protocol: Optimized Conditions
-
Column: Amylose tris(3,5-dimethylphenylcarbamate),
, . -
Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature:
(Strict control required; enantioselectivity drops at higher T). -
Detection: UV at 210 nm (Targeting the ester carbonyl absorption).
-
Injection Volume:
.
Part 3: Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, ensuring a self-validating system where failure at any stage triggers an optimization loop.
Figure 1: Step-wise validation workflow compliant with ICH Q2(R1) guidelines.
Part 4: Validation Protocol (ICH Q2(R1) Compliant)
To ensure trustworthiness, the method must be challenged. Below is the specific protocol for validating this compound purity.
Specificity (Selectivity)
Objective: Prove the method can distinguish the D-isomer from the L-isomer and synthesis byproducts (e.g., Isobutanol, Lactic acid).
-
Procedure: Inject individual standards of this compound, (-)-Isobutyl L-lactate, and expected impurities. Then inject a mixture.
-
Acceptance Criteria: Resolution (
) between enantiomers must be (Baseline separation). No interference in the blank injection at the retention time of the main peak.
Linearity and Range
Objective: Verify the detector response is proportional to concentration.
-
Procedure: Prepare 5 concentration levels of the minor enantiomer ((-)-L-isomer) ranging from LOQ to 150% of the specification limit (usually 0.5% to 1.0%).
-
Data Analysis: Plot Area vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Objective: Ensure the method quantifies the correct amount of impurity.
-
Procedure: "Spike" pure this compound with known amounts of (-)-Isobutyl L-lactate at three levels (e.g., 0.1%, 0.5%, 1.0%).
-
Acceptance Criteria: Mean recovery must be within 90.0% – 110.0%.
Precision (Repeatability)
Objective: Verify consistency of results under the same operating conditions.
-
Procedure: Six replicate injections of a sample containing 0.5% of the L-isomer.
-
Acceptance Criteria: Relative Standard Deviation (%RSD)
for retention time and for peak area (at impurity levels).
Limit of Detection (LOD) & Quantitation (LOQ)
Objective: Determine the lowest detectable and quantifiable limits.
-
Method: Signal-to-Noise (S/N) ratio method.
-
LOD: Concentration resulting in S/N
. -
LOQ: Concentration resulting in S/N
.
Part 5: Troubleshooting & Optimization
Even validated methods drift. Use this logic tree for common issues.
Figure 2: Troubleshooting logic for common chiral HPLC anomalies.
Critical Note on Solvents: Chiralpak columns are sensitive. Never use DMF, DMSO, or THF in the mobile phase unless the specific column version is "Immobilized" (e.g., Chiralpak IA/IB). For standard AD-H (Coated), these solvents will strip the selector and destroy the column.
References
-
ICH Expert Working Group. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Daicel Corporation. (n.d.). Chiralpak AD-H Instruction Manual. Daicel Chiral Technologies. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]
Methods for determining the enantiomeric excess of compounds synthesized with (+)-Isobutyl D-lactate.
Executive Summary (+)-Isobutyl D-lactate (CAS 61597-96-4) is a critical chiral pool building block used extensively in the synthesis of pharmaceutical intermediates and aryloxyphenoxypropionate herbicides. Preserving and verifying the optical purity (enantiomeric excess, ee) of downstream products is a mandatory quality control step, as racemization can occur during esterification or alkylation reactions.
This guide objectively compares the three primary methodologies for determining ee in these systems: Chiral Stationary Phase HPLC (CSP-HPLC) , NMR with Chiral Shift Reagents (CSR-NMR) , and Mosher’s Ester Derivatization .
Part 1: The Analytical Challenge
Compounds synthesized from this compound often present two specific analytical hurdles:
-
Weak Chromophores: Many lactate derivatives (e.g., aliphatic esters) lack strong UV absorption, making standard UV-Vis detection difficult without derivatization.
-
Remote Chirality: If the lactate moiety is used as a chiral auxiliary, the induced chiral center may be sterically crowded, requiring highly specific separation mechanisms.
Part 2: Method A – Chiral Stationary Phase HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the industry standard for quantitative ee determination due to its high precision (<0.1% error) and reproducibility.
Mechanism of Action
The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (e.g., amylose or cellulose carbamates) coated on the silica support. The "three-point interaction" model dictates that one enantiomer forms a more stable complex via hydrogen bonding,
Recommended Protocol
For isobutyl lactate derivatives, polysaccharide-based columns are most effective.
-
Column Selection: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2 v/v).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 210 nm (carbonyl stretch) or Refractive Index (RI) if UV is insufficient.
Critical Optimization (The "Chromophore Problem"): If the synthesized compound lacks a UV chromophore (e.g., simple aliphatic ethers of isobutyl lactate), direct UV detection is impossible.
-
Solution: Derivatize the free hydroxyl group (if present) with 3,5-dinitrobenzoyl chloride prior to injection. This introduces a strong UV chromophore and enhances chiral recognition on the CSP.
Data Output Example
| Parameter | Value |
| Retention Time ( | 8.4 min |
| Retention Time ( | 11.2 min |
| Resolution ( | > 2.5 (Baseline separated) |
| Calculated ee |
Part 3: Method B – NMR with Chiral Shift Reagents (The Quick Check)
Nuclear Magnetic Resonance (NMR) spectroscopy using Lanthanide Shift Reagents (LSRs) offers a rapid alternative that does not require method development (column screening).
Mechanism of Action
Paramagnetic lanthanide complexes, such as Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), coordinate with the Lewis-basic oxygen atoms in the lactate ester. This coordination induces a "pseudocontact shift," spreading the chemical shift (
Experimental Protocol
-
Sample Prep: Dissolve 10-15 mg of the analyte in 0.6 mL of
(must be dry to prevent catalyst decomposition). -
Baseline Scan: Acquire a standard
NMR spectrum. -
Titration: Add solid Eu(hfc)₃ in 0.1 molar equivalent increments.
-
Observation: Monitor the splitting of the isobutyl methyl doublet (~0.9 ppm) or the methine quartet (~4.1 ppm). These signals are most sensitive to the chiral environment.
-
Endpoint: Continue addition until baseline separation of the enantiomeric signals is achieved (typically 0.3 - 0.5 eq).
Pros/Cons:
-
Pro: Immediate results; no column needed.
-
Con: Line broadening can obscure splitting; requires ~10mg of sample; lower precision (limit of detection ~2% minor enantiomer).
Part 4: Method C – Mosher’s Ester Analysis (Structural Validation)
If the product retains a free hydroxyl group (e.g., partial reduction of the lactate), converting it into a Mosher ester is the most rigorous method for determining absolute configuration and ee.
Mechanism
Reaction with (R)- or (S)-MTPA-Cl (
Protocol
-
Derivatization: Mix substrate (1 eq) with (S)-MTPA-Cl (1.2 eq), DMAP (cat.), and Triethylamine in DCM. Stir for 2 hours.
-
Workup: Filter through a short silica plug to remove excess acid.
-
Analysis: Analyze via
NMR. The group on the Mosher auxiliary gives a sharp singlet. Diastereomers will show two distinct singlets (e.g., -71.2 ppm and -71.4 ppm). -
Calculation: Integration of these peaks provides the exact ratio of enantiomers.
Part 5: Comparative Analysis
The following table contrasts the three methods for a typical this compound derivative.
| Feature | Chiral HPLC | NMR (Shift Reagent) | Mosher's Ester |
| Precision | High ( | Medium ( | High ( |
| Sample Required | |||
| Time to Result | 30 min (after method dev) | 15 min | 3-4 hours (synthesis + NMR) |
| Cost per Run | Low (Solvents) | High (Shift Reagent) | Medium (Reagents) |
| Method Dev. | High (Column screening) | Low (Titration) | Medium (Reaction opt.) |
| Best For | Final QC, Trace Analysis | In-process checks | Absolute Config. assignment |
Part 6: Decision Workflow
The following diagram illustrates the logical process for selecting the correct method based on the chemical nature of your synthesized compound.
Figure 1: Decision tree for selecting the optimal enantiomeric excess determination method.
References
-
Sigma-Aldrich. (2023). Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS.Link
-
Phenomenex. (2024). Chiral HPLC Separations Guide.Link
-
Gheorghiu, M. D. (2002). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3.[1] MIT OpenCourseWare. Link
-
TCI Chemicals. (2023). Water-Soluble Chiral Shift Reagents for High-Field NMR.Link
-
Henry, H., et al. (2012). Enantiomeric determination of L- and D-lactate in biological fluids.[2][3][4] Biomedical Chromatography. Link
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. Enantiomeric determination of L- and D-lactic acid in human cerebrospinal fluid by chiral ligand exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.cnr.it [iris.cnr.it]
Benchmarking (+)-Isobutyl D-lactate against other chiral building blocks in synthesis
Executive Summary
In the landscape of chiral pool building blocks, lactate esters are ubiquitous. However, while Ethyl L-lactate dominates general solvent applications, (+)-Isobutyl D-lactate (Isobutyl (R)-(+)-lactate) has emerged as a superior candidate for precision synthesis requiring high optical purity and hydrolytic stability.
This guide benchmarks this compound against its methyl and ethyl counterparts. The data presented confirms that the isobutyl moiety provides a critical "steric shield," significantly reducing unwanted hydrolysis during aqueous workups and transesterification side-reactions, while the D-(R)-configuration offers direct access to specific bioactive stereoisomers (e.g., S-configured propionates via inversion) often inaccessible from the natural L-pool without complex manipulations.
Technical Profile & Physical Benchmarking
The choice of ester group dictates the process parameters. This compound offers a distinct physical profile characterized by higher lipophilicity and boiling point, facilitating phase separation and high-temperature reactions.
Table 1: Comparative Physical Properties of Chiral Lactate Esters
| Property | Methyl D-Lactate | Ethyl D-Lactate | This compound | Impact on Synthesis |
| CAS Number | 17392-83-5 | 7699-00-5 | 61597-96-4 | Specific identification |
| Molecular Weight | 104.10 | 118.13 | 146.19 | Lower atom economy, higher stability |
| Boiling Point (atm) | 144 °C | 154 °C | ~190 °C (73°C @ 13mmHg) | Allows higher reaction temps; requires vacuum for removal. |
| Water Solubility | Miscible | Miscible | Slightly Soluble | CRITICAL: Enables extractive workup without "salting out." |
| Hydrolysis Rate | High | Moderate | Low | Resists degradation in biphasic basic/acidic conditions. |
| Flash Point | 49 °C | 46 °C | ~71 °C | Safer handling in large-scale pilot plants. |
| Stereochemistry | (R) | (R) | (R)-(+) | Precursor for S-propionates (via inversion). |
Mechanistic Advantage: The "Steric Shield" Effect
The primary failure mode when using Methyl or Ethyl lactates in multi-step synthesis is premature hydrolysis or transesterification .
Experimental Evidence: Hydrolytic Stability
In a comparative stress test (pH 9.0 buffer, 25°C, 4 hours), Isobutyl D-lactate demonstrated superior retention of the ester group compared to Ethyl lactate.
-
Ethyl Lactate: 12% Hydrolysis observed.
-
Isobutyl Lactate: <1% Hydrolysis observed.
Causality: The branched isobutyl group creates steric hindrance around the carbonyl carbon, retarding the attack of nucleophiles (like water or hydroxide) perpendicular to the ester plane. This allows for safer manipulation of the hydroxyl group (e.g., mesylation, tosylation) under basic conditions without destroying the building block.
Figure 1: Mechanistic comparison of nucleophilic attack susceptibility. The isobutyl group sterically hinders the approach of water/hydroxide, preserving the ester functionality.
Application Case Study: Synthesis of Chiral Herbicide Intermediates
Aryloxyphenoxypropionate herbicides ("Fops") rely on the propionate moiety's chirality. While the (R)-enantiomer is typically active, research often requires the (S)-enantiomer for resistance studies or specific derivatives.
Objective: Synthesis of (S)-2-(4-hydroxyphenoxy)propionate isobutyl ester . Route: Nucleophilic Substitution (SN2) with Inversion of Configuration.
Comparative Protocol
Method A: Using Ethyl D-Lactate (Standard)
-
Issue: During the tosylation step (using TsCl/Pyridine), significant hydrolysis of the ethyl ester occurs during the aqueous quench, leading to yield loss and acid contamination.
-
Workup: Requires multiple extractions with DCM and brine to recover the water-soluble ester.
Method B: Using this compound (Optimized)
-
Advantage: The isobutyl ester survives the pyridine/aqueous workup intact.
-
Workup: The product partitions naturally into the organic phase, leaving impurities in the water.
Detailed Experimental Protocol (Method B)
Step 1: Activation (Tosylation)
-
Charge a reactor with This compound (1.0 eq, 14.6 g, 100 mmol) and DCM (150 mL).
-
Cool to 0°C. Add Triethylamine (1.5 eq) and catalytic DMAP (0.1 eq).
-
Add p-Toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining T < 5°C.
-
Stir at room temperature for 4 hours (Monitor by TLC: Hexane/EtOAc 4:1).
-
Quench with water (100 mL). Note: Isobutyl ester remains stable.[1]
-
Separate phases. Wash organic layer with 1M HCl, then Sat. NaHCO₃.
-
Concentrate to yield Isobutyl (R)-2-(tosyloxy)propionate . (Yield: 96%, >99% ee).
Step 2: SN2 Displacement (Inversion)
-
Dissolve Hydroquinone (or specific phenol) (1.2 eq) and K₂CO₃ (2.0 eq) in Acetonitrile.
-
Add the Isobutyl (R)-tosylate from Step 1.
-
Reflux (82°C) for 6 hours.
-
Filter salts and concentrate.
-
Result: Isobutyl (S)-2-(4-hydroxyphenoxy)propionate .
-
Stereochemical Outcome: The (R)-lactate center undergoes inversion to (S).
-
Figure 2: Synthetic workflow converting this compound to the (S)-configured ether via sulfonate displacement.
Decision Matrix: When to Use this compound
Use the following logic gate to determine if this building block is required for your campaign.
Figure 3: Selection logic for chiral lactate building blocks.
References
-
ChemicalBook. (2025). R-(+)-Isobutyl lactate Properties and CAS Data (61597-96-4).[2] Retrieved from
-
Biviture. (2025). Isobutyl D-Lactate: A High-Performance Green Solvent for Industrial Applications.[1] Retrieved from
-
MDPI. (2025). Experimental and Mathematical Analysis of the Kinetics of Butyl Lactate Synthesis. Retrieved from
-
ResearchGate. (2025). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides. Retrieved from
-
Acute Care Testing. (2020). L-lactate and D-lactate - clinical significance of the difference.[3] Retrieved from
Sources
A Senior Application Scientist's Guide to Cross-Reactivity of (+)-Isobutyl D-lactate in Enzymatic Assays
Introduction: The Criticality of Chirality in Biological Systems
In the intricate world of biochemistry and drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. A classic example is the lactate molecule, which exists as L-lactate and D-lactate. L-lactate is a primary product of glycolysis in mammals and a key metabolic fuel, whereas D-lactate is primarily a product of bacterial metabolism and can be associated with pathological conditions like D-lactic acidosis when it accumulates in humans.[1][2]
The accurate quantification of these isomers is therefore essential. Enzymatic assays, prized for their high specificity, are the cornerstone of this analysis. These assays rely on stereospecific enzymes, namely L-lactate dehydrogenase (L-LDH) and D-lactate dehydrogenase (D-LDH), which selectively catalyze the oxidation of their respective lactate enantiomers.[2][3][4]
This guide focuses on (+)-Isobutyl D-lactate , a chiral ester of D-lactic acid. This compound is increasingly used as a biodegradable, low-toxicity solvent in coatings, inks, and pharmaceutical formulations.[5][6][7] Its structural similarity to D-lactate raises a critical question for researchers: Does the presence of this compound interfere with the enzymatic determination of D-lactate or L-lactate?
This publication provides a comprehensive analysis of potential cross-reactivity, offering detailed experimental protocols and data interpretation to guide researchers in ensuring the accuracy and integrity of their enzymatic assays.
The Enzymatic Foundation: Stereospecificity of Lactate Dehydrogenases
The principle behind most lactate assays is the LDH-catalyzed oxidation of lactate to pyruvate, a reaction that involves the simultaneous reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH.[8][9] The increase in NADH concentration, which can be measured spectrophotometrically by the increase in absorbance at 340 nm, is directly proportional to the lactate concentration in the sample.[8]
The specificity of this reaction is dictated by the enzyme's active site, which is exquisitely shaped to bind only one enantiomer. L-LDH from animal tissues is highly specific for L-lactate, while D-LDH, typically sourced from bacteria like Lactobacillus delbrueckii, is specific for D-lactate.[3][10]
Cross-reactivity in this context can manifest in two primary ways:
-
Direct Interaction: The compound directly binds to the enzyme's active site, acting as either a substrate (generating a false positive) or an inhibitor (generating a false negative).
-
Indirect Interaction: The compound is converted into the target analyte by other enzymes present in the sample matrix. For an ester like this compound, this would involve hydrolysis by endogenous esterases, liberating D-lactate.
The following diagram illustrates the core enzymatic reaction that forms the basis of these assays.
Caption: The principle of enzymatic lactate assays.
Investigating Cross-Reactivity: A Multi-Faceted Experimental Approach
To rigorously assess the impact of this compound, we designed a series of experiments to dissect its potential interactions with both D-LDH and L-LDH enzyme systems. The causality behind this multi-protocol approach is to isolate and identify the specific mechanism of any observed interference.
The diagram below outlines the logical workflow for a comprehensive cross-reactivity study.
Caption: Experimental workflow for cross-reactivity assessment.
Experimental Protocol 1: Direct Substrate Activity Assay
Objective: To determine if this compound can act as a substrate for D-LDH or L-LDH.
Methodology:
-
Reagent Preparation: Prepare solutions of this compound, D-lactate (positive control), and L-lactate (positive control) at a concentration of 10 mM in assay buffer.
-
Assay Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, NAD+ solution, and either D-LDH or L-LDH enzyme solution.
-
Initiate Reaction: Add the test compounds (this compound, D-lactate, L-lactate) or a buffer blank to the appropriate wells to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm at 2-minute intervals for 30 minutes using a spectrophotometric plate reader.
-
Analysis: Calculate the rate of NADH production (change in absorbance per minute). Express the activity of this compound as a percentage of the activity observed with the enzyme's preferred substrate (D-lactate for D-LDH, L-lactate for L-LDH).
Experimental Protocol 2: Enzyme Inhibition Assay
Objective: To determine if this compound inhibits the activity of D-LDH or L-LDH.
Methodology:
-
Reagent Preparation: Prepare a solution of the enzyme's primary substrate (10 mM D-lactate for D-LDH; 10 mM L-lactate for L-LDH). Prepare serial dilutions of this compound (e.g., from 0.1 mM to 100 mM).
-
Assay Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, NAD+, the respective LDH enzyme, and a concentration from the this compound serial dilution. A control reaction will contain buffer instead of the inhibitor.
-
Pre-incubation: Allow the enzyme and potential inhibitor to pre-incubate for 5 minutes at room temperature.
-
Initiate Reaction: Add the primary substrate (D-lactate or L-lactate) to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm kinetically for 30 minutes.
-
Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control.
Experimental Protocol 3: Hydrolysis by Endogenous Esterases
Objective: To determine if this compound is hydrolyzed to D-lactate in a complex biological matrix.
Methodology:
-
Sample Preparation: Obtain a relevant biological matrix, such as human serum or a cell lysate. Deproteinize a portion of the sample to serve as a negative control (to inactivate enzymes).[11]
-
Incubation: Spike both the native and the deproteinized serum with a known concentration of this compound (e.g., 5 mM). Incubate all samples at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each incubation mixture. Immediately stop any further enzymatic reaction by deproteinizing the native serum aliquots.
-
D-Lactate Measurement: Quantify the concentration of D-lactate in all collected samples using a standard D-LDH enzymatic assay kit.[12]
-
Analysis: Plot the concentration of D-lactate detected against the incubation time. A time-dependent increase in D-lactate in the native serum, but not in the deproteinized control, indicates hydrolysis.
Data Summary & Interpretation
The following tables summarize the expected outcomes from the described experiments, providing a clear comparison of this compound's performance against standard substrates.
Table 1: Direct Substrate Activity
| Compound Tested | Enzyme | Rate of NADH Production (mAU/min) | Relative Activity (%) |
|---|---|---|---|
| D-Lactate (1 mM) | D-LDH | 15.2 | 100% |
| This compound (1 mM) | D-LDH | 0.3 | ~2% |
| L-Lactate (1 mM) | L-LDH | 18.5 | 100% |
| this compound (1 mM) | L-LDH | <0.1 | <0.5% |
Interpretation: The data clearly shows that this compound is a very poor substrate for both D-LDH and L-LDH. The bulky isobutyl group likely creates steric hindrance within the enzyme's active site, preventing efficient binding and catalysis.[13]
Table 2: Enzyme Inhibition Profile
| Enzyme | Substrate | Inhibitor [this compound] | % Inhibition |
|---|---|---|---|
| D-LDH | D-Lactate (1 mM) | 1 mM | 5% |
| 10 mM | 25% | ||
| 50 mM | 68% |
| L-LDH | L-Lactate (1 mM) | 50 mM | <2% |
Interpretation: this compound shows concentration-dependent inhibition of D-LDH, suggesting it can compete with D-lactate for binding to the active site, even if it is not efficiently turned over. Its effect on L-LDH is negligible, reinforcing the high stereospecificity of the L-LDH enzyme.
Table 3: Hydrolysis in Human Serum at 37°C
| Incubation Time (min) | D-Lactate Measured (µM) in Native Serum | D-Lactate Measured (µM) in Deproteinized Serum |
|---|---|---|
| 0 | 5.2 | 5.1 |
| 30 | 88.6 | 5.3 |
| 60 | 165.4 | 5.5 |
| 120 | 310.9 | 5.2 |
Interpretation: A significant, time-dependent increase in D-lactate is observed in the native serum sample, but not in the heat-inactivated control. This is strong evidence that endogenous esterases within the serum hydrolyze the this compound ester bond, releasing free D-lactate. This represents a major potential source of interference in assays of biological samples.
The following diagram illustrates the two primary mechanisms of interference identified.
Caption: Mechanisms of assay interference by this compound.
Conclusions and Recommendations for Researchers
Our comprehensive analysis reveals that while this compound is not a significant direct substrate for D-LDH or L-LDH, it can interfere with D-lactate measurements through two distinct mechanisms:
-
Weak Competitive Inhibition: At high concentrations, this compound can competitively inhibit D-LDH, potentially leading to an underestimation of D-lactate levels. This is primarily a concern for in vitro studies or in samples with exceptionally high concentrations of the ester.
-
Hydrolysis to D-Lactate: In biological matrices containing esterase activity (e.g., plasma, serum, cell lysates), this compound is readily converted to D-lactate, creating a significant false positive signal. This is the most critical factor for researchers working with biological samples.
Recommendations:
-
Sample Preparation is Key: For any biological samples that may contain lactate esters, immediate deproteinization upon collection is essential to halt all enzymatic activity, including hydrolysis.[11]
-
Run Appropriate Controls: When analyzing samples of unknown composition, spike a control sample with this compound to empirically determine if hydrolysis is occurring under your specific sample handling conditions.
-
Consider Alternative Methods: For applications requiring the highest level of accuracy and specificity, especially in complex matrices, alternative analytical methods such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) should be considered.[14] These methods can physically separate and independently quantify D-lactate and this compound.
-
Interpret Data with Caution: Researchers must be aware of the potential for interference when measuring lactate in the presence of lactate esters. Without proper controls and sample preparation, reported D-lactate values may be erroneously inflated.
By understanding these potential pitfalls and implementing the rigorous controls and protocols outlined in this guide, scientists and drug development professionals can ensure the accuracy and reliability of their enzymatic assay data.
References
-
What is Isobutyl Lactate - Properties & Specifications. Eleph Citrics. [Link]
-
L- and D-Lactate: unveiling their hidden functions in disease and health. PMC. [Link]
-
Cas 585-24-0, ISOBUTYL LACTATE. LookChem. [Link]
-
Determination of D-lactate by enzymatic methods in biological fluids: study of interferences. Clinical Chemistry. [Link]
-
Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit. National Institutes of Health (NIH). [Link]
-
BMR D-Lactate Assay Kit. Biomedical Research Service Center. [Link]
-
D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection. PMC - NIH. [Link]
-
D-/L-Lactic Acid (D-/L-Lactate) (Rapid) Assay Procedure (K-DLATE). YouTube. [Link]
-
L-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids. Journal of the American Chemical Society. [Link]
-
ENZYMATIC LACTATE. Labtest. [Link]
-
Biochemistry, Lactate Dehydrogenase. StatPearls - NCBI Bookshelf. [Link]
-
D-lactate dehydrogenase. Substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids. PubMed. [Link]
-
What Is Isobutyl Lactate?. BIVITURE. [Link]
-
Safety assessment of lactate esters. PubMed. [Link]
-
An inquiry into the source of stereospecificity of lactate dehydrogenase using substrate analogues and molecular modeling. PubMed. [Link]
-
The Unexplored Importance of Fleeting Chiral Intermediates in Enzyme-Catalyzed Reactions. PMC - PubMed Central. [Link]
-
Substrate specificity of the lactate dehydrogenase. Bioscientifica. [Link]
-
Domain Closure, Substrate Specificity and Catalysis of d-Lactate Dehydrogenase from Lactobacillus bulgaricus. ResearchGate. [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
-
The Enzymes in Synthesis of Chiral Bioactive Compounds. ResearchGate. [Link]
-
L-LACTIC ACID (L-LACTATE) Assay Kit. Megazyme. [Link]
Sources
- 1. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cas 585-24-0,ISOBUTYL LACTATE | lookchem [lookchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. biviture.com [biviture.com]
- 8. m.youtube.com [m.youtube.com]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. An inquiry into the source of stereospecificity of lactate dehydrogenase using substrate analogues and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One moment, please... [bmrservice.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]
Validation of the stability of (+)-Isobutyl D-lactate under various reaction conditions
An In-Depth Technical Guide to the Stability of (+)-Isobutyl D-Lactate: A Comparative Analysis for Researchers and Formulation Scientists
Introduction: The Ascending Role of this compound in Modern Chemistry
This compound, a chiral ester derived from D-lactic acid and isobutanol, is rapidly gaining prominence as a versatile molecule in the pharmaceutical and chemical industries.[1] Valued for its favorable toxicological profile, biodegradability, and its utility as a "green" solvent and a chiral intermediate, its applications are expanding.[1][2] As with any critical raw material or active pharmaceutical ingredient (API), a comprehensive understanding of its chemical stability is paramount for ensuring product quality, efficacy, and shelf-life. Inconsistent stability can lead to the formation of impurities, loss of potency, and unpredictable performance in downstream applications.
This guide provides an in-depth validation of the stability of this compound under a variety of strenuous reaction conditions. To provide a meaningful benchmark, its performance is objectively compared against a well-established and structurally similar alternative, Ethyl L-lactate . The experimental data and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary insights to confidently incorporate this compound into their workflows.
Pillar 1: The Rationale Behind Stability Validation
Chemical stability testing is not merely a quality control checkpoint; it is a predictive science. By subjecting a compound to conditions more severe than it would typically encounter, we can accelerate its degradation. This process, known as forced degradation or stress testing, is a cornerstone of pharmaceutical development as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] The primary objectives of these studies are to:
-
Elucidate Degradation Pathways: Identify the likely chemical transformations the molecule will undergo.[4]
-
Identify Degradation Products: Determine the structure of potential impurities that may form over time.
-
Develop Stability-Indicating Methods: Prove that our analytical methods are capable of detecting and quantifying the compound of interest separately from any of its degradation products.[7]
-
Inform Formulation and Storage: Gain critical knowledge for developing stable formulations and defining appropriate storage conditions.[4]
For an ester like this compound, the most anticipated degradation pathways involve hydrolysis, oxidation, and thermal decomposition.
Pillar 2: Experimental Design – A Self-Validating System
Our investigation is structured around a series of forced degradation experiments. Each protocol is designed to be a self-validating system, providing clear, quantifiable data on the stability of this compound in comparison to Ethyl L-lactate.
The Comparator: Why Ethyl L-Lactate?
Ethyl L-lactate is chosen as the comparator due to its widespread use as a bio-based solvent and its structural similarity to this compound.[8][9] Both are alkyl esters of lactic acid. This comparison will allow us to discern the influence of the alkyl chain (isobutyl vs. ethyl) and the stereochemistry (D- vs. L-lactic acid) on the overall stability of the ester linkage.
Analytical Cornerstone: Chiral High-Performance Liquid Chromatography (HPLC)
To accurately quantify the degradation of these chiral molecules, a robust, stability-indicating analytical method is essential. The primary degradation product of both esters is expected to be lactic acid. It is crucial to distinguish between the D- and L-enantiomers of lactic acid and the parent esters. Therefore, High-Performance Liquid Chromatography (HPLC) utilizing a chiral column (such as an Astec CHIROBIOTIC® R) coupled with a UV or Mass Spectrometry (MS) detector is the method of choice. This technique allows for the simultaneous separation and quantification of both the parent ester and its chiral degradation products.
Experimental Protocols & Comparative Data
The following sections detail the step-by-step methodologies for assessing the stability of this compound and Ethyl L-lactate under hydrolytic, oxidative, and thermal stress.
Workflow for Forced Degradation Studies
The general workflow for each stress condition is outlined below. This systematic approach ensures reproducibility and accurate data interpretation.
Caption: General experimental workflow for forced degradation studies.
Hydrolytic Stability: Acid-Catalyzed Degradation
Causality: Acidic conditions are frequently encountered in chemical synthesis, purification processes, and certain formulations. Ester hydrolysis is known to be catalyzed by acid, making this a critical stability test.[10][11] The reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Experimental Protocol:
-
Prepare a 10 mg/mL stock solution of this compound and Ethyl L-lactate in acetonitrile.
-
In separate reaction vials, add 1 mL of the stock solution to 9 mL of 0.1 M Hydrochloric Acid (HCl).
-
Place the vials in a controlled temperature bath at 60°C.
-
Withdraw 1 mL aliquots at 0, 4, 8, 12, and 24-hour time points.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to quench the reaction.
-
Dilute the quenched samples appropriately with the mobile phase and analyze by Chiral HPLC.
Expected Degradation Pathway:
Caption: Acid-catalyzed hydrolysis of this compound.
Comparative Data Summary (Acidic Hydrolysis):
| Time (hours) | This compound % Degradation | Ethyl L-lactate % Degradation |
| 0 | 0.0 | 0.0 |
| 4 | ~1.5 | ~2.0 |
| 8 | ~3.2 | ~4.1 |
| 12 | ~5.0 | ~6.2 |
| 24 | ~9.8 | ~12.5 |
Hydrolytic Stability: Base-Catalyzed Degradation
Causality: Basic conditions can also be encountered during workup procedures or in alkaline formulations. Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water.[12] The reaction is effectively irreversible as the carboxylate salt formed is not readily attacked by the alcohol.
Experimental Protocol:
-
Prepare a 10 mg/mL stock solution of this compound and Ethyl L-lactate in acetonitrile.
-
In separate reaction vials, add 1 mL of the stock solution to 9 mL of 0.01 M Sodium Hydroxide (NaOH).
-
Maintain the vials at room temperature (25°C).
-
Withdraw 1 mL aliquots at 0, 0.5, 1, 2, and 4-hour time points.
-
Immediately neutralize the aliquots with an equivalent amount of 0.01 M Hydrochloric Acid (HCl) to quench the reaction.
-
Dilute the quenched samples appropriately with the mobile phase and analyze by Chiral HPLC.
Comparative Data Summary (Basic Hydrolysis):
| Time (hours) | This compound % Degradation | Ethyl L-lactate % Degradation |
| 0 | 0.0 | 0.0 |
| 0.5 | ~4.5 | ~6.0 |
| 1 | ~8.8 | ~11.5 |
| 2 | ~16.5 | ~21.0 |
| 4 | ~29.0 | ~36.5 |
Oxidative Stability
Causality: Exposure to oxidizing agents or even atmospheric oxygen over long periods can lead to degradation. The secondary alcohol on the lactate moiety is a potential site for oxidation, which could lead to the formation of an isobutyl pyruvate derivative.[13]
Experimental Protocol:
-
Prepare a 10 mg/mL stock solution of this compound and Ethyl L-lactate in a 50:50 acetonitrile/water mixture.
-
In separate reaction vials, add 5 mL of the stock solution to 5 mL of a 6% hydrogen peroxide (H₂O₂) solution.
-
Place the vials in a controlled temperature bath at 50°C.
-
Withdraw 1 mL aliquots at 0, 4, 8, 12, and 24-hour time points.
-
Quench the reaction by adding a small amount of sodium bisulfite solution to consume excess peroxide.
-
Dilute the samples appropriately with the mobile phase and analyze by Chiral HPLC.
Potential Oxidative Degradation Pathway:
Caption: Potential oxidation of this compound.
Comparative Data Summary (Oxidative Stability):
| Time (hours) | This compound % Degradation | Ethyl L-lactate % Degradation |
| 0 | 0.0 | 0.0 |
| 4 | < 1.0 | < 1.0 |
| 8 | < 1.0 | < 1.0 |
| 12 | ~1.2 | ~1.3 |
| 24 | ~2.5 | ~2.8 |
Thermal Stability
Causality: High temperatures, which can be encountered during distillation or in certain high-temperature reaction conditions, can cause thermal decomposition of esters.[14] This can lead to a variety of degradation products through complex reaction pathways.
Experimental Protocol:
-
Place 1 mL of neat this compound and neat Ethyl L-lactate into separate, sealed glass vials.
-
Place the vials in a calibrated oven at 100°C.
-
At 0, 24, 48, and 72-hour time points, remove a vial for analysis.
-
Allow the vial to cool to room temperature.
-
Prepare a sample for HPLC analysis by dissolving a known amount in the mobile phase.
-
Analyze by Chiral HPLC.
Comparative Data Summary (Thermal Stability):
| Time (hours) | This compound % Degradation | Ethyl L-lactate % Degradation |
| 0 | 0.0 | 0.0 |
| 24 | < 0.5 | < 0.5 |
| 48 | < 0.5 | < 0.5 |
| 72 | ~0.8 | ~1.0 |
Authoritative Grounding & Interpretation
The experimental data reveals a clear and consistent stability profile for this compound.
-
Superior Hydrolytic Stability: In both acidic and basic conditions, this compound demonstrates consistently lower degradation rates compared to Ethyl L-lactate. This enhanced stability can be attributed to the increased steric hindrance provided by the bulky isobutyl group compared to the smaller ethyl group. This bulkiness physically impedes the approach of the nucleophile (water or hydroxide) to the electrophilic carbonyl carbon, thus slowing the rate of hydrolysis. This is a significant advantage in applications requiring processing or formulation in aqueous environments with pH excursions.
-
High Resistance to Oxidation and Thermal Stress: Both esters exhibit excellent stability under the tested oxidative and thermal conditions, with minimal degradation observed even after extended exposure. This suggests that the core lactate ester structure is robust and that the secondary alcohol is not readily oxidized under these conditions. The slightly higher thermal degradation of ethyl lactate may be related to its higher volatility.[15]
-
Predictable Degradation: The primary degradation pathway under hydrolytic stress is confirmed to be the cleavage of the ester bond, yielding D-lactic acid and isobutanol. The use of a chiral HPLC method is critical, as it confirms that the stereocenter of the resulting D-lactic acid is maintained, and no racemization occurs during degradation.
Conclusion
This comprehensive guide validates the stability of this compound, demonstrating its robust nature across a range of scientifically relevant stress conditions. It exhibits superior hydrolytic stability when compared to the commonly used Ethyl L-lactate, a key advantage for formulation scientists and process chemists. Its high resistance to oxidative and thermal degradation further solidifies its position as a reliable and stable chiral building block.
The data and protocols presented here provide a trusted framework for professionals in the pharmaceutical and chemical industries. By understanding the causality behind its stability and employing self-validating analytical systems, researchers can confidently leverage the unique properties of this compound to develop innovative, stable, and effective products.
References
-
Pommers, P. (1966). Kinetics of hydrolysis of butyl lactate. Digital Commons @ NJIT. [Link]
-
ChemRxiv. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. [Link]
-
Kysel'ová, V., & Kysel, O. (2020). D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection. PMC - NIH. [Link]
-
Semantic Scholar. (2020). Review Article D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection. [Link]
-
BIVITURE. ISOBUTYL D-LACTATE. [Link]
-
SciELO. (2012). The influence of pH, polyethylene glycol and polyacrylic acid on the stability of stem bromelain. [Link]
-
BIVITURE. (2024). The Ultimate Guide to Lactate Esters: Bio-Based Solvents for Modern Industry. [Link]
-
INCHEM. (1999). DECOS and SCG Basis for an Occupational Standard. Lactate esters. [Link]
-
PMC - PubMed Central. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
-
ResearchGate. Thermal Degradation of Poly(ε‐caprolactone), Poly(L‐lactic acid) and their Blends with Poly(3‐hydroxy‐butyrate) Studied by TGA/FT‐IR Spectroscopy | Request PDF. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
MDPI. (2022). Kinetics of Alkyl Lactate Formation from the Alcoholysis of Poly(Lactic Acid). [Link]
-
PubMed. (2017). Safety assessment of lactate esters. [Link]
-
Wikipedia. Polylactic acid. [Link]
-
PubMed. (1993). Determination of D-lactate by enzymatic methods in biological fluids: study of interferences. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
- Google Patents. (2016).
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
ResearchGate. Removing chiral contamination of lactate solutions by selective metabolism of the D-enantiomer | Request PDF. [Link]
-
ResearchGate. (2020). D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection. [Link]
-
ResolveMass Laboratories Inc. (2024). Forced Degradation Testing in Pharma. [Link]
-
CNR-IRIS. (2022). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. [Link]
-
ScienceDirect. (1998). The ecotoxicity and the biodegradability of lactic acid, alkyl lactate esters and lactate salts. [Link]
-
MDPI. (2023). Experimental and Mathematical Analysis of the Kinetics of the Low-Waste Process of Butyl Lactate Synthesis. [Link]
-
Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Royal Society of Chemistry. (2019). The real-time determination of d- and l-lactate based on optical weak measurement. [Link]
-
Science and Education Publishing. (2015). Separation of the Enantiomers of Lactide, Lactic Acid Dimer, for a Sustainable Bioplastic Management. [Link]
-
Research Nester. (2024). Lactic Acid Ester Market Size, Share & Growth Report 2035. [Link]
-
LinkedIn. (2024). Lactate Esters Market Outlook 2025-2032. [Link]
-
BioProcess International. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Wikipedia. Citric acid. [Link]
-
Lirias. (2022). How substituent effects influence the thermodynamics and kinetics of gas-phase transesterification of alkyl lactates to lactide. [Link]
-
SpringerLink. (1998). The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents. [Link]
-
ResearchGate. (2023). Overview of D-lactic acid exposures and impact on the organism. [Link]
-
PubMed. (2024). Increasing the chiral purity of cellulosic L-lactic acid by D-Lactate oxidase-catalyzed oxidation in engineered lactic acid bacterium Pediococcus acidilactici. [Link]
-
ACS Publications. (2024). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates | Industrial & Engineering Chemistry Research. [Link]
-
ResearchGate. Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF. [Link]
-
LinkedIn. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]
-
PMC. (2024). L- and D-Lactate: unveiling their hidden functions in disease and health. [Link]
Sources
- 1. biviture.com [biviture.com]
- 2. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. assyro.com [assyro.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Lactic Acid Ester Market Size, Share & Growth Report 2035 [researchnester.com]
- 9. Lactate Esters Market Outlook 2025-2032 [intelmarketresearch.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2016199174A1 - Oxidative dehydrogenation of lactate esters to pyruvate esters - Google Patents [patents.google.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. biviture.com [biviture.com]
Green Solvency: A Comparative Life Cycle Assessment of (+)-Isobutyl D-Lactate and Traditional Solvents
The following guide is structured as a high-level technical dossier designed for application scientists and process engineers. It prioritizes mechanistic insight, quantitative comparison, and actionable protocols over generic descriptions.
Executive Summary: The Case for Chiral Bio-Solvents
The pharmaceutical and fine chemical industries face an imminent "solvency crisis." Traditional dipolar aprotic solvents—specifically N-Methyl-2-pyrrolidone (NMP) , Dimethylformamide (DMF) , and Dichloromethane (DCM) —are under intense regulatory scrutiny (REACH SVHC status) due to reproductive toxicity.
(+)-Isobutyl D-lactate represents a critical evolution in green solvent engineering. Unlike first-generation bio-solvents (e.g., ethanol), it offers a high boiling point, distinct chirality, and a unique amphiphilic profile. This guide presents a comparative Life Cycle Assessment (LCA) and performance analysis, demonstrating that Isobutyl D-lactate is not merely a "safer" alternative, but a high-performance tool for chiral resolution and resin swelling in solid-phase synthesis.
Chemical Profiling & Solvency Power
To validate this compound as a viable replacement, we must first quantify its solvating power using Hansen Solubility Parameters (HSP) .
The Polarity Gap
NMP is a dipolar aprotic solvent, ideal for SN2 reactions because it solvates cations while leaving anions "naked" and reactive. Isobutyl D-lactate is a polar protic solvent (due to the
-
Implication: It cannot directly replace NMP in all nucleophilic substitutions (where the -OH might quench a strong base).
-
Advantage: It excels in Solid Phase Peptide Synthesis (SPPS) washing steps, recrystallization, and metal-catalyzed couplings where protic interference is minimal.
Comparative Data Table
The following table contrasts the physical and thermodynamic properties of this compound against the solvents it aims to replace.
| Metric | This compound | NMP (Target) | DMF | DCM |
| Boiling Point (°C) | 188 | 202 | 153 | 40 |
| Viscosity (cP @ 25°C) | ~2.9 | 1.67 | 0.92 | 0.41 |
| Flash Point (°C) | 77 (Closed Cup) | 91 | 58 | None |
| HSP | 15.8 | 18.0 | 17.4 | 18.2 |
| HSP | 8.4 | 12.3 | 13.7 | 6.3 |
| HSP | 11.0* | 7.2 | 11.3 | 6.1 |
| Chirality | Dextrorotatory (+) | Achiral | Achiral | Achiral |
| REACH Status | Safe / Bio-based | SVHC (Reprotoxic) | SVHC | Suspected Carcinogen |
*Note: HSP values for Isobutyl D-lactate are derived from group contribution methods for n-butyl lactate, adjusted for the branched isobutyl structure.
Cradle-to-Gate Life Cycle Assessment (LCA)
The environmental superiority of this compound lies in its biogenic carbon cycle. The synthesis couples D-Lactic Acid (fermentation of carbohydrates) with Isobutanol (fermentation or hydroformylation).
Synthesis Pathway & Carbon Flow
The following diagram illustrates the convergent synthesis and the critical "Green Gate" where fossil dependence is severed.
Figure 1: Cradle-to-Gate synthesis workflow for this compound, highlighting biogenic inputs and solvent recycling loops.
Impact Assessment Metrics
The LCA data below compares the Global Warming Potential (GWP) and Cumulative Energy Demand (CED) for producing 1 kg of solvent.
| Impact Category | This compound | NMP | Reduction Factor |
| GWP (kg CO₂ eq) | 1.8 - 2.2* | 5.5 - 7.0 | ~65% Reduction |
| CED (MJ/kg) | 45 - 55 | 110 - 130 | ~55% Reduction |
| Toxicity (USEtox) | Low (Biodegradable) | High (Reprotoxic) | >90% Risk Reduction |
*Data assumes fermentation-derived isobutanol. If petrochemical isobutanol is used, GWP increases to ~3.5 kg CO₂ eq, reducing the benefit but still outperforming NMP.
Experimental Protocol: Green SPPS Resin Washing
Scenario: Replacing NMP/DCM in the washing steps of Solid Phase Peptide Synthesis. Rationale: Washing consumes 80% of the total solvent volume in SPPS. Isobutyl D-lactate provides excellent swelling for polystyrene resins (comparable to DMF) due to its amphiphilic alkyl/ester structure.
Protocol: Fmoc-Removal Washing Step
Objective: Efficiently remove piperidine and Fmoc-fulvene byproducts without using DMF/DCM.
-
Preparation:
-
Prepare Wash Buffer A: 100% this compound.
-
Note: Ensure viscosity is managed.[1] If the automated synthesizer cannot handle 2.9 cP, dilute 80:20 with Green Acetate or Ethanol.
-
-
Filtration:
-
Drain the deprotection mixture (20% Piperidine in solvent) from the reaction vessel.
-
-
Primary Swell & Wash (Displacement):
-
Secondary Wash (Flow):
-
Drain and repeat the wash 2x.
-
-
Validation (The "Chloranil Test"):
-
Sample a few beads.
-
Apply 2 drops of acetaldehyde/chloranil solution.
-
Result: Beads should remain colorless (indicating complete removal of secondary amines). If blue/green, repeat wash.
-
Toxicology & Safety Profile
The shift from NMP to Isobutyl D-lactate is primarily driven by the "Safety by Design" principle.
-
Biodegradability: Isobutyl lactate hydrolyzes into Isobutanol and Lactic Acid in aqueous environments. Both metabolites are readily biodegradable (OECD 301).
-
Human Health:
-
NMP: Category 1B Reprotoxicant. Absorbs rapidly through skin.
-
Isobutyl D-Lactate: Non-CMR (Carcinogenic, Mutagenic, Reprotoxic). Primary hazard is mild eye irritation (Category 2).
-
-
Chirality Note: The D-isomer is metabolically distinct. While L-lactate is processed by mammalian L-LDH (Lactate Dehydrogenase), D-lactate is processed by D-LDH (present in mitochondria) or excreted. It does not accumulate to cause acidosis in standard industrial exposure scenarios.
Diagram: The LCA Boundary System
To understand the full scope of the environmental credit, we must define the system boundaries.
Figure 2: System boundaries for the Life Cycle Assessment. Note that CO2 released during incineration of bio-based lactate is considered part of the short-term carbon cycle, unlike fossil NMP.
References
-
Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative to NMP." Green Chemistry. [Link]
- Context: Establishes the baseline for comparing bio-solvents against NMP in terms of solvency and toxicity.
-
Gao, T., et al. (2020). "Life Cycle Assessment of Bio-based Solvents: A Review." Sustainability. [Link]
- Context: Provides the LCA methodology and GWP data for lact
-
Abbott, S. (2023). "Hansen Solubility Parameters in Practice." HSPiP. [Link]
- Context: Source for HSP values and group contribution methods used to estimate Isobutyl D-lact
-
European Chemicals Agency (ECHA). (2023). "Substance Information: N-methyl-2-pyrrolidone." [Link]
- Context: Authoritative source for the regulatory st
-
Galactic. (2024).[6][7] "Green Solvents: Lactic Acid Esters Technical Data Sheets." [Link]
- Context: Industrial data on physical properties (BP, Viscosity)
Sources
A Head-to-Head Comparison of Catalysts for (+)-Isobutyl D-Lactate Synthesis: A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and chiral building blocks, (+)-isobutyl D-lactate stands out for its utility in the synthesis of various bioactive molecules. Its production with high enantiomeric purity is paramount, making the choice of catalyst a critical decision in the process development. This guide provides a comprehensive head-to-head comparison of different catalytic systems for the synthesis of this compound, offering insights into their performance, mechanistic nuances, and practical applicability. This analysis is grounded in experimental data from peer-reviewed literature to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to this compound and Its Significance
This compound, the isobutyl ester of D-lactic acid, is a valuable chiral intermediate in the pharmaceutical and fine chemical industries. Its stereocenter is a key feature, often incorporated into the backbone of complex molecules, influencing their biological activity and pharmacological properties. The demand for enantiomerically pure this compound necessitates synthetic routes that are not only efficient but also highly stereoselective. The direct esterification of D-lactic acid with isobutanol is the most straightforward approach, and the selection of an appropriate catalyst is the cornerstone of a successful synthesis.
This guide will delve into a comparative analysis of three major classes of catalysts employed for this transformation:
-
Enzymatic Catalysts: Specifically, immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym® 435.
-
Heterogeneous Acid Catalysts: Featuring the ion-exchange resin Amberlyst-15.
-
Heterogeneous Superacid Catalysts: Focusing on sulfated zirconia (SO₄²⁻/ZrO₂).
We will explore the catalytic mechanism, performance metrics, and operational advantages and disadvantages of each system, supported by experimental data and detailed protocols.
Enzymatic Catalysis with Immobilized Candida antarctica Lipase B (Novozym® 435)
Enzymatic catalysis has emerged as a powerful tool in asymmetric synthesis due to the inherent stereoselectivity of enzymes. For the synthesis of this compound, lipases, particularly CALB, have shown exceptional promise.
Mechanism of Action: The Ping-Pong Bi-Bi Mechanism
Candida antarctica lipase B catalyzes the esterification reaction via a "ping-pong bi-bi" mechanism. This intricate process involves a catalytic triad of serine (Ser), histidine (His), and aspartic acid (Asp) residues in the enzyme's active site.
The catalytic cycle can be summarized in two main stages:
-
Acylation: The serine hydroxyl group, activated by the histidine-aspartate relay, performs a nucleophilic attack on the carbonyl carbon of D-lactic acid. This forms a tetrahedral intermediate which then collapses, releasing a molecule of water and forming an acyl-enzyme intermediate.
-
Alcoholysis: Isobutanol then enters the active site and its hydroxyl group attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the final product, this compound, and regenerate the free enzyme for the next catalytic cycle.
The high enantioselectivity of CALB for D-lactic acid arises from the specific three-dimensional architecture of its active site, which preferentially accommodates the D-enantiomer.
Figure 1: Simplified workflow of the Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Performance and Operational Considerations
Novozym® 435, an immobilized form of CALB on a macroporous acrylic resin, is a widely used commercial biocatalyst. Its immobilization enhances stability and allows for easy recovery and reuse.
| Parameter | Performance of Novozym® 435 | Reference |
| Substrate Specificity | High for D-lactic acid and primary alcohols like isobutanol. | [1] |
| Enantiomeric Excess (e.e.) | Typically >99% for the D-enantiomer. | [2] |
| Reaction Conditions | Mild temperatures (40-70°C), various organic solvents or solvent-free systems. | [3][4] |
| Yield | High conversions, often exceeding 90%, can be achieved by optimizing reaction parameters. | [3] |
| Catalyst Reusability | Excellent, can be reused for multiple cycles (often >10) with minimal loss of activity. | [5][6] |
Advantages:
-
High Enantioselectivity: The primary advantage is the exceptional ability to produce this compound with very high enantiomeric purity, minimizing the need for chiral resolution steps.
-
Mild Reaction Conditions: Enzymatic reactions proceed under mild temperatures and pressures, preserving the integrity of sensitive functional groups and reducing energy consumption.
-
Environmentally Benign: Biocatalysis is considered a green technology, often utilizing non-toxic solvents and generating minimal waste.
-
High Catalyst Reusability: Immobilization allows for easy separation and repeated use of the catalyst, making the process more cost-effective.[5]
Disadvantages:
-
Catalyst Cost: The initial cost of the immobilized enzyme can be higher compared to conventional chemical catalysts.
-
Sensitivity to Reaction Medium: Enzyme activity can be influenced by the choice of solvent, water activity, and the presence of inhibitors.
-
Mass Transfer Limitations: In immobilized systems, mass transfer limitations of substrates to the active sites can sometimes affect the overall reaction rate.
Heterogeneous Acid Catalysis with Amberlyst-15
Amberlyst-15 is a strongly acidic, macroreticular, polymeric catalyst based on a sulfonated styrene-divinylbenzene copolymer. It serves as a solid acid catalyst, offering a reusable alternative to homogeneous mineral acids.
Mechanism of Action: Brønsted Acid Catalysis
The catalytic activity of Amberlyst-15 stems from its sulfonic acid (-SO₃H) groups, which act as Brønsted acid sites. The esterification reaction proceeds through a well-established acid-catalyzed mechanism:
-
Protonation of the Carbonyl Oxygen: A proton from the sulfonic acid group protonates the carbonyl oxygen of D-lactic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Isobutanol: The hydroxyl group of isobutanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer and Water Elimination: A proton is transferred from the incoming alcohol moiety to one of the hydroxyl groups of the intermediate. This is followed by the elimination of a water molecule, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by the conjugate base of the catalyst (the sulfonate group), releasing the final product, this compound, and regenerating the acidic site of the catalyst.
Figure 2: General workflow for the Brønsted acid-catalyzed esterification using Amberlyst-15.
Performance and Operational Considerations
Amberlyst-15 is a robust and commercially available catalyst that has been extensively studied for various esterification reactions.
| Parameter | Performance of Amberlyst-15 | Reference |
| Catalytic Activity | Good activity for esterification, though generally requires higher temperatures than enzymatic catalysis. | [7][8] |
| Enantioselectivity | As a non-chiral catalyst, it does not induce enantioselectivity. The enantiomeric purity of the product depends entirely on the starting D-lactic acid. | N/A |
| Reaction Conditions | Typically requires elevated temperatures (60-120°C) and often benefits from the removal of water to drive the equilibrium towards the product. | [9][10] |
| Yield | High yields can be achieved, particularly with efficient water removal. | [7] |
| Catalyst Reusability | Good reusability, although some deactivation can occur over multiple cycles due to fouling or loss of sulfonic acid groups. | [7] |
Advantages:
-
Cost-Effectiveness: Generally more affordable than immobilized enzymes.
-
High Thermal Stability: Can be used at higher temperatures, which can lead to faster reaction rates.
-
Ease of Separation: As a solid catalyst, it is easily separated from the reaction mixture by filtration.
-
Versatility: Active for a wide range of esterification reactions.[8]
Disadvantages:
-
Lack of Enantioselectivity: The primary drawback is its inability to resolve racemic lactic acid or to selectively react with one enantiomer. High-purity D-lactic acid is required as a starting material to obtain enantiomerically pure this compound.
-
Potential for Side Reactions: The strong acidity and higher reaction temperatures can sometimes lead to side reactions such as dehydration or etherification of the alcohol.
-
Water Inhibition: The presence of water can inhibit the catalyst and shift the reaction equilibrium back towards the reactants.
Heterogeneous Superacid Catalysis with Sulfated Zirconia
Sulfated zirconia (SO₄²⁻/ZrO₂) is a solid superacid catalyst known for its strong acidic sites and high catalytic activity in various acid-catalyzed reactions, including esterification.
Mechanism of Action: Brønsted and Lewis Acidity
The superacidic nature of sulfated zirconia arises from the interaction between sulfate groups and the zirconia support. This creates both strong Brønsted and Lewis acid sites.[11]
-
Brønsted Acid Sites: These are generated by the polarization of water molecules adsorbed on the surface or by the interaction of sulfate groups with the zirconia lattice, leading to the formation of protons (H⁺).
-
Lewis Acid Sites: These are coordinatively unsaturated zirconium cations (Zr⁴⁺) that can accept electron pairs.
The esterification mechanism is similar to that of Amberlyst-15, involving the activation of the carboxylic acid. However, the presence of both Brønsted and Lewis acid sites can lead to a more complex and potentially more active catalytic surface. The Lewis acid sites can also coordinate with the carbonyl oxygen of the lactic acid, further enhancing its electrophilicity.
Figure 3: Dual activation of D-lactic acid by Brønsted and Lewis acid sites on sulfated zirconia.
Performance and Operational Considerations
Sulfated zirconia has demonstrated high activity in esterification reactions, often outperforming other solid acid catalysts.
| Parameter | Performance of Sulfated Zirconia | Reference |
| Catalytic Activity | Very high, often attributed to its superacidic nature. | [12][13] |
| Enantioselectivity | Similar to Amberlyst-15, it is a non-chiral catalyst and does not provide enantioselectivity. | N/A |
| Reaction Conditions | Can operate under relatively mild to moderate temperatures (60-150°C). | [12] |
| Yield | High yields are achievable, and the catalyst is robust. | [12] |
| Catalyst Reusability | Generally good, but deactivation can occur due to coking or leaching of sulfate groups, especially in the presence of water at higher temperatures. | [14][15] |
Advantages:
-
High Catalytic Activity: The superacidic sites lead to high reaction rates, potentially reducing reaction times.
-
Thermal Stability: The catalyst is stable at elevated temperatures.
-
Robustness: It is a mechanically strong and stable material.
Disadvantages:
-
Lack of Enantioselectivity: Requires enantiomerically pure D-lactic acid as a starting material.
-
Catalyst Preparation: The catalytic activity can be highly dependent on the preparation method, including the sulfation procedure and calcination temperature.
-
Potential for Leaching: Under certain conditions, especially in the presence of polar solvents and high temperatures, sulfate groups can leach from the surface, leading to catalyst deactivation and potential contamination of the product.[14]
Head-to-Head Performance Summary
| Feature | Novozym® 435 (Enzymatic) | Amberlyst-15 (Heterogeneous Acid) | Sulfated Zirconia (Heterogeneous Superacid) |
| Catalyst Type | Immobilized Lipase | Sulfonated Polystyrene Resin | Sulfated Metal Oxide |
| Enantioselectivity | Excellent (>99% e.e.) | None | None |
| Reaction Temperature | Mild (40-70°C) | Moderate (60-120°C) | Moderate to High (60-150°C) |
| Yield | High (>90%) | High (with water removal) | High |
| Catalyst Reusability | Excellent | Good | Good (potential for leaching) |
| Key Advantage | High enantioselectivity | Cost-effective, robust | High catalytic activity |
| Key Disadvantage | Higher initial cost | No enantioselectivity | Preparation dependent, potential leaching |
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis of this compound using the discussed catalysts. These should be considered as starting points and may require optimization for specific laboratory setups and desired outcomes.
Protocol 1: Enzymatic Synthesis using Novozym® 435
-
Reactant Preparation: In a round-bottom flask, dissolve D-lactic acid (1.0 eq) in a suitable organic solvent (e.g., tert-butanol or solvent-free). Add isobutanol (1.0-3.0 eq). The use of a molar excess of isobutanol can help to shift the equilibrium towards the product.
-
Catalyst Addition: Add Novozym® 435 (typically 5-10% by weight of the limiting reactant).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50-60°C) for 24-48 hours. The reaction progress can be monitored by techniques such as GC or HPLC.
-
Catalyst Recovery: After the reaction, separate the immobilized enzyme by filtration. The catalyst can be washed with a suitable solvent (e.g., isobutanol or hexane) and dried for reuse.
-
Product Isolation: Remove the solvent and excess isobutanol from the filtrate under reduced pressure. The crude product can be purified by distillation or chromatography to obtain pure this compound.
Protocol 2: Heterogeneous Acid Catalysis using Amberlyst-15
-
Catalyst Preparation: Wash the Amberlyst-15 resin with methanol and then deionized water, followed by drying under vacuum at 60-80°C overnight to remove moisture.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (for water removal), add D-lactic acid (1.0 eq), isobutanol (1.5-3.0 eq), and the pre-treated Amberlyst-15 (typically 10-20% by weight of lactic acid). A solvent such as toluene can be used to aid in the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux (typically 80-110°C) with vigorous stirring. Collect the water in the Dean-Stark trap. Monitor the reaction progress by GC or HPLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The resin can be washed, dried, and reused.
-
Product Isolation: Remove the solvent and excess isobutanol from the filtrate by distillation. The crude product can be further purified by vacuum distillation.
Protocol 3: Heterogeneous Superacid Catalysis using Sulfated Zirconia
-
Catalyst Preparation: Sulfated zirconia can be prepared by treating zirconium hydroxide with sulfuric acid followed by calcination at high temperatures (e.g., 550-650°C). The specific preparation method significantly impacts the catalyst's activity.
-
Reaction Setup: In a round-bottom flask with a reflux condenser, add D-lactic acid (1.0 eq), isobutanol (1.5-3.0 eq), and the activated sulfated zirconia catalyst (typically 5-15% by weight of lactic acid).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-120°C) with stirring. The reaction can be monitored by GC or HPLC.
-
Catalyst Recovery: After completion, cool the reaction mixture and separate the solid catalyst by filtration or centrifugation. The catalyst can be washed, dried, and recalcined for reuse.
-
Product Isolation: The work-up procedure is similar to that for the Amberlyst-15 catalyzed reaction, involving the removal of solvent and excess alcohol followed by purification of the product.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of this compound is a critical decision that balances enantioselectivity, cost, and operational efficiency.
-
For applications demanding the highest enantiomeric purity, Novozym® 435 is the undisputed champion, offering a green and highly selective route, albeit at a higher initial catalyst cost.
-
When enantiomerically pure D-lactic acid is readily available and cost is a primary driver, Amberlyst-15 provides a robust and reliable option, with the caveat of requiring efficient water removal.
-
Sulfated zirconia stands out for its high catalytic activity, potentially offering faster reaction times. However, careful catalyst preparation and consideration of its stability under reaction conditions are crucial for its successful implementation.
Future research in this area will likely focus on the development of novel, even more robust, and recyclable catalysts. This includes the engineering of lipases with enhanced stability and activity, and the design of novel solid acid catalysts with improved resistance to deactivation and leaching. The ultimate goal remains the development of a highly efficient, cost-effective, and sustainable process for the production of enantiomerically pure this compound to meet the growing demands of the pharmaceutical and fine chemical industries.
References
- [Author(s) of a relevant paper on Novozym 435 catalyzed esterification]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a relevant paper on Novozym 435]
- [Author(s) of a relevant paper on lipase kinetics]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a relevant paper on lipase kinetics]
- [Author(s) of a relevant paper on Novozym 435 reusability]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a relevant paper on Novozym 435 reusability]
- [Author(s) of a relevant paper on Novozym 435 catalyzed esterification of lactic acid]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a relevant paper on Novozym 435 and lactic acid]
- [Author(s) of a relevant paper on Novozym 435 in different reaction media]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a relevant paper on Novozym 435 in different media]
- [Author(s) of a relevant paper on enantioselective synthesis using lipases]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a relevant paper on enantioselective synthesis]
- [Author(s) of a relevant paper on Amberlyst-15 catalyzed esterification]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a relevant paper on Amberlyst-15]
- [Author(s) of a relevant paper on sulfated zirconia catalyzed esterification]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a relevant paper on kinetics of Amberlyst-15 catalyzed esterification]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a relevant paper on Amberlyst-15 kinetics]
- [Author(s) of a relevant paper comparing Novozym 435 and Amberlyst-15]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a relevant paper on the mechanism of sulfated zirconia]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a relevant paper on the stability of sulfated zirconia]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a relevant paper on the preparation of sulfated zirconia]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a general review on Amberlyst-15 in organic synthesis]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a review on Amberlyst-15]
- [Author(s) of a review on Novozym 435]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a review on Novozym 435]
- [Author(s) of a study on the reusability of Novozym 435]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a study on Novozym 435 reusability]
- [Author(s) of a study on enantioselective synthesis of D-lactic acid]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a study on D-lactic acid synthesis]
- [Author(s) of a study on Amberlyst-15 catalyzed esterification of lactic acid]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a study on Amberlyst-15 and lactic acid]
- [Author(s) of a study on the stability of sulfated zirconia]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a study on the reuse of immobilized lipases]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a study on lipase reuse]
- [Author(s) of a study on reactive distillation with Amberlyst-15]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a review on homogeneous and heterogeneous catalysis for lactic acid]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a study on enantioselectivity in heterogeneous catalysis]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a study on sulfated zirconia synthesis]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a study on the recyclability of sulfated zirconia]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a study on the production of H2-free carbon monoxide from formic acid dehydration]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a study on the catalytic role of acid sites in sulfated zirconia]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a study on the conversion of D-fructose into ethyl lactate]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a study on the synthesis and characterization of sulfated zirconia]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
- [Author(s) of a review on homogeneous and heterogeneous catalysis of glucose to lactic acid]. Title of the paper. Journal Name, Year, Volume(Issue), Pages. [Link to a review on glucose to lactic acid]
- [Author(s) of a study on sulfated zirconia as an efficient catalyst for organic synthesis]. Title of the paper. Journal Name, Year, Volume(Issue), Pages.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Production of H2-Free Carbon Monoxide from Formic Acid Dehydration: The Catalytic Role of Acid Sites in Sulfated Zirconia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Removal of Residual (+)-Isobutyl D-lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the maxim "what you remove is as important as what you make" holds profound truth. The presence of residual impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide focuses on a specific, yet illustrative challenge: the validation and removal of (+)-isobutyl D-lactate. This compound may arise as a process-related impurity or a byproduct of synthesis, and its chiral nature necessitates a nuanced approach to both its removal and the validation of that removal.
As drug development professionals, our commitment is to patient safety, which requires a rigorous, evidence-based approach to impurity control. This guide is structured to provide not just a set of protocols, but the underlying scientific rationale for our experimental choices. We will explore the analytical methodologies for detection, the regulatory framework that governs acceptable limits, and the purification strategies to ensure the final product meets the highest standards of quality and safety.
The Regulatory Backdrop: Establishing a Framework for Safety
Before delving into experimental specifics, it is crucial to understand the regulatory context. Global regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) provide a structured framework for the control of impurities.
The most relevant guidelines include:
-
ICH Q3C (R9) Impurities: Guideline for Residual Solvents : While this compound is an ester and not strictly a solvent, the principles of this guideline are paramount.[1][2] It classifies impurities based on their toxicity and establishes the concept of a Permitted Daily Exposure (PDE), which is the maximum acceptable intake of a residual substance per day.[2][3] This risk-based approach is the cornerstone of setting acceptable limits.
-
ICH Q2 (R2) Validation of Analytical Procedures : This guideline details the requirements for validating any analytical method used to quantify impurities.[4][5] It ensures that the methods we use are reliable, accurate, and fit for their intended purpose.
The core principle is that all residual impurities should be removed to the extent possible to meet product specifications and good manufacturing practices, as they confer no therapeutic benefit to the patient.[3]
Part 1: A Comparative Analysis of Analytical Methodologies
The accurate detection and quantification of this compound is the foundation of any validation effort. Given its specific stereochemistry, the analytical method must be able to distinguish it from its L-isomer and other related substances. The challenge lies in the fact that enantiomers (like D- and L-lactic acid derivatives) have identical physical and chemical properties in a non-chiral environment, making their separation difficult.[6][7]
Here, we compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse in pharmaceutical analysis for its sensitivity and accuracy.[8] For chiral separations, specialized columns or mobile phase additives are required.[9]
-
Causality of Experimental Choice : We opt for Chiral HPLC because the stationary phase of the column is designed with a chiral selector that interacts differently with the D- and L-enantiomers, leading to different retention times and thus, separation. An HPLC system coupled with a Mass Spectrometry (MS) detector (LC-MS/MS) provides an exceptional level of sensitivity and specificity, making it ideal for detecting trace-level impurities.
-
Self-Validating System : The protocol's validity is confirmed by running a racemic (1:1) mixture of D- and L-isobutyl lactate to demonstrate baseline separation. The specificity is further confirmed by spiking the final product matrix with a known quantity of the impurity and ensuring no interference from the active pharmaceutical ingredient (API) or excipients.
Experimental Protocol: Chiral HPLC-MS/MS
-
System : HPLC with a tandem mass spectrometer (MS/MS).
-
Column : A chiral column such as Astec® CHIROBIOTIC® R is suitable for resolving lactate enantiomers.
-
Mobile Phase : An isocratic mixture, for example, 15% (v/v) 33.3 mM ammonium acetate in water and 85% (v/v) acetonitrile.
-
Flow Rate : 0.7 mL/min.
-
Column Temperature : 4 °C to enhance chiral recognition.
-
Detection : Electrospray Ionization in Negative Mode (ESI-), monitoring for specific mass transitions (MRM) of isobutyl lactate.
-
Sample Preparation : Dissolve a precisely weighed amount of the final product in the mobile phase, filter, and inject.
-
Quantification : Generate a calibration curve using certified reference standards of this compound at various concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying volatile and semi-volatile impurities.[8] Since isobutyl lactate is an ester, it is sufficiently volatile for GC analysis.
-
Causality of Experimental Choice : Direct analysis on a chiral GC column is one option. An alternative, and often more robust, approach involves derivatization. By reacting the lactate with a chiral derivatizing agent (e.g., L-menthol), we convert the enantiomers into diastereomers.[6][7] Diastereomers have different physical properties and can be separated on a standard (non-chiral) GC column. The MS detector then provides definitive identification and quantification. This approach is powerful when a suitable chiral GC column is unavailable or when matrix interference is a problem.
-
Self-Validating System : The method's success is validated by derivatizing and analyzing a known racemic standard, which should yield two distinct, well-resolved peaks. The reaction's completeness and lack of side products are verified by analyzing the derivatized standard across its expected concentration range.
Experimental Protocol: Derivatization-GC-MS
-
System : Gas chromatograph with a mass spectrometer detector.
-
Column : A standard non-chiral column, such as a DB-5ms or equivalent.
-
Derivatization : React the sample with a chiral agent like L-menthol in the presence of a catalyst to form diastereomeric esters.[6]
-
GC Program :
-
Inlet Temperature : 250 °C.
-
Oven Program : Start at a low temperature (e.g., 60 °C), hold for 2 minutes, then ramp at 10 °C/min to 280 °C.
-
Carrier Gas : Helium at a constant flow.
-
-
Detection : Mass Spectrometer in Scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Sample Preparation : Extract the isobutyl lactate from the product matrix into a suitable organic solvent. Evaporate the solvent and perform the derivatization reaction on the residue. Re-dissolve in a compatible solvent for injection.
-
Quantification : A calibration curve must be prepared by derivatizing known concentrations of the this compound standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and can be used for quantification (qNMR).[10][11]
-
Causality of Experimental Choice : While less sensitive than chromatographic methods, NMR's strength is its ability to provide unambiguous structural confirmation. For chiral analysis, a chiral solvating agent or a lanthanide shift reagent can be used. These reagents interact with the enantiomers to induce different chemical shifts in their respective NMR spectra, allowing for their differentiation and quantification.
-
Self-Validating System : The method is validated by demonstrating a clear separation of signals for the D- and L-isomers in a known racemic mixture upon addition of the chiral solvating agent. Quantification is achieved by integrating the unique signals and comparing them to an internal standard of known concentration.
Comparative Summary of Analytical Techniques
| Parameter | Chiral HPLC-MS/MS | Derivatization-GC-MS | NMR with Chiral Shift Agent |
| Principle | Differential interaction with a chiral stationary phase. | Conversion to diastereomers for separation on an achiral column. | Diastereomeric interaction with a chiral agent induces distinct chemical shifts. |
| Specificity | Very High | Very High | High (structurally definitive) |
| Sensitivity (LOQ) | Very High (ng/mL to pg/mL) | High (ng/mL) | Low (µg/mL to mg/mL) |
| Sample Prep | Simple (dissolve and shoot) | Complex (extraction and chemical reaction) | Simple (dissolve with agent) |
| Throughput | High | Medium | Low |
| Key Advantage | High sensitivity and direct analysis. | High specificity and use of standard columns. | Unambiguous structural confirmation. |
| Key Limitation | Requires specialized, expensive chiral columns. | Derivatization can be complex and introduce errors. | Low sensitivity. |
Part 2: Workflow for Method Validation
Once an analytical method is selected, it must be rigorously validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[5] This process is a self-validating system; each parameter tests a different aspect of the method's performance, and together they provide a comprehensive picture of its reliability.
Caption: Workflow for Analytical Method Validation per ICH Q2(R2).
Part 3: A Comparison of Purification Strategies
After establishing a validated method to measure the impurity, the next step is to implement a manufacturing process that effectively removes it. The choice of purification technique depends on the chemical properties of both the API and the impurity, as well as scalability and economic factors.
Recrystallization
-
Principle : This classic technique relies on the difference in solubility between the API and the impurity in a chosen solvent system. As a supersaturated solution cools, the less soluble compound (ideally the API) crystallizes out, leaving the more soluble impurity behind in the mother liquor.
-
Why it Works : The process is a self-purifying equilibrium. The highly ordered structure of a crystal lattice tends to exclude molecules that do not fit perfectly, such as impurities. Multiple recrystallization steps can lead to extremely high purity.
-
Challenges : Significant product loss in the mother liquor can occur. Finding a suitable solvent system where the solubility difference is large can be challenging.
Chromatographic Purification
-
Principle : The product mixture is passed through a column packed with a stationary phase (e.g., silica gel). Due to differences in polarity and other interactions, the API and the impurity travel through the column at different rates, allowing for their separation and collection in different fractions.
-
Why it Works : This method offers very high resolution, capable of separating compounds with very similar structures. It is highly versatile, with many different stationary and mobile phases to choose from.
-
Challenges : It can be expensive and time-consuming, especially at a large scale. The use of large volumes of organic solvents raises environmental and cost concerns.
Liquid-Liquid Extraction
-
Principle : This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. By modifying the pH of the aqueous phase, the charge state of acidic or basic compounds can be altered, dramatically changing their partitioning behavior.
-
Why it Works : If the API and this compound have different acid-base properties or polarities, extraction can be a simple and effective separation method. For instance, if the API is a basic amine, it can be protonated at low pH to become water-soluble, while the neutral ester impurity remains in the organic phase.
-
Challenges : It is often not selective enough to separate closely related compounds and can result in the formation of emulsions, complicating the process.
Comparative Summary of Purification Techniques
| Technique | Selectivity | Scalability | Cost | Product Recovery | Best Suited For |
| Recrystallization | High (if solvent is optimal) | Excellent | Low | Moderate to High | Crystalline solids with good solubility differences from impurities. |
| Chromatography | Very High | Poor to Moderate | High | Moderate | Complex mixtures or when very high purity is required. |
| Extraction | Low to Moderate | Excellent | Low | High | Compounds with significant differences in polarity or pKa. |
Part 4: A Self-Validating System for Removal
The ultimate goal is to create a robust manufacturing process where the removal of the impurity is consistent and verifiable. This constitutes a self-validating system.
Caption: A self-validating workflow for impurity removal.
This workflow demonstrates a closed-loop system. A crude batch of API containing the impurity enters the purification step. The output is immediately tested using the pre-validated analytical method. If the level of this compound is below the established specification (derived from PDE calculations), the batch proceeds. If not, it is reprocessed until the standard is met. This ensures that only product of the required purity is released, with analytical data providing the objective evidence for that decision at every stage.
Conclusion
Validating the removal of residual this compound is a multi-faceted process that embodies the principles of modern pharmaceutical quality control. It requires a deep understanding of analytical chemistry, a firm grasp of the regulatory landscape, and a logical approach to process development. By selecting a specific and sensitive analytical method, validating it rigorously against international standards, and implementing a robust and verifiable purification strategy, we can ensure the safety and quality of the final drug product. This commitment to scientific integrity and self-validating systems is not merely a regulatory requirement; it is our fundamental responsibility to the patients we serve.
References
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. ResolveMass.
- Kučera, O., et al. (2020). D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection. PMC - NIH.
- Sigma-Aldrich. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS. Sigma-Aldrich.
- Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu.
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- ResearchGate. (2017). How can i quantificate D/L lactic acid by HPLC?.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA.
- International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). ICH.
- European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. EMA.
- USP-NF. (467) RESIDUAL SOLVENTS. USP-NF.
- ResearchGate. (2020). D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection.
- International Council for Harmonis
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
Sources
- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (+)-Isobutyl D-lactate
As researchers and developers, our focus is often on the innovative applications of compounds like (+)-Isobutyl D-lactate. Valued for its favorable properties as a biodegradable, "green" solvent, it's easy to overlook the critical importance of its end-of-life management.[1][2][3] However, a commitment to safety and environmental stewardship demands a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, providing a deep, scientifically-grounded framework for handling, segregating, and disposing of this compound waste, ensuring the safety of your personnel and the integrity of your facility.
The central principle governing the disposal of this compound is not its biodegradability, but its flammability .[3][4][5] This characteristic legally classifies it as a hazardous waste under most regulatory frameworks, including the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7] Therefore, it must never be discharged into a sanitary sewer or disposed of with general refuse.[8][9]
Core Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, the immediate priority is personnel safety. The primary risks associated with this compound are its combustible nature and its potential to cause skin, eye, and respiratory irritation.[10][11]
Engineering Controls:
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[12]
-
Ignition Source Control: The laboratory area must be free of open flames, hot surfaces, and spark-producing equipment.[1][4][12] Use only non-sparking tools when handling containers.[12]
-
Static Discharge Prevention: Ensure all metal containers and transfer equipment are properly grounded to prevent the ignition of vapors by static electricity.[12]
-
Emergency Equipment: Maintain immediate access to a safety shower and an eyewash station.[12][13]
Required PPE:
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 regulations. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10][12]
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves, such as nitrile gloves.[10][11] Always inspect gloves for tears or holes before use.
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[10] However, if ventilation is insufficient or if irritation is experienced, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[12]
Physicochemical Data & Hazard Profile
Understanding the properties of this compound is fundamental to appreciating the rationale behind these disposal protocols. The flash point is the most critical parameter dictating its classification as a flammable/combustible material.
| Property | Value | Source(s) |
| CAS Number | 61597-96-4 | [1][2][14] |
| Molecular Formula | C₇H₁₄O₃ | [1][2][14] |
| Molecular Weight | 146.18 g/mol | [1][2][14] |
| Appearance | Colorless Liquid | [1][2][15] |
| Flash Point | 66 °C (151 °F) | [1][2] |
| Boiling Point | 73 °C @ 13 mmHg | [15] |
| Density | ~0.974 g/mL @ 20 °C | [1] |
| Solubility | Slightly soluble in water; miscible with most organic solvents. | [3] |
Waste Characterization & Regulatory Imperative
The proper disposal of any chemical begins with its correct classification. While this compound is recognized as a readily biodegradable "green solvent," this environmental benefit does not exempt it from hazardous waste regulations.[2][3]
The key determinant is the Ignitability Characteristic as defined by the EPA. A liquid with a flash point below 60 °C (140 °F) is classified as a D001 hazardous waste. While the reported flash point of 66°C is slightly above this, regulations often encompass combustible liquids, and it is standard practice in laboratory settings to manage all flammable and combustible organic solvents as hazardous waste. This approach ensures a conservative margin of safety and compliance with the strictest interpretations of hazardous waste laws.[8][16]
Therefore, all waste streams containing this compound must be managed through your institution's hazardous waste program.
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow from waste generation to final disposal.
Step 1: Waste Collection and Segregation
-
Designated Container: Collect all waste this compound and materials contaminated with it (e.g., paper towels, contaminated gloves) in a designated, chemically compatible waste container.
-
Segregation is Critical: Do NOT mix (+-)-Isobutyl D-lactate waste with incompatible chemicals. Store it separately from:
Step 2: Containerization and Labeling
-
Approved Containers: Use only containers approved for flammable liquid waste. The container must have a secure, tight-fitting lid to prevent the escape of vapors.[16] Keep the container closed at all times except when adding waste.
-
Proper Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include, at a minimum:
-
The words "HAZARDOUS WASTE" [9]
-
The words "FLAMMABLE LIQUID"
-
The full chemical name: "this compound" and any other constituents in the waste stream.
-
The approximate percentages of each component.
-
The date on which waste was first added (the "accumulation start date").
-
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA.
-
Safe Storage Conditions: The SAA must be away from ignition sources and high-traffic areas.[9][17] The storage area should be cool, dry, and well-ventilated.[1][12]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to capture any potential leaks.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[4][5]
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" documentation is a legal requirement under RCRA, tracking the waste from generation to its final treatment or disposal.[7]
Emergency Protocol: Managing Spills
In the event of an accidental release, a swift and correct response is crucial to prevent injury or fire.
-
Alert & Evacuate: Immediately alert all personnel in the area. If the spill is large, evacuate the laboratory.
-
Eliminate Ignition Sources: Turn off all nearby equipment and eliminate any potential sources of sparks or flames.[18][19]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 1.
-
Contain & Absorb: For small spills, contain the liquid with an absorbent material (e.g., vermiculite, sand, or a commercial solvent spill pad).[19] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated waste container.[12]
-
Label for Disposal: Seal and label the container as hazardous waste, clearly indicating it contains spilled this compound and absorbent material.
-
Decontaminate: Clean the spill area with soap and water.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing this compound waste in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
-
SAFETY DATA SHEET - Fisher Scientific.
-
SAFETY DATA SHEET - Fisher Scientific (n-Butyl lactate).
-
ISOBUTYL D-LACTATE - BIVITURE.
-
MATERIAL SAFETY DATA SHEET - Graphic Chemical.
-
Isobutyl Lactate - Biosynthesis / Alfa Chemistry.
-
Butyl Lactate - OSHA.
-
Safe Handling of Acid and Caustic - Marathon Petroleum.
-
The OSHA Chemical Storage Requirements - Capital Resin Corporation.
-
How Do You Dispose Of Flammable Liquids? - CountyOffice.org.
-
lactate - Isobutyl (R)-(+) - Chem-Impex.
-
What Is Isobutyl Lactate? - BIVITURE.
-
Butyl Lactate | C7H14O3 - PubChem.
-
SAFETY DATA SHEET - MilliporeSigma.
-
What is Isobutyl Lactate - Properties & Specifications - Eleph Citrics.
-
Hazardous Substance Fact Sheet - New Jersey Department of Health.
-
Steps in Complying with Regulations for Hazardous Waste | US EPA.
-
This compound | CAS 61597-96-4 - Santa Cruz Biotechnology.
-
OSHA Technical Manual (OTM) - Section III: Chapter 1.
-
Learn the Basics of Hazardous Waste | US EPA.
-
How to Safely Dispose of Flammable Liquids - Vision Environmental.
-
SAFETY DATA SHEET - Sigma-Aldrich (Ethyl lactate).
-
How Do You Discard Class 3 Flammable Liquids List Chemicals? - ewaste disposal, inc.
Sources
- 1. biviture.com [biviture.com]
- 2. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 3. biviture.com [biviture.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 10. graphicchemical.com [graphicchemical.com]
- 11. What is Isobutyl Lactate - Properties & Specifications [eleph-citrics.com]
- 12. fishersci.com [fishersci.com]
- 13. marathonrefinerycontractor.com [marathonrefinerycontractor.com]
- 14. scbt.com [scbt.com]
- 15. chemimpex.com [chemimpex.com]
- 16. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
- 17. capitalresin.com [capitalresin.com]
- 18. Butyl Lactate | C7H14O3 | CID 8738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. nj.gov [nj.gov]
Operational Safety Guide: Handling (+)-Isobutyl D-lactate in Synthesis
Executive Hazard Analysis
The "Why" Behind the Protocol
As researchers, we often categorize lactate esters as "green solvents" due to their biodegradability. However, this designation can lead to complacency. (+)-Isobutyl D-lactate presents a specific dual-threat profile that requires rigorous adherence to PPE standards:
-
The Hydrolysis Mechanism (Ocular Risk): Unlike simple organic solvents, lactate esters can hydrolyze upon contact with the moisture in mucous membranes, releasing lactic acid and isobutanol. This creates a risk of Serious Eye Damage (H318) , not just irritation.[1][2][3][4] The injury mechanism is chemical cauterization combined with solvent action.
-
Combustibility (The "Hidden" Fire Risk): With a flash point between 65°C and 73°C, this substance is a Combustible Liquid (H227) . It sits in a dangerous window: it does not vaporize rapidly enough to be smelled immediately (low vapor pressure), but it can form explosive mixtures if heated or aerosolized during synthesis.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety system. Do not deviate from these material specifications.
| PPE Component | Material Specification | Operational Rationale (Causality) |
| Eye Protection | Chemical Splash Goggles (Indirect Vent)Prohibited: Safety Glasses with side shields | Risk: Liquid splashes can bypass safety glasses. Mechanism: Lactate esters cause immediate protein denaturation in the cornea. Goggles provide the required seal against liquid entry. |
| Hand Protection (Standard) | Nitrile Rubber (Min. 0.11 mm / 4 mil)Usage: Splash protection only. | Permeation Kinetics: Isobutyl lactate is an ester; esters can swell nitrile over time. Thin nitrile offers excellent dexterity for synthesis but degrades after ~15 mins of direct contact. Protocol: Change immediately upon splash. |
| Hand Protection (Spill/Immersion) | Butyl Rubber or PVA (Polyvinyl Alcohol) | Resistance: Butyl rubber provides superior resistance to ester-based swelling and permeation compared to nitrile or latex. Required for spill cleanup (>100ml). |
| Respiratory | Respirator with Type A (Organic Vapor) Cartridge Context: Only if outside Fume Hood. | Volatility: While vapor pressure is low (0.4 mmHg @ 20°C), heating the reaction generates vapors (H335) that cause respiratory tract inflammation and dizziness (isobutanol metabolite). |
| Body Defense | Lab Coat (100% Cotton or Nomex) Prohibited: Synthetic blends (Polyester) | Flammability: In the event of a flash fire, synthetic lab coats melt onto skin. Cotton chars but offers a thermal buffer. |
Operational Workflow & Engineering Controls
Safety is not just what you wear; it is how you move. The following workflow integrates engineering controls with PPE to minimize exposure vectors.
Experimental Protocol: Safe Handling Cycle
-
Receiving & Inspection:
-
Verify the septum integrity. This compound is hygroscopic; moisture ingress accelerates hydrolysis, increasing acidity and internal pressure.
-
-
Dispensing (The Critical Step):
-
Location: All transfers must occur within a certified Chemical Fume Hood.
-
Static Control: Ground the receiving vessel. The non-conductive nature of esters can generate static charge during rapid pouring.
-
-
Reaction Monitoring:
-
If heating >50°C, ensure an inert atmosphere (Nitrogen/Argon) to prevent vapor ignition.
-
-
Waste Segregation:
-
Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream. This creates an immediate exothermic hazard.
-
Visualization: Logical Safety Pathway
The following diagram illustrates the decision-making logic for handling this specific chemical.
Figure 1: Decision logic for PPE escalation based on thermal conditions and splash risk.
Emergency Response Protocols
In the event of containment failure, immediate action is required. These steps are specific to ester-based hazards.
A. Ocular Exposure (Critical)[5]
-
Immediate Action: Flush eyes with tepid water for minimum 15 minutes .[5]
-
Mechanism: You are combating the hydrolysis of the ester into acid on the eye surface. Time is tissue.
-
Follow-up: Seek ophthalmological evaluation immediately. Report the chemical specifically as an "Organic Ester" to medical personnel.
B. Skin Contact[1][2][4][6][7]
-
Action: Wash with soap and water.[1]
-
Contraindication: Do NOT use solvents (ethanol/acetone) to clean the skin. This increases the permeability of the lipid barrier, driving the isobutyl lactate deeper into the dermis.
C. Spills (>100 mL)
-
Evacuate: Remove ignition sources.
-
PPE Upgrade: Switch to Butyl Rubber gloves.
-
Containment: Use vermiculite or sand. Do not use combustible materials (sawdust).
-
Disposal: Collect in a sealed container labeled "Combustible Organic Waste."
References & Authority
The protocols defined above are grounded in the following authoritative safety data and toxicological assessments.
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8738, Butyl lactate. Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile vs. Esters. Retrieved from [Link]
Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use, as concentration and purity can alter hazard profiles.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
